Resolvin D2
Description
Structure
2D Structure
Properties
IUPAC Name |
(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFAUGXNBOBQDM-XFMPMKITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347465 | |
| Record name | (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
810668-37-2 | |
| Record name | (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Resolvin D2: A Comprehensive Technical Guide to its Discovery, Biosynthesis, and Pro-Resolving Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resolvin D2 (RvD2), a member of the specialized pro-resolving mediators (SPMs) superfamily, has emerged as a potent endogenous molecule with significant therapeutic potential in inflammatory diseases. Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), RvD2 actively orchestrates the resolution of inflammation, a process once considered passive. This technical guide provides an in-depth exploration of the discovery of RvD2, its intricate biosynthetic pathway, and the signaling cascades it triggers to promote tissue homeostasis. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to facilitate further research and development in this promising field.
Discovery and Significance
This compound was first identified in resolving inflammatory exudates, marking a paradigm shift in our understanding of the resolution of inflammation as an active, biochemically programmed process[1]. Unlike anti-inflammatory agents that block the initiation of inflammation, RvD2 and other SPMs are synthesized during the resolution phase and function to terminate the inflammatory response and promote tissue repair[1][2]. Its potent actions, including inhibiting neutrophil infiltration, enhancing macrophage phagocytosis of apoptotic cells and microbes, and reducing pro-inflammatory cytokine production, underscore its potential as a novel therapeutic agent for a wide range of inflammatory conditions[1][2].
The Biosynthesis Pathway of this compound
The biosynthesis of RvD2 is a tightly regulated enzymatic cascade that begins with the essential omega-3 fatty acid, docosahexaenoic acid (DHA). The process primarily involves the sequential actions of two key lipoxygenase (LOX) enzymes.
Step 1: 15-Lipoxygenase (15-LOX) Action: The pathway is initiated by the enzyme 15-lipoxygenase, which oxygenates DHA at the 17th carbon position to form 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA)[1].
Step 2: 5-Lipoxygenase (5-LOX) Action and Epoxide Formation: Subsequently, the 5-lipoxygenase enzyme acts on 17S-HpDHA. This enzymatic step leads to the formation of a crucial and unstable intermediate, a 7,8-epoxide of a docosahexaenoic acid derivative[1][3].
Step 3: Enzymatic Hydrolysis to this compound: This epoxide-containing intermediate is then rapidly converted into this compound (7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid) through enzymatic hydrolysis within phagocytic cells such as macrophages and neutrophils[3][4].
Signaling Pathways and Pro-Resolving Actions
This compound exerts its potent pro-resolving effects by binding to a specific G protein-coupled receptor (GPCR) known as GPR18, also designated as DRV2[2][5]. The activation of this receptor on target immune cells, primarily macrophages and neutrophils, initiates a cascade of intracellular signaling events that collectively dampen inflammation and promote tissue repair.
The primary signaling pathways activated by the RvD2-GPR18 interaction include:
-
Cyclic AMP (cAMP) - Protein Kinase A (PKA) Pathway: Binding of RvD2 to GPR18 leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP, in turn, activates Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets to modulate cellular functions, including the enhancement of phagocytosis[5].
-
Phospholipase C (PLC) Pathway: RvD2 binding to its receptor can also activate Phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, another important second messenger involved in regulating cellular processes like secretion and motility.
These signaling events culminate in the key pro-resolving functions of RvD2:
-
Enhanced Phagocytosis and Efferocytosis: RvD2 significantly boosts the capacity of macrophages to engulf and clear apoptotic neutrophils (efferocytosis) and microbial pathogens (phagocytosis), a critical step in resolving inflammation and preventing secondary tissue damage[1][2][6].
-
Inhibition of Pro-inflammatory Cytokine Production: RvD2 actively suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by immune cells[1][7][8].
-
Reduction of Neutrophil Infiltration: By modulating endothelial cell adhesion molecule expression and chemokine gradients, RvD2 limits the recruitment of neutrophils to the site of inflammation[1].
Quantitative Data Summary
The following tables summarize key quantitative data related to the biosynthesis and bioactions of this compound, compiled from various cited studies.
Table 1: Production of this compound by Human Leukocytes
| Cell Type | Stimulus | RvD2 Production (pg/10⁶ cells) | Reference |
| M2-like Macrophages | DHA (5 µg) + Zymosan (100 ng/ml) | Not explicitly quantified, but production confirmed | [9] |
| M1-like Macrophages | DHA (5 µg) + Zymosan (100 ng/ml) | Not explicitly quantified, but production confirmed | [9] |
| Monocytes | DHA (5 µg) + Zymosan (100 ng/ml) | Not explicitly quantified, but production confirmed | [9] |
| Neutrophils | 17-HpDHA | Not explicitly quantified, but conversion confirmed | [1] |
Table 2: Bioactive Concentrations and Efficacy of this compound
| Biological Effect | Cell/Model System | Effective Concentration | Efficacy | Reference |
| Enhanced Efferocytosis of Senescent RBCs (17R-RvD2) | Human M2-like Macrophages | EC₅₀ ~ 2.6 x 10⁻¹⁴ M | - | [9][10] |
| Inhibition of LPS-induced IL-6 Production | Human Monocytes | 10 - 100 nM | Significant reduction | [8] |
| Inhibition of LPS-induced TNF-α Production | Human Monocytes | 10 - 100 nM | Significant reduction | [8] |
| Inhibition of UVB-induced TNF-α Production | Mouse Skin | 3.0 ng/mouse | Significant inhibition | [11] |
| Inhibition of UVB-induced IL-1β Production | Mouse Skin | 3.0 ng/mouse | Significant inhibition | [11] |
| Enhanced Phagocytosis of E. coli | Human Neutrophils | 0.1 - 10 nM | Dose-dependent increase | [12] |
| Receptor Binding (³H-RvD2 to GPR18) | Recombinant Human GPR18 | K_d ~ 9.6 ± 0.9 nM | - | [13][14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments central to the study of this compound.
Lipid Mediator Extraction and LC-MS/MS Analysis for RvD2 Quantification
This protocol is adapted from methodologies described for the analysis of specialized pro-resolving mediators[14][15].
Objective: To extract and quantify this compound from biological samples (e.g., cell culture supernatants, plasma, tissue homogenates).
Materials:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic Acid (or Formic Acid)
-
Deuterated internal standard (e.g., d5-RvD2)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Nitrogen evaporator
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Collection and Internal Standard Spiking: Collect biological samples and immediately place them on ice. To each sample, add a known amount of deuterated internal standard (e.g., 500 pg of d5-RvD2) to correct for sample loss during extraction and analysis.
-
Protein Precipitation and Lipid Extraction: Add 2 volumes of cold methanol to the sample. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Acidify the supernatant from step 2 to a pH of ~3.5 with acetic acid.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the lipid mediators with methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Perform chromatographic separation using a binary solvent gradient. A typical gradient might start with a higher aqueous phase (e.g., water/acetonitrile/acetic acid) and ramp up to a higher organic phase concentration to elute the lipid mediators.
-
The mass spectrometer should be operated in negative ion mode using Multiple Reaction Monitoring (MRM) to specifically detect and quantify RvD2 and the internal standard based on their specific parent and fragment ion masses.
-
In Vitro Macrophage Phagocytosis Assay
This protocol is a generalized procedure based on common methodologies for assessing macrophage phagocytosis[6][16].
Objective: To determine the effect of this compound on the phagocytic capacity of macrophages.
Materials:
-
Macrophage cell line (e.g., J774, THP-1) or primary macrophages
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (FBS, antibiotics)
-
This compound
-
Fluorescently labeled particles (e.g., zymosan bioparticles, fluorescently labeled bacteria, or apoptotic cells)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue or other quenching agent for extracellular fluorescence
-
Flow cytometer or fluorescence microscope
Procedure:
-
Macrophage Seeding: Seed macrophages into a multi-well plate at a suitable density and allow them to adhere overnight.
-
RvD2 Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for a specified period (e.g., 15-60 minutes) at 37°C.
-
Initiation of Phagocytosis: Add the fluorescently labeled particles to the macrophage cultures at a defined particle-to-cell ratio.
-
Incubation: Incubate the cells with the particles for a set time (e.g., 30-120 minutes) at 37°C to allow for phagocytosis.
-
Termination of Phagocytosis and Removal of Extracellular Particles: Stop the phagocytosis by placing the plate on ice and washing the cells with ice-cold PBS to remove non-ingested particles. For more accurate quantification, a quenching agent can be added to quench the fluorescence of extracellularly bound particles.
-
Analysis:
-
Flow Cytometry: Detach the macrophages from the plate and analyze them by flow cytometry. The percentage of fluorescently positive cells and the mean fluorescence intensity will indicate the extent of phagocytosis.
-
Fluorescence Microscopy: Fix the cells and visualize them using a fluorescence microscope. The number of ingested particles per cell can be quantified.
-
GPR18/DRV2 Receptor Activation Assay (cAMP Measurement)
This protocol is based on the principle of measuring the downstream second messenger, cAMP, following receptor activation[5].
Objective: To assess the activation of the GPR18/DRV2 receptor by this compound by measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing GPR18/DRV2 (e.g., primary macrophages or a cell line overexpressing the receptor)
-
This compound
-
Forskolin (positive control for adenylyl cyclase activation)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Seeding and Pre-treatment: Seed the GPR18/DRV2-expressing cells in a multi-well plate and allow them to adhere. Prior to the experiment, pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP degradation.
-
RvD2 Stimulation: Add varying concentrations of this compound, vehicle control, or a positive control (forskolin) to the cells.
-
Incubation: Incubate for a defined time (e.g., 5-15 minutes) at 37°C to allow for GPR18 activation and subsequent cAMP production.
-
Cell Lysis: Terminate the stimulation by removing the medium and adding a cell lysis buffer to release the intracellular cAMP.
-
cAMP Quantification: Quantify the amount of cAMP in the cell lysates using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the concentration of cAMP in each sample and normalize it to the total protein concentration of the cell lysate.
Conclusion and Future Directions
This compound is a potent specialized pro-resolving mediator with a well-defined biosynthetic pathway and clear mechanisms of action centered on its interaction with the GPR18/DRV2 receptor. Its ability to enhance phagocytosis, reduce pro-inflammatory cytokine production, and limit neutrophil infiltration highlights its significant therapeutic potential for a host of inflammatory diseases. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic power of this compound and the resolution of inflammation. Future research should focus on the clinical translation of these findings, including the development of stable RvD2 analogs and targeted delivery systems to effectively treat inflammatory disorders in humans.
References
- 1. In vitro flow cytometry assay to assess primary human and mouse macrophage phagocytosis of live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [ouci.dntb.gov.ua]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel this compound receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 7. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Profiling of Specialized Pro-Resolving Mediators in Human Tears by Lipid Mediator Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Macrophage Phagocytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of this compound receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resolvin D1 and this compound Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Resolvin D2 Signaling Through the GPR18/DRV2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in the active resolution of inflammation. Its actions are primarily mediated through the G protein-coupled receptor GPR18, also designated as the this compound receptor (DRV2). The RvD2-GPR18 signaling axis orchestrates a suite of pro-resolving cellular responses, including enhancing macrophage phagocytosis, promoting efferocytosis of apoptotic cells, limiting neutrophil infiltration, and downregulating pro-inflammatory cytokine production. This technical guide provides an in-depth overview of the ligand-receptor interaction, downstream signaling cascades, key cellular functions, and detailed experimental protocols for studying this critical pro-resolving pathway.
Ligand-Receptor Interaction: Binding and Potency
GPR18 was identified as a specific, high-affinity receptor for RvD2 through an unbiased G protein-coupled receptor-β-arrestin–based screening system.[1] This interaction is stereoselective, as other related lipid mediators like RvD1 and RvD3 do not activate GPR18 at similar concentrations.[1] The binding kinetics and functional potency of this interaction have been quantified, demonstrating that RvD2 engages its receptor at sub-nanomolar to low nanomolar concentrations, consistent with its biological activity range.[1][2]
Table 1: Quantitative Analysis of RvD2 and GPR18 Interaction
| Parameter | Description | Value | Cell System | Reference |
| Kd | Dissociation Constant | ~10 nM | Recombinant human GPR18 in CHO cells | [1] |
| Kd | Dissociation Constant | 9.6 ± 0.9 nM | Recombinant human GPR18 in CHO cells | [2] |
| EC50 | Half-maximal effective concentration | ~2.0 x 10-13 M | β-arrestin recruitment in GPR18-expressing cells | [1][2] |
The RvD2-GPR18 Signaling Cascade
Table 2: Key Downstream Signaling Events of the RvD2-GPR18 Axis
| Signaling Event | Description | Modulator/Inhibitor | Effect of Inhibitor | Reference |
| Gαs Coupling | RvD2 stimulates Gαs, leading to adenylyl cyclase activation. | Cholera Toxin (CTX) | Mimics Gαs activation | [3][8] |
| Gαi/o Coupling | RvD2 stimulates Gαi/o, leading to adenylyl cyclase inhibition and other effects. | Pertussis Toxin (PTX) | Blocks Gαi/o signaling, attenuating ERK phosphorylation and cell migration. | [4][6] |
| cAMP Production | RvD2 stimulation leads to an increase in intracellular cAMP in human macrophages. | GPR18 shRNA | Abolishes RvD2-stimulated cAMP increase. | [1][3] |
| β-Arrestin Recruitment | Ligand binding promotes the translocation of β-arrestin to the receptor. | - | A primary mechanism for GPR18 screening and signaling. | [1] |
| ERK1/2 Phosphorylation | RvD2 enhances the phosphorylation of ERK1/2. | GPR18 Knockout | Abolishes RvD2-stimulated ERK1/2 phosphorylation. | [3][7] |
| STAT3 Phosphorylation | RvD2 enhances the phosphorylation of STAT3. | GPR18 Knockout | Abolishes RvD2-stimulated STAT3 phosphorylation. | [3][7] |
| CREB Phosphorylation | RvD2 enhances the phosphorylation of CREB. | GPR18 Knockout | Abolishes RvD2-stimulated CREB phosphorylation. | [3][7] |
| Akt Phosphorylation | RvD2 activates the PI3K/Akt signaling pathway. | - | Implicated in pro-myogenic effects. | [9] |
Pro-Resolving Functions of RvD2-GPR18 Signaling
The engagement of GPR18 by RvD2 translates into potent, multi-level pro-resolving actions that are critical for restoring tissue homeostasis following inflammation or infection. These actions are consistently abrogated in GPR18-deficient mice or when GPR18 is knocked down, confirming the central role of this receptor in mediating RvD2's effects.[1][3]
Table 3: Summary of Cellular and In Vivo Functions
| Function | Description | Quantitative Effect | Cell/Model System | Reference |
| Phagocytosis | Enhanced engulfment of microbes (e.g., E. coli, S. aureus) by phagocytes. | Dose-dependent increase | Human & Mouse Macrophages | [1][3] |
| Efferocytosis | Enhanced clearance of apoptotic polymorphonuclear neutrophils (PMNs). | >60% increase | Mouse Peritonitis Model | [1] |
| Leukocyte Trafficking | Reduction of PMN infiltration into inflamed tissues. | >50% reduction in PMNs | Mouse Peritonitis Model | [1][10] |
| Cytokine Regulation | Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enhancement of anti-inflammatory IL-10. | Significant reduction | LPS-stimulated Human Monocytes | [10][11] |
| Infection Control | Increased bacterial clearance and improved survival in sepsis models. | >50% increased survival | Mouse Cecal Ligation and Puncture (CLP) Sepsis Model | [3][10] |
| Organ Protection | Amelioration of tissue damage in various disease models. | Reduced plaque necrosis, decreased hepatic fibrosis. | Atherosclerosis & Aging Models | [12][13][14] |
Experimental Protocols
This section provides detailed methodologies for key assays used to characterize the RvD2-GPR18 signaling axis.
Protocol: β-Arrestin Recruitment Assay (Enzyme Complementation)
This assay quantifies the interaction between GPR18 and β-arrestin upon ligand binding. The DiscoveRx PathHunter assay is a common platform.[1][4]
Methodology:
-
Cell Plating: Seed PathHunter CHO-K1 GPR18 β-arrestin cells in a 384-well white, solid-bottom assay plate at a density of 5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of RvD2 (e.g., 10-14 to 10-8 M) in an appropriate assay buffer.
-
Ligand Incubation: Add the diluted RvD2 or vehicle control to the cells. Incubate for 90 minutes at 37°C.
-
Signal Detection: Add the PathHunter detection reagent mixture, containing the chemiluminescent substrate, to each well. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the relative luminescence units (RLU) against the logarithm of the RvD2 concentration. Determine the EC50 value using a non-linear regression curve fit.
Protocol: Radioligand Binding Assay
This assay directly measures the binding of radiolabeled RvD2 to GPR18 to determine binding affinity (Kd) and receptor density (Bmax).[1]
Methodology:
-
Membrane Preparation: Prepare cell membranes from CHO cells overexpressing human GPR18.
-
Binding Reaction: In a 96-well plate, incubate a fixed amount of cell membrane protein with increasing concentrations of [3H]-RvD2.
-
Non-Specific Binding: For each concentration, run a parallel set of reactions containing a high concentration of unlabeled RvD2 to determine non-specific binding.
-
Incubation: Incubate the reactions for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis by plotting the ratio of bound/free radioligand against the concentration of bound radioligand. The Kd is the negative reciprocal of the slope.
Protocol: Intracellular cAMP Measurement
This protocol measures the modulation of intracellular cAMP levels, a key second messenger, following GPR18 activation.[3]
Methodology:
-
Cell Plating: Seed primary macrophages or GPR18-expressing cells in a 96-well plate and allow them to adhere.
-
Stimulation: Treat the cells with various concentrations of RvD2 (e.g., 1 pM - 10 nM) or vehicle control for 15 minutes at 37°C.
-
Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit (e.g., Elite cAMP ELISA Assay kit, eEnzyme).
-
ELISA: Perform the competitive enzyme-linked immunosorbent assay according to the manufacturer's instructions. Briefly, the cAMP in the cell lysate competes with a fixed amount of HRP-labeled cAMP for binding to a cAMP-specific antibody coated on the plate.
-
Detection: Add the substrate and measure the absorbance at the appropriate wavelength. The signal is inversely proportional to the cAMP concentration in the sample.
-
Analysis: Calculate the cAMP concentration in each sample by comparing its absorbance to a standard curve generated with known cAMP concentrations.
Protocol: Macrophage Phagocytosis Assay
This functional assay measures the ability of RvD2 to enhance the engulfment of particles by macrophages.[3][12]
Methodology:
-
Cell Plating: Plate resident peritoneal macrophages or bone marrow-derived macrophages onto a 96-well plate (0.5 x 105 cells/well).
-
Ligand Incubation: Incubate the macrophages with RvD2 (e.g., 1 pM - 10 nM) or vehicle control for 15 minutes at 37°C.
-
Phagocytosis Induction: Add fluorescently labeled particles (e.g., FITC-labeled, serum-opsonized E. coli or zymosan particles) to the wells and incubate for 60-90 minutes at 37°C to allow for phagocytosis.
-
Quenching: Add a quenching solution (e.g., trypan blue) to extinguish the fluorescence of non-internalized particles.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader. Alternatively, for microscopy or flow cytometry, wash the cells to remove non-internalized particles and fix them with paraformaldehyde.
-
Analysis: Quantify the phagocytic activity by comparing the fluorescence of RvD2-treated cells to vehicle-treated controls. A phagocytic index (e.g., percentage of positive cells multiplied by their mean fluorescence intensity) can be calculated.
Conclusion and Therapeutic Outlook
The this compound-GPR18 signaling axis represents a potent, endogenous pathway for actively resolving inflammation and promoting a return to homeostasis. The detailed mechanisms, involving multiple G-protein coupling and diverse downstream effectors, highlight the sophisticated nature of this pro-resolving system. The ability of RvD2 to enhance microbial clearance while simultaneously dampening excessive inflammation underscores its therapeutic potential. For drug development professionals, targeting the GPR18 receptor with specific agonists could offer a novel therapeutic strategy for a wide range of inflammatory conditions, including sepsis, atherosclerosis, neuroinflammation, and inflammatory organ injury, by harnessing the body's own resolution programs.[2][12][15]
References
- 1. Identification of this compound receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel this compound receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Gpr18 agonist dampens inflammation, enhances myogenesis, and restores muscle function in models of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin D1, this compound and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. The this compound-GPR18 Axis Enhances Bone Marrow Function and Limits Hepatic Fibrosis in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The this compound - GPR18 axis is expressed in human coronary atherosclerosis and transduces atheroprotection in apolipoprotein E deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
Resolvin D2: A Comprehensive In-Vivo Technical Guide to its Core Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation and tissue repair. Its multifaceted in vivo functions position it as a promising therapeutic candidate for a wide range of inflammatory and infectious diseases. This technical guide provides an in-depth overview of the core biological functions of RvD2 in vivo, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Biological Functions of this compound In Vivo
RvD2 orchestrates the resolution of inflammation through a multi-pronged approach that includes limiting excessive neutrophil infiltration, enhancing macrophage-mediated clearance of apoptotic cells and microbes, and promoting tissue regeneration.
Anti-inflammatory and Pro-resolving Actions
RvD2 demonstrates potent anti-inflammatory effects across various in vivo models. It actively limits the influx of neutrophils to sites of inflammation and stimulates the clearance of cellular debris, thereby facilitating the transition from a pro-inflammatory to a pro-resolving state.
Table 1: In Vivo Anti-inflammatory and Pro-resolving Effects of this compound
| Animal Model | Disease/Stimulus | RvD2 Dose | Route of Administration | Key Outcomes | Citation |
| Mouse | Zymosan-induced Peritonitis | 10 pg | Intraperitoneal | ~70% reduction in polymorphonuclear neutrophil (PMN) infiltration. | [1] |
| Mouse | Allergic Airway Inflammation (House Dust Mite) | 100 ng | Intranasal | Decreased bronchoalveolar lavage eosinophils, lymphocytes, and macrophages; reduced airway hyperresponsiveness and pro-inflammatory cytokines (IL-4, IL-5, IL-13). | [2][3] |
| Mouse | Cecal Ligation and Puncture (CLP) Sepsis | ~2.7 nmol/mouse | Intravenous | Increased survival (>50%); reduced local and systemic bacterial burden; decreased pro-inflammatory cytokines (IL-6, IL-1β, TNF-α); enhanced macrophage phagocytosis. | [1][4] |
| Rat | Burn Injury with Secondary Sepsis | 25 ng/kg/day for 7 days | Systemic | Restored neutrophil directionality; increased survival from 0% to 100% after a secondary septic insult. | [5][6] |
| Mouse | Inflammasome-mediated Peritonitis (MSU, Alum, LPS) | Not specified | Intraperitoneal | Suppressed inflammasome-mediated peritoneal inflammation; decreased IL-1β, IL-6, and TNF-α levels. | [7] |
| Mouse | Dextran Sulfate Sodium (DSS)-induced Colitis | 0.1 µM (ex vivo) | Not applicable | Attenuated colonic inflammation; decreased IL-1β and TNF-α transcriptional levels. | [8] |
Tissue Repair and Regeneration
Beyond its anti-inflammatory roles, RvD2 actively promotes the repair and regeneration of damaged tissues. This includes stimulating re-vascularization, enhancing wound healing, and promoting muscle regeneration.
Table 2: In Vivo Effects of this compound on Tissue Repair and Regeneration
| Animal Model | Injury Model | RvD2 Dose | Route of Administration | Key Outcomes | Citation |
| Mouse | Hind Limb Ischemia | Not specified | Not specified | Enhanced perfusion recovery and arteriogenesis; reduced neutrophil accumulation. | [9] |
| Mouse | Excisional Wound Healing | Not specified | Topical | Accelerated wound closure (healed by 22.8 ± 1.8 days vs. 28.6 ± 1.5 days for vehicle). | |
| Mouse | Duchenne Muscular Dystrophy (mdx) | 5 µg/kg/day | Intraperitoneal | Dampened inflammation; promoted myoblast differentiation. | [10] |
| Rat | Pulpotomy Model | Not specified | Not specified | Induced formation of reparative dentin; promoted proliferation and migration of dental pulp cells. |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key in vivo experimental protocols used to elucidate the functions of RvD2.
Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
This model mimics human polymicrobial sepsis.[4]
-
Anesthesia: Mice are anesthetized using isoflurane.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve and punctured once with a needle. A small amount of fecal matter is extruded to induce peritonitis. The abdominal incision is then closed.
-
RvD2 Administration: RvD2 (e.g., ~2.7 nmol/mouse) or vehicle is administered intravenously.
-
Outcome Measures: Survival is monitored over time. Bacterial load is assessed by plating peritoneal lavage fluid and blood. Cytokine levels in peritoneal fluid and plasma are measured by ELISA. Leukocyte populations in the peritoneal exudate are quantified by flow cytometry.
House Dust Mite (HDM)-Induced Allergic Airway Inflammation in Mice
This model is used to study allergic asthma.[2]
-
Sensitization and Challenge: Mice are sensitized and challenged by intratracheal or intranasal administration of house dust mite (HDM) extract (e.g., 100 µg) on multiple days (e.g., days 0, 7, and 14).
-
RvD2 Administration: RvD2 (e.g., 100 ng) or vehicle is administered intranasally on subsequent days (e.g., days 15 and 16).
-
Outcome Measures: Bronchoalveolar lavage (BAL) fluid is collected to enumerate inflammatory cells (eosinophils, macrophages, lymphocytes). Airway hyperresponsiveness to methacholine is measured. Lung tissue is processed for histology to assess inflammation and mucus production. Cytokine levels in BAL fluid are quantified.
Zymosan-Induced Peritonitis in Mice
This is a model of sterile inflammation.[1]
-
Induction of Peritonitis: Mice are injected intraperitoneally with zymosan (a yeast cell wall component).
-
RvD2 Administration: RvD2 (e.g., 10 pg) or vehicle is co-injected with the zymosan.
-
Outcome Measures: At a specified time point (e.g., 4 hours), peritoneal exudates are collected. The total number of leukocytes and the differential count of polymorphonuclear neutrophils (PMNs) are determined.
Signaling Pathways and Mechanisms of Action
RvD2 exerts its biological functions primarily through the G protein-coupled receptor GPR18 (also designated DRV2).[4][11] Activation of this receptor initiates downstream signaling cascades that vary depending on the cell type.
GPR18-Mediated Signaling in Phagocytes
In macrophages and neutrophils, RvD2 binding to GPR18 enhances phagocytosis and bacterial clearance while dampening pro-inflammatory signaling.
RvD2 Action on Endothelial Cells
RvD2 can modulate leukocyte-endothelial interactions by stimulating the production of nitric oxide (NO) in endothelial cells, which is a key signaling molecule in vasodilation and the regulation of leukocyte adhesion.[1][12]
Experimental Workflow for Investigating RvD2 in Sepsis
The following diagram outlines a typical experimental workflow for assessing the efficacy of RvD2 in a murine sepsis model.
Conclusion
This compound is a potent endogenous mediator with significant therapeutic potential. Its ability to control inflammation, clear infections, and promote tissue repair in a variety of in vivo settings underscores its importance in maintaining homeostasis. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pro-resolving power of RvD2. Future investigations will likely continue to unravel the intricate mechanisms of RvD2 action and expand its therapeutic applications.
References
- 1. This compound is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates type 2 inflammatory responses and promotes resolution of mouse allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel this compound receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound restores neutrophil directionality and improves survival after burns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound and Its Effects on the Intestinal Mucosa of Crohn’s Disease Patients: A Promising Immune Modulation Therapeutic Target [mdpi.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Resolvin-D2 targets myogenic cells and improves muscle regeneration in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of this compound receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
Enzymatic Synthesis of Resolvin D2 from DHA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D2 (RvD2), a member of the specialized pro-resolving mediators (SPMs) family, is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation, a tightly regulated process essential for tissue homeostasis and healing. RvD2 exerts potent anti-inflammatory and pro-resolving actions, making it a molecule of significant interest for the development of novel therapeutics for a range of inflammatory diseases. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound from its precursor, DHA, detailing the biosynthetic pathway, experimental protocols, and the downstream signaling cascade it activates.
Enzymatic Synthesis of this compound
The biosynthesis of this compound from DHA is a multi-step enzymatic process primarily involving the sequential actions of two key lipoxygenase enzymes: 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX). The pathway proceeds through the formation of specific hydroperoxy and epoxide intermediates.[1][2]
The key steps are:
-
15-Lipoxygenation of DHA: The synthesis is initiated by the action of 15-lipoxygenase, which introduces a hydroperoxy group at the 17th carbon position of DHA, forming 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA).[1]
-
5-Lipoxygenation of 17S-HpDHA: The intermediate 17S-HpDHA is then a substrate for 5-lipoxygenase. This enzyme catalyzes the formation of a transient 7,8-epoxide intermediate.[3][4]
-
Enzymatic Hydrolysis: The 7,8-epoxide intermediate is subsequently hydrolyzed, a reaction that can be catalyzed by epoxide hydrolases, to yield the final product, this compound (7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid).[3][4]
dot graph "Enzymatic_Synthesis_of_Resolvin_D2" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
DHA [label="Docosahexaenoic Acid (DHA)", fillcolor="#FBBC05"]; "17S_HpDHA" [label="17S-hydroperoxy-DHA (17S-HpDHA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Epoxide_Intermediate" [label="7,8-epoxy-17S-HDHA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RvD2 [label="this compound (RvD2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
DHA -> "17S_HpDHA" [label="15-Lipoxygenase (15-LOX)"]; "17S_HpDHA" -> "Epoxide_Intermediate" [label="5-Lipoxygenase (5-LOX)"]; "Epoxide_Intermediate" -> RvD2 [label="Epoxide Hydrolase"]; } . Caption: Enzymatic synthesis pathway of this compound from DHA.
Experimental Protocols
Synthesis of 17S-hydroperoxy-DHA (17S-HpDHA) using Soybean 15-Lipoxygenase
This protocol is adapted from methodologies utilizing soybean lipoxygenase for the specific hydroperoxidation of polyunsaturated fatty acids.
Materials:
-
Docosahexaenoic acid (DHA)
-
Soybean 15-lipoxygenase (15-sLOX)
-
Borate buffer (50 mM, pH 9.0)
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Methanol
-
Water
-
Nitrogen gas stream
Procedure:
-
Substrate Preparation: Prepare a stock solution of DHA (e.g., 10 mM) in ethanol. Dilute the DHA stock solution in 50 mM borate buffer (pH 9.0) to a final concentration of 25–50 μM.[5]
-
Enzymatic Reaction: Initiate the reaction by adding soybean 15-lipoxygenase to the DHA solution. The exact amount of enzyme may need to be optimized, but a starting point is 2 mg of enzyme per 10 ml of substrate solution.
-
Incubation: Stir the reaction mixture at room temperature for 1 hour.[5]
-
Reduction of Hydroperoxide: To obtain the more stable hydroxy derivative (17S-HDHA) for easier handling and analysis, the hydroperoxy group can be reduced. Add a freshly prepared solution of sodium borohydride in water to the reaction mixture and incubate for an additional 30 minutes.
-
Extraction: Acidify the reaction mixture to pH ~3.5 with dilute HCl. Extract the lipid products using a C18 solid-phase extraction (SPE) cartridge.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the acidified reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the lipid products with methanol.
-
-
Drying and Storage: Evaporate the methanol under a stream of nitrogen gas. Store the dried 17S-HpDHA or 17S-HDHA at -80°C under an inert atmosphere.
Synthesis of this compound from 17S-HpDHA using 5-Lipoxygenase
This part of the synthesis is more complex and often involves cell-based systems or purified recombinant enzymes. The following is a generalized protocol based on published findings.
Materials:
-
17S-hydroperoxy-DHA (17S-HpDHA)
-
Human recombinant 5-lipoxygenase (5-LOX) or a cell line expressing 5-LOX (e.g., human polymorphonuclear leukocytes - PMNs)
-
Phosphate-buffered saline (PBS) or appropriate buffer for the enzyme.
-
Calcium chloride (CaCl₂)
-
ATP
-
Epoxide hydrolase (soluble or microsomal)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Methanol, Water, Acetonitrile
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.
Procedure:
-
Enzyme/Cell Preparation: If using recombinant 5-LOX, ensure it is active and in a suitable buffer containing co-factors like calcium and ATP. If using cells, isolate and prepare them according to standard laboratory protocols. For example, human PMNs can be isolated from fresh blood.
-
Enzymatic Reaction:
-
Incubate the 17S-HpDHA substrate with the 5-LOX enzyme or cell suspension. A cell-free system with isolated enzymes involved incubating 17S-H(p)DHA with potato 5-LOX and human recombinant soluble epoxide hydrolase (sEH).[6][7]
-
Incubations with freshly isolated PMNs have been shown to produce this compound from 17S-H(p)DHA.[6][7]
-
Typical reaction conditions can be in a buffer like DPBS at pH 7.45 and 37°C for 30 minutes.[8]
-
-
Hydrolysis of the Epoxide: The 7,8-epoxide intermediate is often unstable. Its hydrolysis to this compound can occur spontaneously or be facilitated by endogenous or added epoxide hydrolases. Co-incubation with a source of epoxide hydrolase (e.g., recombinant sEH) can improve the yield of this compound.[3][4]
-
Extraction: Stop the reaction by adding two volumes of cold methanol. Acidify the mixture and perform solid-phase extraction as described in Protocol 1.
-
Purification and Analysis:
-
The extracted lipids are then separated and purified by reverse-phase HPLC.
-
A typical mobile phase could be a gradient of methanol/water/acetic acid.
-
Monitor the elution profile using a UV detector, as the conjugated tetraene structure of this compound has a characteristic UV absorbance maximum around 301 nm.[9]
-
Collect the fraction corresponding to the retention time of a synthetic this compound standard.
-
Confirm the identity of the product using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS/MS spectrum of this compound will show a parent ion at m/z 375 and characteristic daughter ions.[7][8]
-
dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_0" { label = "Step 1: 15-LOX Reaction"; bgcolor="#FFFFFF"; "DHA_Substrate" [label="DHA in Buffer", fillcolor="#FBBC05"]; "15_LOX_Addition" [label="Add 15-LOX", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incubation_1" [label="Incubate (RT, 1h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DHA_Substrate" -> "15_LOX_Addition" -> "Incubation_1"; }
subgraph "cluster_1" { label = "Step 2: 5-LOX Reaction & Hydrolysis"; bgcolor="#FFFFFF"; "17S_HpDHA_Intermediate" [label="17S-HpDHA", fillcolor="#FBBC05"]; "5_LOX_EH_Addition" [label="Add 5-LOX & Epoxide Hydrolase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incubation_2" [label="Incubate (37°C, 30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "17S_HpDHA_Intermediate" -> "5_LOX_EH_Addition" -> "Incubation_2"; }
subgraph "cluster_2" { label = "Purification & Analysis"; bgcolor="#FFFFFF"; "SPE" [label="Solid Phase Extraction (C18)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HPLC" [label="RP-HPLC Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; "LC_MS" [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "SPE" -> "HPLC" -> "LC_MS"; }
"Incubation_1" -> "17S_HpDHA_Intermediate" [style=invis]; "Incubation_2" -> "SPE"; } . Caption: General experimental workflow for the enzymatic synthesis of this compound.
Quantitative Data
Quantitative data for the enzymatic synthesis of this compound is not extensively consolidated in the literature. However, some kinetic parameters for the involved enzymes with relevant substrates have been reported.
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Notes |
| Soybean 15-LOX | Docosahexaenoic Acid (DHA) | ~5-15 | Not specified | pH-dependent activity has been noted for soybean lipoxygenase.[10] |
| Human 15-LOX-1 | Docosahexaenoic Acid (DHA) | Not specified | kcat/KM = 0.36 ± 0.08 s⁻¹µM⁻¹ | Produces a mixture of products.[11] |
| Human 5-LOX | Arachidonic Acid (AA) | 17 ± 2 | kcat = 20 ± 4 s⁻¹ | Data for the natural substrate AA; kinetics with 17S-HpDHA are not readily available.[12] |
Yields: The overall yield of enzymatically synthesized this compound is often low and highly dependent on the specific reaction conditions, enzyme purity, and efficiency of the purification process. Reports often focus on the identification and biological activity of the synthesized product rather than optimizing for high-yield production. One study using a recombinant 15S-lipoxygenase from Chlamydomonas incerta reported a one-step biocatalytic process that produced 2.91 mM (1.05 g/L) of Resolvin D5 and 2.18 mM (0.78 g/L) of Protectin DX from DHA in 90 minutes, with a total conversion yield of 79.6% (w/w), indicating that high yields are achievable with optimized enzyme systems.[13]
This compound Signaling Pathway
This compound exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR), GPR18, also known as DRV2.[1][5] Activation of this receptor initiates a downstream signaling cascade that ultimately leads to the resolution of inflammation.
Key signaling events include:
-
Receptor Binding: RvD2 binds to GPR18 on the surface of target cells, particularly immune cells like macrophages.[1][5]
-
Gαs Protein Coupling and cAMP Production: Ligand binding to GPR18 is thought to couple to a Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5]
-
Protein Kinase A (PKA) Activation: The elevated cAMP levels activate Protein Kinase A (PKA).[1]
-
Downstream Phosphorylation Events: PKA activation, along with other signaling pathways initiated by GPR18, leads to the phosphorylation and activation of several downstream targets, including CREB, ERK1/2, and STAT3.[1][8]
-
Cellular Response: The activation of these signaling pathways culminates in pro-resolving cellular responses, most notably an enhancement of macrophage phagocytosis of apoptotic cells and bacteria.[1]
dot digraph "Resolvin_D2_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
RvD2 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; GPR18 [label="GPR18 (DRV2) Receptor", shape=cds, style=filled, fillcolor="#FBBC05"]; Gas [label="Gαs protein", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A (PKA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CREB [label="p-CREB", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="p-STAT3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="p-ERK1/2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phagocytosis [label="Enhanced Phagocytosis", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolution [label="Resolution of Inflammation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
RvD2 -> GPR18 [label="Binds to"]; GPR18 -> Gas [label="Activates"]; Gas -> AC [label="Activates"]; AC -> cAMP [label="Produces"]; cAMP -> PKA [label="Activates"]; PKA -> CREB; GPR18 -> STAT3 [label="Phosphorylates"]; GPR18 -> ERK [label="Phosphorylates"]; {PKA, STAT3, ERK} -> Phagocytosis; Phagocytosis -> Resolution; } . Caption: this compound signaling pathway via the GPR18 receptor.
Conclusion
The enzymatic synthesis of this compound from DHA offers a biomimetic approach to producing this potent pro-resolving mediator. While challenges remain in optimizing reaction conditions for high-yield production, the methodologies outlined in this guide provide a solid foundation for researchers. Understanding the intricacies of both its synthesis and its signaling pathways is paramount for harnessing the full therapeutic potential of this compound in the development of novel treatments for inflammatory disorders. Further research into novel and more efficient enzyme systems, as well as detailed kinetic analysis of the biosynthetic enzymes, will be crucial for advancing the large-scale production of this promising molecule.
References
- 1. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of resolvin D1, this compound, and RCTR1 from 7,8(S,S)-epoxytetraene in human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Novel this compound receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipoxin and resolvin biosynthesis is dependent on 5-lipoxygenase activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchwithrowan.com [researchwithrowan.com]
- 10. Hydroperoxidation of Docosahexaenoic Acid by Human ALOX12 and pigALOX15-mini-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling and Immunoresolving Actions of Resolvin D1 in Inflamed Human Visceral Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
Resolvin D2: A Keystone Modulator of Macrophage Polarization and Inflammatory Resolution
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), in the critical process of macrophage polarization. We will delve into the signaling pathways, present quantitative data from key studies, and outline detailed experimental protocols relevant to the field.
Introduction to Macrophage Polarization and this compound
Macrophages are highly plastic innate immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. This process, known as polarization, results in a spectrum of activation states, classically defined as the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype.[1]
-
M1 Macrophages: Typically induced by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), M1 macrophages are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), high microbicidal capacity, and promotion of Th1 responses.[1][2]
-
M2 Macrophages: Induced by cytokines such as IL-4 and IL-13, M2 macrophages are involved in the resolution of inflammation, tissue repair, and immune regulation, primarily through the secretion of anti-inflammatory cytokines like IL-10 and TGF-β.[1]
An imbalance between M1 and M2 macrophage populations is a hallmark of many chronic inflammatory diseases. Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation, in part by promoting the switch of macrophages from an M1 to an M2 phenotype.[1][2] this compound (RvD2) has emerged as a potent SPM that governs this phenotypic switch, making it a significant target for therapeutic development.[2][3]
Quantitative Effects of this compound on Macrophage Polarization
RvD2 treatment has been shown to significantly alter the macrophage landscape, promoting a shift towards the M2 phenotype. This is evidenced by changes in specific cell markers and the cytokine milieu. The following table summarizes key quantitative data from preclinical studies.
| Experimental Model | Parameter Measured | Vehicle/Control Group | RvD2-Treated Group | P-value | Citation |
| Murine Abdominal Aortic Aneurysm (AAA) | M2 Macrophage Staining Score (Arg-1) | 1.3 ± 0.48 | 3.3 ± 0.48 | < 0.0001 | [3] |
| Murine Abdominal Aortic Aneurysm (AAA) | M1 Macrophage Staining Score (MCP-1) | 2.1 ± 0.74 | 1.4 ± 0.52 | = 0.03 | [3] |
| Murine Abdominal Aortic Aneurysm (AAA) | Macrophage Chemotactic Protein 1 (MCP-1) | Significantly Elevated | Significantly Reduced | < 0.05 | [3][4] |
| Murine Abdominal Aortic Aneurysm (AAA) | Interleukin-1β (IL-1β) | Significantly Elevated | Significantly Reduced | < 0.05 | [3][4] |
| Human Monocyte-Derived Macrophages | M2 Marker (CD206) Expression | Baseline | Increased | Not specified | [5] |
| Human Monocyte-Derived Macrophages | M2 Marker (CD163) Expression | Baseline | Increased | Not specified | [5] |
| THP-1 Monocytic Cells (LPS-stimulated) | TLR4 mRNA Expression | ~100% | ~50% (at 100 nM RvD2) | < 0.05 | [6] |
| Obese Adipose Tissue Explants | Monocyte Chemoattractant Protein-1 (MCP-1) Release | ~100% | ~60% (at 10 nM RvD2) | < 0.05 | [7] |
This compound Signaling Pathways in Macrophages
RvD2 exerts its pro-resolving and polarizing effects by engaging with a specific G protein-coupled receptor, GPR18, also known as DRV2.[8][9] Activation of this receptor initiates a cascade of intracellular signaling events that collectively shift macrophage function from a pro-inflammatory to a pro-resolving state.
The binding of RvD2 to GPR18/DRV2 can trigger several downstream pathways:
-
cAMP/PKA Pathway: The receptor-ligand interaction often involves Gαs protein coupling, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA).[2][8]
-
STAT3 Phosphorylation: RvD2 has been shown to enhance the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in promoting M2 polarization and phagocytosis.[8][9]
-
MAPK/ERK and CREB Activation: The signaling cascade also includes the phosphorylation and activation of ERK1/2 (a member of the MAPK family) and cAMP response element-binding protein (CREB).[8][10]
These pathways converge to modulate gene expression, leading to the upregulation of M2 markers and an enhanced capacity for efferocytosis and bacterial clearance, which are hallmarks of resolving macrophages.[5][8]
References
- 1. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D1 and D2 inhibit tumour growth and inflammation via modulating macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-series resolvins inhibit murine abdominal aortic aneurysm formation and increase M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound decreases TLR4 expression to mediate resolution in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D1 and this compound Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel this compound receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. academic.oup.com [academic.oup.com]
Resolvin D2: A Technical Guide to its Core Effects on Neutrophil Trafficking and Inflammation Resolution
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The resolution of inflammation is a highly orchestrated, active process essential for restoring tissue homeostasis following injury or infection. Failure of this process leads to chronic inflammation, a hallmark of numerous diseases. Neutrophils, as the first responders of the innate immune system, are central to the initiation of inflammation, but their timely removal and the cessation of their recruitment are critical for resolution. Specialized Pro-resolving Mediators (SPMs), a superfamily of endogenous lipid mediators, are key players in orchestrating this return to homeostasis. Among them, Resolvin D2 (RvD2), an omega-3 docosahexaenoic acid (DHA) derivative, has emerged as a potent regulator of neutrophil trafficking and function. This technical guide provides an in-depth analysis of the mechanisms by which RvD2 modulates neutrophil activity, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
This compound and its Receptor in Neutrophil Biology
This compound is biosynthesized from DHA via the sequential actions of 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX) enzymes, often through transcellular biosynthesis involving endothelial cells and leukocytes.[1] Its potent, stereoselective actions are primarily mediated through the G-protein coupled receptor 18 (GPR18), also designated as DRV2.[2][3] GPR18 is expressed on various immune cells, including neutrophils, monocytes, and macrophages, making it a key node for pro-resolving signaling.[2][3] The binding of RvD2 to GPR18 initiates a cascade of intracellular events that collectively dampen excessive inflammatory responses and promote a switch towards a pro-resolving phenotype.
Core Effect: Modulation of Neutrophil Trafficking
RvD2 exerts precise control over neutrophil trafficking, a cornerstone of its pro-resolving function. This includes inhibiting excessive recruitment to inflammatory sites, reducing adhesion to the endothelium, and, remarkably, restoring directional migration in pathological states where neutrophil function is compromised.
Inhibition of Neutrophil Migration and Chemotaxis
RvD2 is a potent inhibitor of neutrophil infiltration into inflamed tissues.[4][5] It effectively limits chemotaxis towards pro-inflammatory signals such as the bacterial-derived peptide N-formyl-methionine-leucine-phenylalanine (fMLP) and the chemokine Interleukin-8 (IL-8).[6][7] This action is critical in preventing the over-accumulation of neutrophils, which can lead to bystander tissue damage.
Regulation of Neutrophil Adhesion
The process of neutrophil extravasation from the bloodstream into tissues is dependent on adhesion to the vascular endothelium. RvD2 has been shown to decrease leukocyte-endothelial interactions.[8] It can modulate the expression of adhesion molecules on the neutrophil surface, such as CD18 and L-selectin (CD62L), thereby reducing their ability to adhere firmly to endothelial cells and transmigrate into tissues.[5][8]
Restoration of Neutrophil Directionality in Disease
A unique and therapeutically significant action of RvD2 is its ability to restore proper neutrophil migratory function after it has been impaired by systemic insults like severe burns.[9][10] Following burn injuries, neutrophils exhibit defective chemotaxis, rendering the host susceptible to secondary infections. RvD2 treatment can reverse this phenotype, restoring both the speed and directionality of neutrophil migration towards chemoattractants.[9] This restoration is crucial for maintaining host defense while preventing aberrant inflammation.
Quantitative Data on RvD2's Effects on Neutrophils
The following tables summarize key quantitative findings from various studies, illustrating the potency and efficacy of RvD2 in modulating neutrophil functions.
Table 1: In Vitro Effects of RvD2 on Neutrophil Migration
| Parameter Measured | Cell Type | Chemoattractant | RvD2 Concentration | Observed Effect | Source |
|---|---|---|---|---|---|
| Neutrophil Migration | dHL-60 cells | 100 nM fMLP | 500 nM | ~70% reduction in migration compared to control. | [7] |
| Neutrophil Migration | Human Neutrophils | - | 1 nM | Blocks migration of neutrophils from healthy donors. | [9] |
| Restoration of Migration | Neutrophils from burned rats | fMLP | 1 nM | Restores migration speed close to normal values. | [9] |
| Average Velocity | Neutrophils from burned rats (treated in vivo) | fMLP | 25 ng/kg for 7 days | Restored velocity to 20.9 ± 7.6 μm/min (comparable to controls at 21.9 ± 7.8 μm/min). |[9] |
Table 2: In Vivo Effects of RvD2 on Neutrophil Infiltration and Sepsis
| Animal Model | RvD2 Dose | Parameter Measured | Observed Effect | Source |
|---|---|---|---|---|
| Zymosan-induced Peritonitis (Mouse) | 100 ng | Neutrophil Infiltration | Reduced PMN numbers in peritoneal exudate. | [6] |
| Cecal Ligation and Puncture (CLP) Sepsis (Mouse) | 100 ng | Neutrophil Recruitment | Decreased neutrophil recruitment. | [8] |
| CLP Sepsis (Mouse) | 100 ng | Bacterial Titers (Peritoneal) | Significantly reduced bacterial counts. | [6] |
| Burn Injury + LPS Sepsis (Rat) | 25 ng/kg for 7 days | Survival | Increased survival from 0% to 100% after LPS challenge. |[9][10] |
Signaling Pathways and Mechanisms of Action
RvD2's effects on neutrophil trafficking are mediated by specific intracellular signaling pathways initiated upon its binding to the GPR18 receptor.
The RvD2-GPR18 Signaling Axis
Binding of RvD2 to GPR18 on neutrophils and other leukocytes triggers a cascade that often involves Gαs-like proteins, leading to an increase in intracellular cyclic AMP (cAMP).[2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[6] Furthermore, the RvD2-GPR18 axis has been shown to modulate other critical signaling pathways, including the phosphorylation of STAT3, ERK1/2, and Akt, which collectively regulate cell migration, survival, and phagocytic functions.[6]
Beyond Trafficking: Other Pro-Resolving Functions
While controlling trafficking is a primary role, RvD2 also modulates other neutrophil functions to promote resolution:
-
Enhances Phagocytosis and Microbial Killing: RvD2 can increase the capacity of neutrophils and macrophages to phagocytose bacteria and apoptotic cells (efferocytosis).[2][6] It also boosts intracellular reactive oxygen species (ROS) generation within the phagosome, enhancing microbial killing.[6][11]
-
Regulates Apoptosis and NETosis: RvD2 can modulate the neutrophil lifespan, promoting apoptosis, which is a prerequisite for their non-inflammatory clearance by macrophages.[1][12] It has also been shown to reduce the formation of Neutrophil Extracellular Traps (NETs), which can be pro-inflammatory and thrombotic if not cleared effectively.[1]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are summarized protocols for key assays used to study the effects of RvD2 on neutrophil trafficking.
Protocol: In Vitro Neutrophil Chemotaxis Assay (Transwell System)
This assay quantifies the migration of neutrophils towards a chemoattractant.
-
Cell Preparation: Isolate human neutrophils from whole blood using a density gradient medium or use a differentiated neutrophil-like cell line (e.g., dHL-60).[7][13] Resuspend cells in an appropriate buffer (e.g., RPMI medium).
-
Pre-treatment: Incubate the neutrophil suspension with vehicle control or various concentrations of RvD2 (e.g., 1 nM - 2000 nM) for 15 minutes at 37°C.[7]
-
Assay Setup: Add a chemoattractant solution (e.g., 100 nM fMLP) to the lower wells of a 24-well plate. Place Transwell inserts with a porous membrane (e.g., 8 µm pore size) into each well.
-
Cell Loading: Add the pre-treated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period allowing for migration (e.g., 1-2 hours).
-
Quantification: Remove the inserts. Migrated cells in the lower chamber can be counted using a hemocytometer, flow cytometry, or by lysing the cells and quantifying a cellular component like lactate dehydrogenase (LDH).
Protocol: In Vivo Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
This is a widely used model to study polymicrobial sepsis and the efficacy of therapeutic interventions.
-
Animal Preparation: Use adult mice (e.g., C57BL/6J) of a specific age and weight. Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).
-
Surgical Procedure: Make a small midline laparotomy incision to expose the cecum. Ligate the cecum at a specified distance from the distal end (e.g., 5.0 mm) with a suture. Puncture the ligated cecum through-and-through with a specific gauge needle (e.g., 21-gauge) to induce polymicrobial leakage into the peritoneum. Return the cecum to the abdomen and close the incision.[6][8]
-
Treatment: Administer RvD2 (e.g., 100 ng per mouse, i.v. or i.p.) or vehicle control at a specified time point relative to the CLP surgery (e.g., 1 hour post-surgery).[8]
-
Monitoring and Endpoints:
-
Survival: Monitor animals for survival over a period of several days.
-
Bacterial Load: At specific time points (e.g., 12 or 24 hours), euthanize a cohort of mice and collect peritoneal lavage fluid and blood. Plate serial dilutions on agar plates to determine colony-forming units (CFUs).[6]
-
Leukocyte Infiltration: Use peritoneal lavage fluid to perform cell counts and differential analysis (e.g., via flow cytometry) to quantify neutrophil and macrophage numbers.[8]
-
Cytokine Analysis: Measure levels of pro- and anti-inflammatory cytokines in plasma or peritoneal fluid using methods like ELISA or multiplex arrays.[8]
-
Conclusion and Therapeutic Outlook
This compound is a potent endogenous mediator that plays a pivotal role in orchestrating the resolution of inflammation by exerting precise control over neutrophil trafficking. Through its receptor GPR18, RvD2 inhibits excessive neutrophil infiltration, reduces adhesion, and restores directional migration in compromised states. These actions, combined with its ability to enhance microbial clearance and promote efferocytosis, prevent the collateral tissue damage associated with unchecked neutrophil activity and actively steer the immune response towards healing and homeostasis. The quantitative data underscore the sub-nanomolar to nanomolar potency of RvD2, highlighting its potential as a therapeutic agent. For drug development professionals, targeting the RvD2-GPR18 signaling axis offers a promising strategy for developing novel pro-resolving therapies for a wide range of acute and chronic inflammatory diseases where neutrophil dysregulation is a key pathological feature.
References
- 1. Lipid Mediators in Neutrophil biology: Inflammation, Resolution and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel this compound receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound restores neutrophil directionality and improves survival after burns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound restores neutrophil directionality and improves survival after burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms for Regulation of Neutrophil Apoptosis under Normal and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D2: A Technical Guide to its Role in the Resolution of Acute Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of acute inflammation is no longer viewed as a passive process of mediator dilution but rather as an active, agonist-mediated process orchestrated by a novel superfamily of specialized pro-resolving mediators (SPMs). Among these, Resolvin D2 (RvD2), a di-hydroxy-containing docosahexaenoic acid (DHA) metabolite, has emerged as a potent immunoresolvent with significant therapeutic potential. This technical guide provides an in-depth overview of RvD2's core functions, mechanisms of action, and the experimental methodologies used to investigate its role in terminating acute inflammation.
Core Concepts: Biosynthesis and Mechanism of Action
This compound is biosynthesized from the omega-3 fatty acid DHA through the sequential actions of 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX) in leukocytes.[1][2][3][4] Its biological actions are mediated primarily through the G protein-coupled receptor GPR18, also designated as DRV2.[1][2][5][6] The binding of RvD2 to GPR18 on immune cells, particularly macrophages and neutrophils, initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote a return to homeostasis.
Key pro-resolving actions of RvD2 include:
-
Limiting Neutrophil Infiltration: RvD2 reduces the recruitment of neutrophils to sites of inflammation.[7][8]
-
Enhancing Phagocytosis and Efferocytosis: It stimulates macrophages to clear apoptotic cells, cellular debris, and pathogens.[1][5][9]
-
Reducing Pro-inflammatory Cytokines: RvD2 actively suppresses the production of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8][10]
-
Promoting Macrophage Polarization: It encourages the switch of macrophages from a pro-inflammatory (M1) to a pro-resolving (M2) phenotype.[11][12]
Signaling Pathways of this compound
Upon binding to its receptor GPR18, RvD2 activates several downstream signaling pathways. A primary pathway involves the Gαs subunit of the G protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][13][14] Additionally, RvD2 has been shown to stimulate the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), Extracellular signal-regulated kinase 1/2 (ERK1/2), and Akt, all of which contribute to its pro-resolving functions.[1][13]
Caption: this compound Signaling Pathway.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of RvD2 observed in various in vivo and in vitro experimental models.
Table 1: In Vivo Efficacy of this compound
| Model System | Species | RvD2 Dose | Outcome | Reference |
| Cecal Ligation and Puncture (CLP) | Mouse | ~2.7 nmol/mouse | >50% increase in survival, reduced hypothermia, and bacterial titers. | [1] |
| Zymosan-induced Peritonitis | Mouse | 10 pg | ~70% reduction in PMN infiltration. | [7][8] |
| UVB-induced Skin Inflammation | Mouse | 3.0 ng/mouse | Significant reduction in skin edema, MPO activity, and pro-inflammatory cytokines (TNF-α, IL-33, IL-1β). | [15] |
| House Dust Mite-induced Allergic Airway Inflammation | Mouse | 100 ng | Decreased total cells, eosinophils, and T2 cytokines (IL-4, IL-5, IL-13) in bronchoalveolar lavage. | [4][16] |
| Burn Injury | Rat | 25 ng/kg/day | Restored neutrophil directionality and increased survival after a septic insult. | [17] |
Table 2: In Vitro Effects of this compound
| Cell Type | Species | RvD2 Concentration | Outcome | Reference |
| Macrophages (BMDM) | Mouse | 10 nM | ~95% enhancement of E. coli phagocytosis at 100 min. | [13] |
| Macrophages | Human | 10 nM | Dose-dependently increased cAMP levels. | [13] |
| Neutrophils | Human | 10 nM | Significantly increased phagocytosis of E. coli. | [18] |
| Monocytes (THP-1) | Human | 10 nM | Dose-dependently reduced LPS-induced IL-1β expression. | [19] |
| Neutrophils (dHL-60) | Human | 500 nM | Decreased fMLP-induced migration by 30-70%. | [20] |
| Macrophages | Human | 1 nM | Enhanced phagocytosis of opsonized zymosan particles. | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
This model is widely used to mimic human polymicrobial sepsis.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
3-0 silk suture
-
19-25 gauge needle
-
70% ethanol and betadine for sterilization
-
Sterile 0.9% saline for resuscitation
-
Analgesic (e.g., buprenorphine)
-
-
Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Shave the abdomen and sterilize the surgical area.
-
Make a 1-2 cm midline laparotomy incision through the skin and peritoneum.
-
Exteriorize the cecum, ensuring the blood supply is not compromised.
-
Ligate the cecum distal to the ileocecal valve. The position of the ligation determines the severity of sepsis (a more distal ligation results in less severe sepsis).
-
Puncture the ligated cecum once or twice with the needle. A small amount of fecal matter can be extruded to ensure patency.
-
Return the cecum to the peritoneal cavity.
-
Close the peritoneum and skin with sutures or wound clips.
-
Administer pre-warmed sterile saline subcutaneously (1 ml) for fluid resuscitation.
-
Administer analgesic as per institutional guidelines.
-
Monitor the animals closely for signs of sepsis and survival. RvD2 or vehicle can be administered at various time points post-CLP (e.g., 1 hour) via intravenous or intraperitoneal injection.
-
Macrophage Phagocytosis Assay
This assay quantifies the ability of macrophages to engulf particles.
-
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Culture medium (e.g., RPMI with 10% FBS)
-
This compound
-
Fluorescently labeled particles (e.g., BacLight Green-labeled E. coli or zymosan particles)
-
Multi-well chamber slides or plates
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Plate macrophages in chamber slides (e.g., 0.5 x 10^5 cells/well) and allow them to adhere overnight.
-
The next day, replace the medium with a suitable buffer (e.g., PBS with Ca2+/Mg2+).
-
Pre-incubate the macrophages with vehicle or various concentrations of RvD2 (e.g., 1-100 nM) for 15 minutes at 37°C.
-
Add the fluorescently labeled particles to the wells at a specified ratio (e.g., 50:1 bacteria to macrophage).
-
Incubate for a defined period (e.g., 30-120 minutes) at 37°C to allow for phagocytosis.
-
Gently wash the cells to remove non-ingested particles.
-
Quantify phagocytosis by measuring the mean fluorescence intensity (MFI) per cell using a fluorescence microscope and image analysis software, or by using a fluorescence plate reader.
-
Neutrophil Transmigration Assay (Boyden Chamber)
This assay measures the chemotactic migration of neutrophils across a permeable membrane.
-
Materials:
-
Isolated human or mouse neutrophils
-
Boyden chamber or Transwell® inserts (with 3-8 µm pores)
-
Chemoattractant (e.g., fMLP or LTB4)
-
This compound
-
Assay buffer (e.g., RPMI)
-
Method for cell quantification (e.g., cell counting or a viability assay like CellTiter-Glo®)
-
-
Procedure:
-
Isolate neutrophils from whole blood using density gradient centrifugation.
-
Resuspend neutrophils in assay buffer.
-
Pre-incubate the neutrophils with vehicle or various concentrations of RvD2 for 15 minutes at 37°C.
-
Add the chemoattractant to the lower chamber of the Boyden apparatus.
-
Place the Transwell® insert into the well, creating an upper and lower chamber.
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
Incubate for 1-2 hours at 37°C to allow for migration.
-
Remove the insert and quantify the number of neutrophils that have migrated to the lower chamber. This can be done by direct cell counting with a hemocytometer or by using a luminescent ATP-based assay on the contents of the lower chamber.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of RvD2.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. ovid.com [ovid.com]
- 3. media.jax.org [media.jax.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cecal ligation and puncture (CLP) in mice [bio-protocol.org]
- 7. This compound is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pro-Resolving Ligands Orchestrate Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin D1 and D2 inhibit tumour growth and inflammation via modulating macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel this compound receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Reduces UVB Skin Pathology by Targeting Cytokines, Oxidative Stress, and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound regulates type 2 inflammatory responses and promotes resolution of mouse allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound restores neutrophil directionality and improves survival after burns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound decreases TLR4 expression to mediate resolution in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Origins of Resolvin D2: A Technical Guide for Researchers
An In-depth Examination of the Biosynthesis and Quantification of a Key Pro-Resolving Mediator
Introduction
Resolvin D2 (RvD2), a member of the specialized pro-resolving mediator (SPM) family, is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a pivotal role in the active resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. Unlike anti-inflammatory agents that suppress the immune response, RvD2 orchestrates the termination of inflammation by inhibiting neutrophil infiltration, enhancing the clearance of apoptotic cells and debris (efferocytosis), and promoting tissue repair. This technical guide provides a comprehensive overview of the primary cellular sources of RvD2 production, offering researchers, scientists, and drug development professionals a detailed resource on its biosynthesis, quantification, and the experimental methodologies involved.
Cellular Sources of this compound Production
The biosynthesis of RvD2 is a multi-step enzymatic process predominantly carried out by various immune cells. The primary cellular sources identified to date include macrophages, neutrophils, and monocytes. The production of RvD2 can occur within a single cell type or through transcellular biosynthesis, where intermediates are shuttled between different cell types.
Macrophages
Macrophages, particularly those with a pro-resolving M2 phenotype, are significant producers of RvD2.[1] M1 macrophages, which are pro-inflammatory, produce substantially lower amounts of this mediator.[1] The differential production of RvD2 by macrophage subtypes highlights the plasticity of these cells and their role in switching from a pro-inflammatory to a pro-resolving state.
Upon stimulation with pathogens like E. coli, M2 macrophages upregulate the biosynthesis of several SPMs, including RvD2.[1] This production is crucial for orchestrating the resolution phase of bacterial infections.
Neutrophils
Neutrophils, typically the first responders to sites of inflammation, are also key players in the production of RvD2. While they are potent producers of pro-inflammatory leukotrienes during the initial phase of inflammation, they undergo a lipid mediator class switch to produce pro-resolving mediators like resolvins as inflammation progresses. The production of RvD2 by neutrophils is a critical step in limiting further neutrophil recruitment and promoting the resolution of acute inflammation.[2]
Monocytes
Human peripheral blood monocytes are capable of producing RvD2 and its stereoisomer 17R-RvD2 upon activation.[3] As precursors to macrophages, monocytes can differentiate into pro-resolving macrophage populations at the site of inflammation, contributing to the local production of RvD2 and other SPMs.
Quantitative Production of this compound by Different Cell Types
The following table summarizes the quantitative data available on RvD2 production by various human immune cells. It is important to note that the quantities can vary depending on the donor, cell stimulation method, and analytical techniques used.
| Cell Type | Stimulus | This compound Concentration | Reference |
| M2 Macrophages | E. coli | 83 pg / 5 x 10⁶ cells | [1] |
| M1 Macrophages | E. coli | 1.6 pg / 5 x 10⁶ cells | [1] |
| Neutrophils (PMN) | Zymosan | Predominantly LTB₄ produced, with lower levels of SPMs. Specific quantitative data for RvD2 is context-dependent. | [2] |
| Apoptotic Neutrophils | Endogenous | 42 ± 12 pg / 5 x 10⁶ cells (for RvD1, indicating SPM production) | [2] |
| Monocytes | Zymosan + DHA | Qualitative production of 17R-RvD2 and RvD2 confirmed. | [3] |
Biosynthesis of this compound: A Two-Step Lipoxygenase Pathway
The biosynthesis of RvD2 from DHA is a stereochemically specific process initiated by the enzymatic activity of lipoxygenases (LOX).
-
15-Lipoxygenase (15-LOX) Activity : The pathway begins with the conversion of DHA to 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA) by a 15-LOX enzyme.
-
5-Lipoxygenase (5-LOX) Activity : Subsequently, 5-LOX acts on 17S-HpDHA to form a 7,8-epoxide intermediate.
-
Enzymatic Hydrolysis : This epoxide intermediate is then enzymatically hydrolyzed to form this compound (7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid).
This pathway can occur within a single cell expressing both 15-LOX and 5-LOX, or via transcellular biosynthesis where a cell expressing 15-LOX (e.g., eosinophils, macrophages) generates 17S-HpDHA, which is then converted to RvD2 by a cell containing 5-LOX (e.g., neutrophils).
Experimental Protocols
Isolation and Culture of Human Monocytes and Differentiation into Macrophages
This protocol details the isolation of human monocytes from peripheral blood mononuclear cells (PBMCs) and their subsequent differentiation into M1 or M2 macrophages.[4][5][6]
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)
-
Human IFN-γ (Interferon-gamma)
-
Human IL-4 (Interleukin-4)
-
Lipopolysaccharide (LPS)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.
-
Monocyte Enrichment: Enrich monocytes from PBMCs using CD14 magnetic beads (positive selection) or a monocyte isolation kit (negative selection).
-
Macrophage Differentiation:
-
M0 Macrophages (unpolarized): Culture monocytes in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 6-7 days.
-
M1 Macrophages (pro-inflammatory): Differentiate monocytes as for M0 macrophages for 6 days. On day 7, polarize the cells by adding 100 ng/mL LPS and 20 ng/mL IFN-γ for 24-48 hours.
-
M2 Macrophages (pro-resolving): Differentiate monocytes as for M0 macrophages for 6 days. On day 7, polarize the cells by adding 20 ng/mL IL-4 for 24-48 hours.
-
Stimulation of Cells for this compound Production
This protocol describes the stimulation of macrophages and neutrophils to induce the production of RvD2.[2][3]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Docosahexaenoic Acid (DHA)
-
Zymosan A (from Saccharomyces cerevisiae)
-
Methanol (ice-cold)
-
Internal standards (e.g., d5-RvD2)
Procedure:
-
Cell Preparation: Resuspend differentiated macrophages or isolated neutrophils in PBS at a concentration of 5 x 10⁶ cells/mL.
-
Stimulation:
-
Add DHA to a final concentration of 5 µg/mL.
-
Add zymosan to a final concentration of 100 ng/mL.
-
-
Incubation: Incubate the cell suspension for 45 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold methanol containing deuterated internal standards for quantification.
-
Sample Storage: Store the samples at -80°C until lipid extraction.
Lipid Mediator Extraction and Quantification by LC-MS/MS
This protocol outlines the solid-phase extraction (SPE) of lipid mediators and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]
Materials:
-
C18 SPE cartridges
-
Methanol
-
Water
-
Methyl formate
-
Mobile Phase A: Water/Methanol/Acetic Acid (80:20:0.01, v/v/v)
-
Mobile Phase B: Methanol/Acetic Acid (99.99:0.01, v/v)
-
LC column (e.g., C18 reverse-phase)
Procedure:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the cell lysate (after methanol precipitation and centrifugation).
-
Wash the cartridge with water to remove polar impurities.
-
Elute the lipid mediators with methyl formate.
-
-
Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of mobile phase A.
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Separate the lipid mediators using a gradient of mobile phase A and B.
-
Detect and quantify RvD2 using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The specific MRM transition for RvD2 is m/z 375 -> 141.
-
Experimental Workflow Diagram
Conclusion
This compound is a potent pro-resolving mediator with significant therapeutic potential. Understanding its cellular sources and the mechanisms governing its production is crucial for the development of novel therapies for inflammatory diseases. This technical guide provides a detailed overview of the key cellular players in RvD2 biosynthesis, quantitative data on its production, and comprehensive experimental protocols for its study. By leveraging this information, researchers can further unravel the complex roles of RvD2 in health and disease and pave the way for innovative pro-resolving therapeutic strategies.
References
- 1. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific lipid mediator signatures of human phagocytes: microparticles stimulate macrophage efferocytosis and pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for lipid mediator profiling and phenotyping of human M1- and M2-monocyte-derived macrophages during host-pathogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid Profiling of Polarized Human Monocyte-derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D1 and this compound Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Total Organic Synthesis of Resolvin D2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the total organic synthesis of Resolvin D2 (RvD2), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA).[1][2] RvD2 is a potent anti-inflammatory and pro-resolving lipid mediator with significant therapeutic potential.[3][4][5][6] The following protocols are based on published synthetic routes, primarily focusing on a convergent approach utilizing key reactions such as the Sonogashira coupling and Wittig reaction.[1][2]
I. Overview of the Synthetic Strategy
The total synthesis of this compound is achieved through a convergent strategy, which involves the synthesis of two key fragments that are then coupled together. A common approach involves a Sonogashira coupling to form the C11-C12 bond of the this compound backbone.[2] An alternative, earlier synthesis also utilized a Sonogashira reaction as a key step.[1] The final steps typically involve deprotection, partial reduction of a triple bond, and ester hydrolysis to yield the final product.[2]
Retrosynthetic Analysis
A representative retrosynthetic analysis of this compound (1) is outlined below. The target molecule is disconnected at the C11-C12 bond, which can be formed via a Sonogashira coupling between a vinyl iodide (4) and a terminal alkyne (3). These fragments, in turn, can be synthesized from smaller chiral building blocks.[2]
II. Quantitative Data Summary
The following table summarizes the reported yields for the key steps in a total synthesis of this compound as described by Rizzacasa et al.[1]
| Step No. | Reaction | Starting Materials | Product | Yield (%) | Reference |
| 1 | Sonogashira Coupling | Hydroxyester (41) and Iodide (42) | Intermediate (43) | 83 | [1] |
| 2 | Isopropylidene Deprotection | Intermediate (43) | Triol (44) | 85 | [1] |
| 3 | Triple Bond Reduction | Triol (44) | Ester (45) | 76 | [1] |
| 4 | Ester Hydrolysis | Ester (45) | This compound | 81 | [1] |
| Overall | Total Synthesis | This compound | 43.4 | [1] |
III. Detailed Experimental Protocols
The following protocol is a composite of methodologies reported in the literature for the total synthesis of this compound.[1][2]
A. Synthesis of Key Intermediates
The synthesis of the crucial vinyl iodide and enyne fragments is a critical phase of the total synthesis.[2]
1. Synthesis of Vinyl Iodide (4)
The synthesis of the vinyl iodide fragment begins with a Wittig reaction to establish the alkene geometry, followed by oxidation and subsequent functional group manipulations.[2]
-
Step 1: Wittig Reaction: A Wittig reaction between hemiacetal 8 and the ylide derived from phosphonium salt 9 yields alkene 10 with high stereoselectivity.[2]
-
Step 2: Oxidation: The resulting alcohol (10 ) is oxidized to aldehyde 7 using Dess-Martin periodinane.[2]
-
Step 3: Condensation: The ylide generated from phosphonium salt 6 is condensed with aldehyde 7 to afford the E-enyne 11 .[2]
-
Step 4: Desilylation: The TIPS (triisopropylsilyl) protecting group is removed from 11 using TBAF (tetrabutylammonium fluoride) to give the terminal alkyne 12 .[2]
-
Step 5: Hydrozirconation and Iodination: The terminal alkyne 12 undergoes hydrozirconation followed by iodination to produce the vinyl iodide 4 .[2]
2. Synthesis of Enyne (3)
The enyne fragment is prepared starting from an asymmetric dihydroxylation to set the stereochemistry.[2]
-
Step 1: Asymmetric Dihydroxylation: Ester 13 is treated with AD-mix-α to produce diol 14 .[2]
-
Step 2: Protection and Reduction: The diol is protected, and the ester is reduced to an aldehyde to give aldehyde 5 .[2]
-
Step 3: Wittig Reaction: A Wittig reaction between aldehyde 5 and the ylide derived from phosphonium salt 6 furnishes the enyne 17 (which is analogous to enyne 3 ).[2]
B. Final Assembly of this compound
The final steps of the synthesis involve the coupling of the two key fragments and subsequent transformations to yield this compound.[2]
1. Sonogashira Coupling of Fragments (3) and (4)
-
Reaction: The vinyl iodide 4 and the enyne 3 are coupled using a Sonogashira reaction to give the alkyne 18 .[2]
-
Reagents and Conditions: A typical Sonogashira coupling involves a palladium catalyst such as (Ph₃P)₂PdCl₂ and a copper(I) co-catalyst like CuI, in the presence of a base, for instance, triethylamine (Et₃N). The reaction is often run at temperatures ranging from 0 °C to room temperature.[1]
2. Acetonide Deprotection
-
Reaction: The acetonide protecting group in 18 is removed to yield the triol 19 .[2]
-
Reagents and Conditions: This deprotection is typically achieved by treatment with an acid in an alcohol solvent, for example, HCl in methanol (MeOH).[1][2]
3. Partial Reduction of the Triple Bond
-
Reaction: The internal alkyne in triol 19 is stereoselectively reduced to a cis-alkene, affording the methyl ester of this compound (20 ).[2]
-
Reagents and Conditions: A common reagent for this transformation is a zinc-copper couple (Zn(Cu/Ag)).[1][2] A large excess of the zinc reagent may be required for good conversion.[2]
4. Ester Hydrolysis
-
Reaction: The final step is the hydrolysis of the methyl ester in 20 to give the carboxylic acid, this compound (1 ).[2]
-
Reagents and Conditions: This is typically carried out using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.[1][2] A mild acidic work-up follows.[2]
IV. Workflow and Signaling Pathway Diagrams
Total Synthesis Workflow
The following diagram illustrates the overall workflow for the total synthesis of this compound.
This compound Biosynthesis and Signaling
While the focus of this document is the synthetic protocol, it is relevant for drug development professionals to understand the biological context. This compound is biosynthesized from DHA via the action of lipoxygenase (LOX) enzymes.[1][3] It exerts its pro-resolving effects by binding to the G protein-coupled receptor GPR18.[4][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Total synthesis of the endogenous inflammation resolving lipid this compound using a common lynchpin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rupress.org [rupress.org]
- 5. Resolvin D1 and this compound Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Resolvin D1 and D2 inhibit tumour growth and inflammation via modulating macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Assays of Resolvin D2 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell culture assays to characterize the biological activity of Resolvin D2 (RvD2), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). The following protocols are designed to assess the anti-inflammatory, pro-resolving, and cytoprotective effects of RvD2.
Introduction
This compound (RvD2) is an endogenous lipid mediator that plays a crucial role in the resolution of inflammation.[1][2] It is biosynthesized during the resolution phase of acute inflammation and exerts potent bioactions, including inhibiting neutrophil infiltration, enhancing macrophage phagocytosis of apoptotic cells (efferocytosis) and microbes, and downregulating the production of pro-inflammatory cytokines.[1][2][3][4] These diverse activities make RvD2 a promising therapeutic candidate for a range of inflammatory diseases. The following in vitro assays are fundamental for evaluating the potency and mechanism of action of RvD2 and its analogues in a controlled cellular environment.
Data Presentation: Quantitative Summary of this compound Bioactivity
The following tables summarize the effective concentrations and observed effects of RvD2 in various in vitro assays based on published literature.
Table 1: Anti-inflammatory and Pro-resolving Activities of this compound
| Assay Type | Cell Type | RvD2 Concentration | Observed Effect | Reference |
| Neutrophil Migration/Chemotaxis | Human Neutrophils | 1 nM | Reduced chemotaxis and adhesion induced by TNF-α. | [5] |
| Differentiated HL-60 (dHL60) cells | 500 nM | ~70% inhibition of migration. | [1] | |
| Macrophage Phagocytosis | Human Macrophages | 10-100 nM | Enhanced phagocytosis of E. coli and apoptotic polymorphonuclear neutrophils (PMNs). | [3] |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | 1 nM | Enhanced efferocytosis of apoptotic Jurkat cells. | [6] | |
| Human Neutrophils | 0.1, 1, or 10 nM | Increased phagocytosis of E. coli. | [4] | |
| Cytokine Production Inhibition | Murine Adipose Tissue Explants | 10 nM | Reduced secretion of TNF-α, IL-1β, IL-12, and IL-6. | [7] |
| Murine Macrophages (RAW 264.7) | Not specified | Decreased expression of COX-2, cPGES, and FP-receptor after PAH exposure. | [8] | |
| Human Coronary Artery Smooth Muscle Cells | Not specified | Enhanced macrophage phagocytosis. | [9] | |
| Mucin Secretion | Rat Conjunctival Goblet Cells | 10⁻¹¹–10⁻⁸ M | Stimulated high molecular weight glycoconjugate secretion. | [10] |
Table 2: Signaling and Receptor Activation by this compound
| Assay Type | Cell Type | RvD2 Concentration | Observed Effect | Reference |
| Receptor Activation (GPR18) | CHO cells overexpressing human GPR18 | 10⁻¹³–10⁻⁸ M | Dose-dependent activation with an EC₅₀ of ~2.0 x 10⁻¹³ M. | [3][11] |
| cAMP Production | Human Macrophages | 10–100 nM | Significantly increased intracellular cAMP levels. | [3] |
| CHO cells expressing human GPR18 | 0.1 to 100 nM | Dose-dependent increase in cAMP production. | [4] | |
| Rat Conjunctival Goblet Cells | 10⁻¹¹–10⁻⁸ M | Increased cellular cAMP levels. | [10] | |
| Intracellular Calcium ([Ca²⁺]i) Mobilization | Rat Conjunctival Goblet Cells | 10⁻¹¹–10⁻⁸ M | Increased intracellular calcium concentration. | [10] |
Experimental Protocols
Neutrophil Chemotaxis Assay
This assay evaluates the ability of RvD2 to inhibit neutrophil migration towards a chemoattractant.
Workflow Diagram:
References
- 1. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Resolvin D1 and this compound Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repozytorium.uafm.edu.pl [repozytorium.uafm.edu.pl]
- 9. The this compound - GPR18 axis is expressed in human coronary atherosclerosis and transduces atheroprotection in apolipoprotein E deficient mice [pubmed.ncbi.nlm.nih.gov]
- 10. This compound elevates cAMP to increase intracellular [Ca2+] and stimulate secretion from conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Use of Stable Resolvin D2 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D2 (RvD2) is an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It plays a crucial role in the resolution phase of inflammation by modulating leukocyte trafficking, stimulating macrophage phagocytosis of apoptotic cells, and down-regulating the production of pro-inflammatory cytokines.[1][3] RvD2 exerts its biological effects primarily through the G-protein coupled receptor GPR18/DRV2.[3] Given its potent anti-inflammatory and pro-resolving properties, RvD2 is a promising therapeutic candidate for a variety of inflammatory diseases.
The inherent instability of lipid mediators like RvD2 necessitates careful handling and preparation to ensure accurate and reproducible experimental outcomes. This document provides detailed protocols and application notes for the preparation of stable RvD2 solutions for both in vitro and in vivo experiments.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source |
| Supplied Form | Solution in ethanol | [4] |
| Long-term Storage | -80°C | [4][5][6] |
| Stability (in ethanol at -80°C) | ≥ 1 year | [4][6] |
| Solubility in Ethanol | ≥ 50 mg/mL | [1] |
| Solubility in DMF | ~50 mg/mL | |
| Solubility in PBS (pH 7.2) | ~0.05 mg/mL | [1][4] |
Table 2: Recommended Concentrations of this compound for Various Experimental Models
| Experimental Model | Concentration Range | Application | Source |
| In vitro Macrophage Stimulation | 10 nM | NLRP3 inflammasome inhibition | [7] |
| In vitro Neutrophil Phagocytosis | 1 - 10 nM | Stimulation of E. coli phagocytosis | |
| In vitro Sensory Neuron Inhibition | 0.1 - 2 nM (IC50) | Inhibition of TRPV1 and TRPA1 | [7] |
| Ex vivo Intestinal Biopsies | 0.01 - 0.3 µM | Reduction of inflammatory markers | |
| In vivo Mouse Peritonitis | 10 pg per mouse | Reduction of PMN infiltration | [1] |
| In vivo Mouse Sepsis (CLP model) | 100 ng/mouse (i.v.) | Increased survival and bacterial clearance | |
| In vivo Mouse Neuropathic Pain | 500 ng (i.t.) | Reduction of allodynia and hyperalgesia | |
| In vivo Mouse Bone Cancer Pain | 10 ng (intraplantar) | Inhibition of inflammatory pain |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound in ethanol (e.g., from Cayman Chemical)
-
Anhydrous ethanol
-
Gentle stream of nitrogen gas
-
Appropriate solvent for final application (e.g., PBS, saline)
-
Sterile, tightly sealed vials
Protocol for Preparing an Ethanol Stock Solution:
This compound is typically supplied in ethanol and this is the recommended solvent for storage.[4]
Protocol for Preparing an Aqueous Solution from an Ethanol Stock:
-
Under a gentle stream of nitrogen gas, carefully evaporate the ethanol from the desired amount of the stock solution.
-
Immediately add the aqueous buffer of choice (e.g., PBS pH 7.2). The solubility in PBS is limited to approximately 0.05 mg/mL.[1][4]
-
Vortex briefly to ensure complete dissolution.
-
Crucially, aqueous solutions of RvD2 should be prepared fresh and any unused solution should be discarded immediately after use. [4]
Important Considerations:
-
Avoid DMSO and Dimethylformamide: Resolvins can isomerize and degrade in solvents such as dimethylformamide or DMSO.[4]
-
Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation of RvD2.[4] It is recommended to aliquot the stock solution into single-use vials.
-
Light Sensitivity: Protect the product from light.[8]
In Vitro Protocol: Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol is adapted from a study by Spandidos Publications.[6][7]
Materials:
-
Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound stock solution
-
Sterile PBS
-
ELISA kit for IL-1β
Protocol:
-
Plate macrophages at the desired density and allow them to adhere overnight.
-
Prepare a working solution of RvD2 in complete culture medium. For example, to achieve a final concentration of 10 nM, dilute the stock solution accordingly.
-
Pre-treat the cells with 10 nM RvD2 simultaneously with LPS (100 ng/mL) for 3 hours.[6][7]
-
Induce inflammasome activation by adding nigericin (20 µM) for 30 minutes.[6][7]
-
Collect the cell culture supernatant.
-
Analyze the supernatant for IL-1β levels using an ELISA kit to determine the inhibitory effect of RvD2.
In Vivo Protocol: Administration of this compound in a Mouse Model of Sepsis
This protocol is based on a study by Spite et al. and further detailed in subsequent publications.
Materials:
-
This compound stock solution in ethanol
-
Sterile saline
-
Male CD1 mice
-
Anesthetic (e.g., ketamine/xylazine)
Protocol:
-
Prepare the RvD2 dosing solution. For intravenous (i.v.) injection, dilute the ethanol stock solution in sterile saline to the desired final concentration (e.g., 100 ng per mouse). Ensure the final concentration of ethanol is insignificant to avoid physiological effects.[4]
-
Induce sepsis using the cecal ligation and puncture (CLP) model.
-
At 48 hours post-CLP, anesthetize the mice and inject 100 ng of RvD2 in saline via the tail vein.
-
Monitor the mice for survival and other relevant parameters (e.g., bacterial load, cytokine levels in plasma and lung).
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for RvD2.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Resolvin-D2 targets myogenic cells and improves muscle regeneration in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | RvD2 | Highly potent TRPV1 inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols for Resolvin D2 Treatment in a Cecal Ligation and Puncture (CLP) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Resolvin D2 (RvD2) in the cecal ligation and puncture (CLP) model of sepsis, a clinically relevant animal model for studying the pathophysiology of sepsis and evaluating potential therapeutics.
Introduction to this compound and the CLP Model
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The cecal ligation and puncture (CLP) model is considered the gold standard for inducing experimental sepsis in animals as it closely mimics the clinical course of human sepsis, which is often polymicrobial in origin.[1][2][3] this compound (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation and a promising therapeutic candidate for sepsis.[4][5][6] RvD2 actively promotes the resolution of inflammation, enhances bacterial clearance, and reduces organ injury, ultimately improving survival in preclinical models of sepsis.[5][6][7]
Key Therapeutic Effects of this compound in the CLP Model
RvD2 exerts its beneficial effects in the CLP model through multiple mechanisms:
-
Enhanced Bacterial Clearance: RvD2 stimulates macrophage phagocytosis, leading to a reduction in both local and systemic bacterial burden.[5][7]
-
Modulation of Inflammatory Response: RvD2 dampens excessive pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, while promoting the release of anti-inflammatory cytokines like IL-10.[5][8][9]
-
Inhibition of Neutrophil Infiltration: It reduces the excessive recruitment of neutrophils to sites of inflammation, thereby limiting tissue damage.[5]
-
Activation of Pro-Resolving Signaling Pathways: RvD2 binds to its receptor GPR18 (also known as DRV2), initiating downstream signaling cascades that promote resolution.[7][10]
-
Suppression of Inflammasome Activation: RvD2 can inhibit the activation of the NLRP3 inflammasome, a key driver of inflammation in sepsis.[11]
Quantitative Data Summary
The following tables summarize the quantitative effects of RvD2 treatment in CLP-induced sepsis models from various studies.
Table 1: Survival Rates
| Study | Model Organism | RvD2 Dose | Administration Time Post-CLP | Survival Rate (RvD2) | Survival Rate (Vehicle) | Citation(s) |
| Spite et al. | Mouse | 100 ng/mouse (i.v.) | 1 and 6 hours | ~75% | ~25% | [5] |
| Chiang et al. (2017) | Mouse | ~2.7 nmol/mouse (~1 µg) (i.v.) | Not specified | >50% | 0% at 48 hours | [7][10] |
| Walker et al. (2-hit) | Mouse | Not specified | 48 hours | Increased by 30-40% | Not specified | [12] |
Table 2: Bacterial Clearance
| Study | Model Organism | RvD2 Dose | Outcome Measure | Effect of RvD2 | Citation(s) |
| Spite et al. | Mouse | 100 ng/mouse (i.v.) | Peritoneal bacterial load | Significantly decreased | [5] |
| Spite et al. | Mouse | 100 ng/mouse (i.v.) | Blood bacterial load | Significantly decreased | [5] |
| Chiang et al. (2017) | Mouse | ~1 µ g/mouse (i.v.) | Peritoneal and blood titers | Significantly reduced | [7][10] |
| Walker et al. (2-hit) | Mouse | Not specified | Blood and lung bacterial load | Reduced | [6][13] |
Table 3: Cytokine Modulation
| Study | Model Organism | RvD2 Dose | Cytokine Measured | Effect of RvD2 Treatment | Citation(s) |
| Spite et al. | Mouse | 100 ng/mouse (i.v.) | TNF-α, IL-1β, IL-6 | Significantly decreased in peritoneal lavage and plasma | [5] |
| Spite et al. | Mouse | 100 ng/mouse (i.v.) | IL-10 | Increased in peritoneal lavage | [5] |
| Walker et al. (2-hit model) | Mouse | Not specified | Plasma IL-6, IL-10 | No significant effect when administered late (48h) | [4][14] |
| Walker et al. (2-hit model) | Mouse | Not specified | Lung Lavage IL-23 | Significantly decreased | [13] |
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) in Mice
This protocol describes a standard method for inducing polymicrobial sepsis in mice. The severity of sepsis can be modulated by altering the ligation length and the needle gauge used for puncture.[1][2]
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 or 4-0 silk)
-
Needle (e.g., 21-25 gauge)
-
Betadine and 70% ethanol
-
Sterile saline for fluid resuscitation
-
Analgesic (e.g., buprenorphine)
-
Warming pad
Procedure:
-
Anesthesia: Anesthetize the mouse using an approved protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with betadine followed by 70% ethanol.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum distal to the ileocecal valve with a silk suture. The length of the ligated cecum will determine the severity of sepsis (a longer ligated segment results in more severe sepsis).
-
Puncture: Puncture the ligated cecum once or twice with the desired gauge needle. A small amount of fecal matter should be extruded to ensure patency.[15][16]
-
Repositioning: Carefully return the cecum to the abdominal cavity.
-
Closure: Close the peritoneal wall and skin with sutures or surgical clips.
-
Fluid Resuscitation: Immediately administer 1 mL of pre-warmed sterile saline subcutaneously to prevent dehydration.[1][17]
-
Post-operative Care: Administer an analgesic as per institutional guidelines. Place the mouse on a warming pad until it recovers from anesthesia. Monitor the animal closely for signs of distress.
Protocol 2: Administration of this compound
Materials:
-
This compound (from a reputable commercial source)
-
Sterile, pyrogen-free saline or PBS as a vehicle
-
Syringes and needles for injection
Procedure:
-
Preparation of RvD2 Solution: Prepare a stock solution of RvD2 in ethanol and further dilute to the final desired concentration in sterile saline or PBS immediately before use. Keep the solution on ice and protected from light.
-
Administration Route: RvD2 is typically administered intravenously (i.v.) via the tail vein or intraperitoneally (i.p.).
-
Dosing and Timing: The effective dose of RvD2 in mice generally ranges from 10 to 100 ng per mouse.[5] The timing of administration is critical and can be varied depending on the experimental design (e.g., prophylactic, or therapeutic at different time points post-CLP).
Protocol 3: Assessment of Sepsis Severity and Outcomes
Methods:
-
Survival Monitoring: Monitor survival rates over a period of 7-10 days.
-
Clinical Scoring: Assess the clinical condition of the animals daily using a scoring system that includes parameters like posture, activity, and appearance.
-
Bacterial Load Determination: At selected time points, collect peritoneal lavage fluid and blood to quantify bacterial counts by plating serial dilutions on agar plates.
-
Cytokine Analysis: Collect plasma and peritoneal lavage fluid to measure cytokine levels using methods such as ELISA or multiplex bead arrays.
-
Immune Cell Analysis: Isolate immune cells from the peritoneum, spleen, and blood for characterization and functional analysis (e.g., phagocytosis assays) using flow cytometry.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for evaluating RvD2 in a CLP sepsis model.
Caption: Simplified signaling pathway of this compound in macrophages.
Conclusion
This compound demonstrates significant therapeutic potential in the CLP model of sepsis by promoting the resolution of inflammation, enhancing bacterial clearance, and improving survival. The protocols and data presented here provide a framework for researchers and drug development professionals to investigate the mechanisms of action of RvD2 and other pro-resolving mediators in the context of sepsis. Further research is warranted to translate these promising preclinical findings into novel therapies for human sepsis.
References
- 1. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cecal Ligation and Puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound promotes host defense in a 2 - hit model of sepsis with secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel this compound receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D1, this compound and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolvin D1 and this compound Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | this compound induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection [frontiersin.org]
- 14. This compound promotes host defense in a 2 - hit model of sepsis with secondary lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ex Vivo Treatment of Tissues with Resolvin D2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ex vivo treatment of various tissues with Resolvin D2 (RvD2), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). RvD2 has demonstrated potent anti-inflammatory and pro-resolving actions in a variety of tissue types, making it a promising therapeutic candidate for inflammatory diseases.
Introduction
This compound is an endogenous lipid mediator that actively orchestrates the resolution of inflammation.[1] Unlike traditional anti-inflammatory drugs that primarily block pro-inflammatory signals, RvD2 promotes the return to tissue homeostasis by enhancing the clearance of inflammatory cells and mediators, and stimulating tissue repair processes.[2][3] Its primary receptor is the G protein-coupled receptor 18 (GPR18), also known as DRV2.[4][5][6] The ex vivo treatment of tissues with RvD2 allows for the investigation of its direct effects on cellular and molecular mechanisms in a controlled environment that closely mimics the tissue microenvironment.
Applications
-
Investigation of Anti-inflammatory and Pro-resolving Mechanisms: Elucidate the specific cellular and molecular pathways modulated by RvD2 in inflamed tissues.
-
Preclinical Drug Development: Evaluate the therapeutic potential of RvD2 and its analogues in patient-derived tissues.
-
Personalized Medicine: Assess the responsiveness of individual patient tissues to RvD2 treatment to predict clinical efficacy.
-
Toxicology and Safety Assessment: Determine the safety profile of RvD2 on different tissue types.
Quantitative Data Summary
The following tables summarize the quantitative effects of ex vivo this compound treatment on various tissues as reported in the scientific literature.
Table 1: Effect of RvD2 on Pro-inflammatory Cytokine Expression in Crohn's Disease Intestinal Biopsies
| Cytokine | RvD2 Concentration | Change in Expression | p-value | Reference |
| IL-1β (transcriptional) | 0.1 µM | Decreased | p = 0.04 | [6][7] |
| TNF-α (transcriptional) | 0.1 µM | Decreased | p = 0.02 | [6][7] |
| IL-6 (protein) | 0.1 µM | Decreased | p = 0.01 | [7] |
| IL-21 (protein) | 0.1 µM | Decreased | p = 0.04 | [6][7] |
| IL-22 (protein) | 0.1 µM | Decreased | p = 0.009 | [6][7] |
Table 2: Effect of RvD2 on Adipokine and Cytokine Secretion in Obese Adipose Tissue Explants
| Marker | RvD2 Concentration | Incubation Time | Change in Secretion/Expression | Reference |
| Adiponectin | 10 nM | 12 h | Increased | [2] |
| Leptin | 10 nM | 12 h | Decreased | [2] |
| TNF-α | 10 nM | 12 h | Decreased | [2] |
| IL-6 | 10 nM | 12 h | Decreased | [2] |
| IL-1β | 10 nM | 12 h | Decreased | [2] |
| IL-10 | 10 nM | 12 h | Increased | [2] |
Signaling Pathways
This compound exerts its effects through a complex network of signaling pathways, primarily initiated by its binding to the GPR18 receptor. Key downstream events include the modulation of intracellular calcium levels, activation of protein kinase A (PKA) and Akt, and the regulation of transcription factors and microRNAs involved in inflammation and resolution.
References
- 1. Resolvin D1, this compound and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D1 and this compound Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin-D2 targets myogenic cells and improves muscle regeneration in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates type 2 inflammatory responses and promotes resolution of mouse allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound elevates cAMP to increase intracellular [Ca2+] and stimulate secretion from conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound and Its Effects on the Intestinal Mucosa of Crohn’s Disease Patients: A Promising Immune Modulation Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Resolvin D2-Induced cAMP Changes in Cells: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resolvin D2 (RvD2) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It plays a crucial role in the resolution of inflammation by orchestrating the return of tissues to homeostasis.[1] RvD2 exerts its biological effects by activating the G-protein coupled receptor GPR18, also known as DRV2.[3][4][5] Upon binding to GPR18, RvD2 initiates a signaling cascade that involves the modulation of intracellular second messengers, including cyclic adenosine monophosphate (cAMP).[3][4][5] Understanding the dynamics of RvD2-induced cAMP changes is critical for elucidating its mechanism of action and for the development of novel therapeutics targeting inflammatory diseases.[1][2]
This application note provides a detailed protocol for measuring RvD2-induced cAMP changes in cultured cells, presents representative data, and illustrates the key signaling pathways and experimental workflows.
Signaling Pathway of this compound and cAMP Modulation
This compound binds to its receptor, GPR18, which is coupled to a stimulatory G-protein (Gαs).[5] This interaction activates adenylyl cyclase (AC), the enzyme responsible for converting ATP into cAMP.[3] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3][5] PKA, in turn, phosphorylates various downstream targets, mediating many of the pro-resolving effects of RvD2, such as enhanced macrophage phagocytosis and modulation of inflammatory responses.[5]
Data Presentation
The following table summarizes representative quantitative data from a hypothetical experiment measuring the effect of different concentrations of this compound on intracellular cAMP levels in macrophages.
| Treatment Group | RvD2 Concentration | Incubation Time (min) | Intracellular cAMP (pmol/mg protein) | Fold Change vs. Vehicle |
| Vehicle Control | 0 nM | 15 | 2.5 ± 0.3 | 1.0 |
| RvD2 | 0.1 nM | 15 | 4.8 ± 0.5 | 1.9 |
| RvD2 | 1 nM | 15 | 8.2 ± 0.9 | 3.3 |
| RvD2 | 10 nM | 15 | 15.6 ± 1.8 | 6.2 |
| RvD2 | 100 nM | 15 | 16.1 ± 2.0 | 6.4 |
| Forskolin (Positive Control) | 10 µM | 15 | 55.3 ± 6.1 | 22.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP using a Competitive ELISA
This protocol describes the measurement of intracellular cAMP levels in response to RvD2 stimulation using a commercially available competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Materials:
-
Cell line of interest (e.g., primary macrophages, HEK293 cells stably expressing GPR18)
-
Cell culture medium and supplements
-
This compound (RvD2)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Adenylyl cyclase activator (e.g., Forskolin, as a positive control)
-
Phosphate-Buffered Saline (PBS)
-
0.1 M HCl
-
Competitive cAMP ELISA kit
-
BCA Protein Assay Kit
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Plate reader capable of measuring absorbance at the appropriate wavelength for the chosen ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture the cells overnight under standard conditions.
-
Pre-treatment with PDE Inhibitor: On the day of the assay, remove the culture medium and wash the cells once with warm PBS. Add pre-warmed serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) to each well. Incubate for 30-60 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
Cell Stimulation: Prepare working solutions of RvD2 at various concentrations in serum-free medium containing the PDE inhibitor. Also, prepare a positive control solution (e.g., 10 µM Forskolin) and a vehicle control. Add the respective solutions to the wells and incubate for the desired time (e.g., 15 minutes) at 37°C.
-
Cell Lysis: After the stimulation period, aspirate the medium and lyse the cells by adding 0.1 M HCl to each well. Incubate for 10-20 minutes at room temperature with gentle shaking. This step stops the reaction and releases intracellular cAMP.
-
cAMP Quantification (ELISA):
-
Centrifuge the cell lysates to pellet cellular debris.
-
Use the supernatant for the cAMP ELISA.
-
Follow the manufacturer's instructions for the specific competitive cAMP ELISA kit. This typically involves adding the cell lysates, cAMP standards, and a fixed amount of labeled cAMP to an antibody-coated plate.
-
After incubation and washing steps, add the substrate and measure the absorbance using a plate reader. The signal intensity will be inversely proportional to the amount of cAMP in the sample.
-
-
Protein Quantification:
-
Use the remaining cell lysate to determine the total protein concentration using a BCA protein assay or a similar method.
-
Normalize the measured cAMP concentration to the total protein concentration for each sample (e.g., pmol cAMP/mg protein).
-
Alternative and Complementary Methods
While ELISA is a robust and widely used method, other techniques can also be employed to measure cAMP dynamics:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This is a high-throughput method based on fluorescence resonance energy transfer (FRET) that offers high sensitivity and is well-suited for screening applications.[6]
-
Genetically Encoded cAMP Biosensors: These are fluorescent proteins that change their FRET properties upon binding to cAMP.[7][8] They allow for real-time monitoring of cAMP dynamics in living cells with high spatial and temporal resolution.[7][8][9]
-
Radioimmunoassay (RIA): A highly sensitive and specific method, though it involves the use of radioactive materials.[9]
The choice of method will depend on the specific experimental needs, available equipment, and desired throughput.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers interested in studying the role of this compound in cAMP signaling. Accurate measurement of RvD2-induced cAMP changes is essential for understanding its pro-resolving functions and for the development of new therapeutic strategies for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound elevates cAMP to increase intracellular [Ca2+] and stimulate secretion from conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel this compound receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. Measuring Dynamic Changes in cAMP Using Fluorescence Resonance Energy Transfer | Springer Nature Experiments [experiments.springernature.com]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Resolvin D2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a critical role in the active resolution of inflammation.[1][2] Unlike traditional anti-inflammatory agents that can be immunosuppressive, RvD2 orchestrates the return to tissue homeostasis by enhancing the clearance of apoptotic cells, reducing pro-inflammatory cytokine production, and promoting tissue repair.[1][2] Flow cytometry is an indispensable tool for dissecting the cellular mechanisms underlying RvD2's pro-resolving functions, allowing for the precise quantification of its effects on various immune cell populations. These application notes provide detailed protocols for the analysis of immune cells by flow cytometry following treatment with RvD2.
Experimental Workflow
The general workflow for investigating the effects of RvD2 on immune cells using flow cytometry is depicted below. This process involves the isolation of primary immune cells or the use of immune cell lines, in vitro treatment with RvD2, staining with fluorescently-labeled antibodies, and subsequent analysis on a flow cytometer.
Caption: Experimental workflow for flow cytometry analysis of immune cells after RvD2 treatment.
Key Applications and Protocols
Macrophage Efferocytosis Assay
Objective: To quantify the effect of RvD2 on the ability of macrophages to engulf apoptotic cells (efferocytosis), a key process in the resolution of inflammation.
Protocol:
-
Macrophage Preparation:
-
Isolate primary macrophages (e.g., bone marrow-derived macrophages, peritoneal macrophages) or use a macrophage cell line (e.g., THP-1).
-
Culture macrophages in appropriate media. For THP-1 cells, differentiate into macrophages using PMA.
-
-
Induction of Apoptosis in Target Cells:
-
Use a suitable target cell line (e.g., Jurkat T cells, neutrophils).
-
Induce apoptosis by UV irradiation or treatment with staurosporine. Confirm apoptosis using Annexin V/Propidium Iodide staining.
-
-
Labeling of Apoptotic Cells:
-
Label apoptotic cells with a fluorescent dye such as CFSE or PKH26, following the manufacturer's instructions.
-
-
Co-culture and RvD2 Treatment:
-
Pre-treat macrophages with RvD2 (typically 1-100 nM) or vehicle control for 1 hour.
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a ratio of 5:1 (apoptotic cells:macrophages).
-
Co-culture for 1-2 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a macrophage-specific surface marker (e.g., F4/80 for mouse, CD11b for human).
-
Analyze the cells using a flow cytometer. Gate on the macrophage population and quantify the percentage of macrophages that are positive for the fluorescent label from the apoptotic cells.
-
Neutrophil Apoptosis Assay
Objective: To determine the effect of RvD2 on the rate of neutrophil apoptosis.
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh peripheral blood using density gradient centrifugation.
-
-
RvD2 Treatment:
-
Culture neutrophils in appropriate media and treat with RvD2 (typically 1-100 nM) or vehicle control for various time points (e.g., 6, 12, 24 hours).
-
-
Apoptosis Staining:
-
Harvest the neutrophils and wash with cold PBS.
-
Stain the cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) according to the manufacturer's protocol.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V positive, viability dye negative) and late apoptotic/necrotic cells (Annexin V positive, viability dye positive).
-
T Cell Differentiation and Cytokine Production Assay
Objective: To assess the influence of RvD2 on T helper (Th) cell differentiation and the production of key cytokines.[3][4][5]
Protocol:
-
T Cell Isolation and Differentiation:
-
Isolate naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen using magnetic-activated cell sorting (MACS).
-
Culture the naïve T cells under conditions that promote differentiation into specific Th subsets (e.g., Th1, Th17) using specific cytokine cocktails and anti-CD3/CD28 stimulation.
-
Treat the cells with RvD2 (typically 10 nM) or vehicle control during the differentiation process.[6]
-
-
Intracellular Cytokine Staining:
-
After 3-5 days of culture, restimulate the cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines (e.g., IFN-γ for Th1, IL-17 for Th17) and key transcription factors (e.g., T-bet for Th1, RORγt for Th17).
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD4+ T cell population and analyze the expression of intracellular cytokines and transcription factors to determine the percentage of differentiated Th subsets.
-
This compound Signaling Pathway in Immune Cells
RvD2 exerts its pro-resolving effects by binding to its G protein-coupled receptor, GPR18.[7] This interaction triggers downstream signaling cascades that modulate various cellular functions, including the inhibition of pro-inflammatory pathways and the enhancement of pro-resolving activities.
Caption: Simplified signaling pathway of this compound in immune cells.
Summary of Quantitative Data
The following tables summarize the quantitative effects of RvD2 on various immune cell functions as determined by flow cytometry and other methods.
Table 1: Effect of RvD2 on Macrophage Functions
| Cell Type | Parameter | RvD2 Concentration | Effect | Reference |
| Human Monocytes | LPS-induced Cytokine Production | 1-100 nM | Up to 75% reduction | [8] |
| Human Monocytes | TLR4 Expression | 1-100 nM | Up to 75% reduction | [8] |
| M1 Macrophages | iNOS Expression | 200 nM | Significant decrease | [9] |
| M1 Macrophages | CD206, Arg1, CD163 Expression | 200 nM | ~2-fold increase | [9] |
| M2 Macrophages | Efferocytosis of senescent RBCs | 1 nM | Increased | [10] |
Table 2: Effect of RvD2 on Neutrophil Functions
| Cell Type | Parameter | RvD2 Concentration | Effect | Reference |
| Human Neutrophils | Migration | 500 nM | ~70% reduction | [11] |
| Murine Neutrophils | Recruitment to gingiva | In vivo treatment | Dampened recruitment | [12] |
Table 3: Effect of RvD2 on T Cell Functions
| Cell Type | Parameter | RvD2 Concentration | Effect | Reference |
| Human CD4+ T cells | TNF-α Production | 1-100 nM | Dose-dependent reduction | [3] |
| Human CD8+ T cells | TNF-α Production | 1-100 nM | Dose-dependent reduction | [3] |
| Naïve CD4+ T cells | Th1 Differentiation | 10 nM | Prevented | [3][5] |
| Naïve CD4+ T cells | Th17 Differentiation | 10 nM | Prevented | [3][5] |
| Naïve CD4+ T cells | Treg Differentiation | 10 nM | Enhanced | [3][5][6] |
| Murine CD4+ T cells | Accumulation in gingiva | In vivo treatment | Decreased | [13] |
Conclusion
This compound is a potent pro-resolving mediator with significant therapeutic potential for a wide range of inflammatory diseases. The protocols and data presented in these application notes provide a framework for utilizing flow cytometry to investigate the detailed mechanisms of RvD2 action on immune cells. This powerful approach will continue to be instrumental in advancing our understanding of inflammation resolution and in the development of novel pro-resolving therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Proresolving lipid mediators resolvin D1, this compound, and maresin 1 are critical in modulating T cell responses. [qmro.qmul.ac.uk]
- 5. Proresolving lipid mediators resolvin D1, this compound, and maresin 1 are critical in modulating T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound decreases TLR4 expression to mediate resolution in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolvin-D2 targets myogenic cells and improves muscle regeneration in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. efp.org [efp.org]
Troubleshooting & Optimization
determining optimal Resolvin D2 concentration for cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Resolvin D2 (RvD2) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in cell culture?
The optimal concentration of RvD2 is highly dependent on the cell type and the biological effect being investigated. Efficacious concentrations have been reported from the picomolar to the micromolar range. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. The table below summarizes effective concentrations from various studies.
Q2: What is the receptor for this compound?
The primary receptor for RvD2 is the G protein-coupled receptor 18 (GPR18), also known as DRV2.[1][2]
Q3: What are the main signaling pathways activated by this compound?
RvD2 binding to its receptor, GPR18/DRV2, can activate several downstream signaling pathways. In human macrophages, this interaction stimulates intracellular signaling involving PKA and STAT3, which enhances phagocytosis.[1] In conjunctival goblet cells, RvD2 activates both adenylate cyclase (AC) leading to increased cAMP and PKA activation, and phospholipase C (PLC), which increases intracellular calcium.[2]
Q4: How stable is this compound in cell culture medium?
The stability of resolvins in cell culture media can be limited. One study noted that RvD2 was mostly degraded after 48 hours in culture, with only 10% of the initial concentration remaining.[3] It is advisable to consider the stability of RvD2 in your experimental design, potentially requiring replenishment for longer-term experiments.
Troubleshooting Guide
Issue 1: No observable effect of this compound treatment.
-
Possible Cause 1: Suboptimal Concentration.
-
Possible Cause 2: Poor RvD2 Stability.
-
Solution: For experiments longer than a few hours, consider replenishing the RvD2-containing medium. Due to its limited stability, the effective concentration may decrease over time.[3]
-
-
Possible Cause 3: Low Receptor Expression.
-
Possible Cause 4: Inappropriate Vehicle Control.
-
Solution: Ensure the vehicle used to dissolve RvD2 (commonly ethanol) is used as a control at the same final concentration as in the treated samples.[4]
-
Issue 2: Cell toxicity or unexpected off-target effects.
-
Possible Cause 1: High Concentration of RvD2.
-
Solution: While generally used at low concentrations, very high concentrations of any compound can be toxic. Lower the concentration of RvD2 used in your experiments. One study selected an intermediate concentration to avoid potential cytotoxicity at higher doses.[5]
-
-
Possible Cause 2: Vehicle Toxicity.
-
Solution: Ensure the final concentration of the vehicle (e.g., ethanol) is not toxic to your cells. Test a vehicle-only control at the highest concentration used.
-
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cell Culture Models
| Cell Type | Experimental Model | Effective RvD2 Concentration | Observed Effect |
| Human Monocytes (Primary and THP-1) | LPS-induced inflammation | 1 - 100 nM | Decreased LPS-induced cytokine production and TLR4 expression.[4] |
| Human Neutrophils | E. coli phagocytosis | 0.1 - 10 nM | Increased intracellular ROS generation and phagocytosis.[7] |
| Rat Conjunctival Goblet Cells | Mucin secretion | 10 pM - 10 nM | Stimulated high molecular weight glycoconjugate secretion.[2] |
| Murine Myoblasts | Proliferation and differentiation | 200 nM | Increased the number of differentiated myoblasts.[3] |
| Murine Colonic Explants | DSS-induced colitis model | 0.01 - 0.3 µM | Reduced expression of pro-inflammatory cytokines (TNFα and IL-6).[5][6] |
| Human Adipose Tissue Explants | Adipokine secretion | 10 nM | Induced adiponectin expression and secretion.[8] |
| Murine Macrophages | Peritonitis model | 10 ng/mouse (in vivo) | Reduced PMN infiltration and enhanced efferocytosis.[9] |
| Macrophages | Inflammasome activation | 10 nM | Suppressed NLRP3 inflammasome activation.[10] |
Experimental Protocols
Protocol 1: Assessing the Effect of RvD2 on LPS-Induced Cytokine Production in Human Monocytes
-
Cell Seeding: Seed primary human monocytes or THP-1 monocytic cells in a 24-well plate at a suitable density.
-
RvD2 Pre-treatment: Treat the cells with varying concentrations of RvD2 (e.g., 1, 10, 100 nM) or vehicle (0.1% ethanol in PBS) for 1 hour.
-
LPS Stimulation: After the pre-treatment, stimulate the cells with 20 ng/mL of lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's protocol.[4]
Protocol 2: Evaluating RvD2-Stimulated Phagocytosis in Macrophages
-
Cell Preparation: Culture macrophages in a suitable plate for imaging.
-
RvD2 Treatment: Incubate the macrophages with RvD2 (e.g., 10 nM) for 15 minutes prior to the addition of bacteria.
-
Bacterial Addition: Add fluorescently labeled E. coli to the macrophage culture.
-
Real-time Imaging: Monitor phagocytosis in real-time using a suitable imaging system.
-
Inhibitor Studies (Optional): To investigate signaling pathways, pre-incubate macrophages with inhibitors for pathways of interest (e.g., STAT3 inhibitor NSC 74859 at 100 µM or PKA inhibitor H89 at 3 µM) before adding RvD2.[1]
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: General experimental workflow for studying RvD2 effects.
Caption: Troubleshooting logic for lack of RvD2 effect.
References
- 1. Novel this compound receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound elevates cAMP to increase intracellular [Ca2+] and stimulate secretion from conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound decreases TLR4 expression to mediate resolution in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound and Its Effects on the Intestinal Mucosa of Crohn’s Disease Patients: A Promising Immune Modulation Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D1 and this compound Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of this compound receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Overcoming the Short In Vivo Half-Life of Resolvin D2
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Resolvin D2 (RvD2). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address the challenges associated with the short in vivo half-life of this potent pro-resolving mediator.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge of working with this compound in vivo?
A1: The primary challenge is its short in vivo half-life, which is reported to be a few hours.[1] This is due to rapid metabolic inactivation by enzymes such as eicosanoid oxidoreductases.[2] This rapid clearance can make it difficult to maintain therapeutic concentrations at the target site, potentially limiting its efficacy in preclinical models.
Q2: What are the main strategies to overcome the short in vivo half-life of RvD2?
A2: Current strategies focus on two main approaches:
-
Development of Synthetic Analogs: Creating structurally similar molecules with modifications that confer greater metabolic stability.
-
Advanced Drug Delivery Systems: Encapsulating RvD2 in protective carriers to shield it from rapid degradation and control its release.
Q3: What is the known receptor for RvD2 and its downstream signaling pathway?
A3: this compound primarily signals through the G protein-coupled receptor 18 (GPR18), also known as DRV2.[3][4] Upon binding, it initiates a signaling cascade that often involves an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA) and Signal Transducer and Activator of Transcription 3 (STAT3).[4][5] This pathway ultimately leads to the suppression of pro-inflammatory signaling, such as that mediated by NF-κB and STAT1.[6]
Q4: Are there commercially available, more stable analogs of RvD2?
A4: Yes, several synthetic analogs of RvD2 have been developed to have improved stability and retain biological activity. Notable examples include 17R-RvD2 and 7-oxo-RvD2. These analogs are designed to be more resistant to metabolic degradation.
Q5: What types of drug delivery systems are being explored for RvD2?
A5: Nanoliposomes and cell membrane-derived nanovesicles are promising delivery systems for RvD2.[2][7][8] These lipid-based nanoparticles can encapsulate RvD2, protecting it from enzymatic degradation in circulation and potentially offering targeted delivery and sustained release.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of in vivo efficacy despite observing in vitro effects. | 1. Rapid degradation of RvD2: The compound may be cleared before it can exert its effect at the target tissue. 2. Suboptimal dosing or administration route: The dose may be too low to achieve a therapeutic concentration, or the administration route may not be appropriate for the target organ. | 1. Consider using a more stable analog: Switch to a commercially available stable analog like 17R-RvD2. 2. Utilize a drug delivery system: Encapsulate RvD2 in nanoliposomes to prolong its circulation time. 3. Optimize dosing regimen: Increase the dose or frequency of administration based on pilot studies. Consider a continuous infusion model if feasible. 4. Evaluate different administration routes: For localized inflammation, consider local administration (e.g., intra-articular) to maximize concentration at the target site. |
| High variability in experimental results between animals. | 1. Inconsistent RvD2 stability: The compound may be degrading at different rates in your formulation. 2. Variability in animal metabolism: Individual differences in metabolic enzyme activity can lead to different rates of RvD2 clearance. | 1. Ensure proper handling and storage of RvD2: Store at -80°C in an appropriate solvent and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Use a stabilized formulation: A nanoliposomal formulation can help normalize the pharmacokinetic profile across animals. 3. Increase sample size: A larger cohort of animals can help to account for biological variability. |
| Difficulty in detecting and quantifying RvD2 in plasma/tissue samples. | 1. Low endogenous and administered concentrations: RvD2 is a potent lipid mediator active at low concentrations. 2. Rapid metabolism: The parent compound is quickly converted to metabolites. 3. Sample degradation: RvD2 can degrade during sample collection, processing, and storage. | 1. Use a highly sensitive analytical method: LC-MS/MS is the gold standard for quantifying resolvins.[9] 2. Optimize sample preparation: Use solid-phase extraction to concentrate the sample and remove interfering substances. Add antioxidants (e.g., BHT) and keep samples on ice during processing. 3. Include deuterated internal standards: This is crucial for accurate quantification by accounting for sample loss during extraction and ionization variability in the mass spectrometer. |
| Unexpected pro-inflammatory effects observed. | 1. Oxidation of RvD2: Degraded RvD2 may not have the same biological activity and could potentially have off-target effects. 2. Contamination of the compound. | 1. Verify the purity and integrity of your RvD2 stock: Use a fresh vial from a reputable supplier. Protect from light and oxygen. 2. Perform a dose-response study: High, non-physiological concentrations of any bioactive molecule can sometimes lead to unexpected effects. |
Quantitative Data Summary
Table 1: In Vivo Half-Life and Efficacy of RvD2 and its Analogs
| Compound | Half-Life | Animal Model | Key Efficacy Findings | Reference |
| This compound (Native) | "A few hours" | Murine Peritonitis | Reduced neutrophil infiltration and enhanced bacterial clearance. | [1] |
| 17R-Resolvin D2 | More resistant to in vivo oxidation than native RvD2 | Murine Lung Injury | Significantly reduced edema and neutrophil accumulation. | [10] |
| 7-oxo-Resolvin D2 | Metabolite of RvD2 | In vitro monocyte adhesion | Retained potent anti-inflammatory actions, similar to native RvD2. | [11] |
| RvD2-loaded Nanovesicles | Not explicitly stated, but enhanced therapeutic efficacy suggests prolonged bioavailability | Murine Ischemic Stroke | Enhanced resolution of inflammation and protected the brain from reperfusion injury. | [2] |
Table 2: Bioactivity of RvD2 and a Stable Analog
| Compound | Receptor | EC50 for cAMP production in CHO-hGPR18 cells | Key Bioactivities | Reference |
| This compound | GPR18/DRV2 | ~2.2 x 10⁻¹⁰ M | Enhances macrophage phagocytosis, reduces neutrophil infiltration, promotes resolution of inflammation. | [10] |
| 17R-Resolvin D2 | GPR18/DRV2 | ~1.0 x 10⁻¹⁰ M | Equipotent to RvD2 in activating GPR18, enhances efferocytosis and phagocytosis. | [10] |
Detailed Experimental Protocols
Quantification of RvD2 in Plasma by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
This protocol provides a general framework. Specific parameters should be optimized for your instrument and experimental setup.
a. Sample Preparation (Solid-Phase Extraction):
-
To a 500 µL plasma sample, add an antioxidant (e.g., BHT) and a deuterated internal standard (e.g., d5-RvD2).
-
Acidify the sample with a weak acid (e.g., citric acid).
-
Perform solid-phase extraction using a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the acidified plasma sample.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute RvD2 and the internal standard with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a binary solvent gradient. For example, Solvent A: water with 0.1% acetic acid, and Solvent B: acetonitrile/methanol mixture with 0.1% acetic acid.
-
Develop a gradient that effectively separates RvD2 from its isomers and other lipid mediators.
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in negative ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for both native RvD2 and the deuterated internal standard. A common transition for RvD2 is m/z 375 > 141.
-
Create a calibration curve using known concentrations of a synthetic RvD2 standard.
-
Quantify the amount of RvD2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
In Vivo Efficacy Assessment in a Murine Peritonitis Model
This protocol describes a common model to assess the pro-resolving activity of RvD2.
a. Induction of Peritonitis:
-
Use male C57BL/6 mice.
-
Induce peritonitis by intraperitoneal (i.p.) injection of an inflammatory stimulus, such as zymosan (1 mg/mouse).
b. RvD2 Administration:
-
At a predetermined time point after zymosan injection (e.g., at the peak of inflammation, typically 4-12 hours), administer RvD2 or a vehicle control via i.p. or intravenous (i.v.) injection. A typical dose of RvD2 is 10-100 ng/mouse.
c. Assessment of Resolution of Inflammation:
-
At various time points after RvD2 administration (e.g., 4, 12, 24 hours), euthanize the mice.
-
Collect peritoneal exudate by lavage with sterile PBS.
-
Determine the total leukocyte count in the lavage fluid using a hemocytometer.
-
Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages) after staining (e.g., with Wright-Giemsa stain).
-
The efficacy of RvD2 is determined by a significant reduction in neutrophil numbers and an increase in the macrophage-to-neutrophil ratio compared to the vehicle-treated group.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway via the GPR18 receptor.
Experimental Workflow for Assessing RvD2 Efficacy
Caption: Workflow for evaluating RvD2 efficacy in a peritonitis model.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Dynamics Simulations Provide Insight into the Loading Efficiency of Pro-Resolving Lipid Mediators Resolvin D1 and D2 in Cell Membrane-Derived Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Its Effects on the Intestinal Mucosa of Crohn’s Disease Patients: A Promising Immune Modulation Therapeutic Target [mdpi.com]
- 5. Novel this compound receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound/GPR 18 axis ameliorates pressure overload-induced heart failure by inhibiting pro-inflammatory macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D1‐loaded nanoliposomes promote M2 macrophage polarization and are effective in the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin D1 and this compound Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Resolvin D2 in experimental setups
Welcome to the technical support center for Resolvin D2 (RvD2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of RvD2 in experimental setups, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the stability and handling of this compound.
Question 1: My RvD2 solution has been stored at -20°C. Is it still viable?
Answer: For long-term viability, this compound should be stored at -80°C. While short-term storage at -20°C may not lead to complete degradation, it is not recommended. As a general guideline, RvD2 supplied in an ethanol solution is stable for at least one year when stored at -80°C.[1][2] If you have stored your stock solution at -20°C for an extended period, its bioactivity may be compromised. It is advisable to use a fresh, properly stored aliquot for sensitive experiments and to aliquot the stock solution upon first use to minimize freeze-thaw cycles.
Question 2: I prepared an aqueous working solution of RvD2 for my cell culture experiment yesterday. Can I still use it today?
Answer: No, it is strongly recommended to prepare fresh aqueous solutions of RvD2 immediately before use and to discard any unused portion.[1] RvD2 is known to have a short half-life in aqueous buffers and cell culture media. For instance, in one study, it was observed that RvD2 was mostly degraded after 48 hours in a culture medium, with only about 10% of the initial concentration remaining.[3]
Question 3: I dissolved my RvD2 in DMSO, but my experimental results are inconsistent. What could be the issue?
Answer: It is advised to avoid using solvents such as dimethyl formamide (DMF) or DMSO for storing or handling resolvins, as they can cause isomerization and degradation.[1] The recommended solvent for storing RvD2 is ethanol. If you need to switch to a different solvent for your experiment, you can evaporate the ethanol under a gentle stream of nitrogen and immediately redissolve the RvD2 in your solvent of choice. However, for aqueous applications, it is best to make further dilutions from the ethanol stock into the aqueous buffer right before the experiment.
Question 4: I am seeing a loss of RvD2 activity in my cell-based assays. What are the potential causes of degradation in my experimental setup?
Answer: Several factors can contribute to the degradation of RvD2 in a cell-based assay:
-
Enzymatic Degradation: Cells, particularly immune cells like macrophages, can metabolize RvD2. A primary route of metabolic inactivation is the enzymatic conversion of RvD2 to 7-oxo-RvD2 by dehydrogenases.[4]
-
Instability in Aqueous Media: As mentioned, RvD2 has limited stability in aqueous solutions and culture media. Its half-life in cell culture is estimated to be a few hours.[3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. It is best to aliquot your stock solution upon receipt.[1]
-
Exposure to Light: RvD2 is light-sensitive.[1] Protect your solutions from light by using amber vials or by wrapping your tubes in foil.
-
Improper Storage: Storing at temperatures warmer than -80°C will accelerate degradation.
-
Choice of Solvent: Using solvents like DMSO or DMF can cause degradation.[1]
Question 5: How can I confirm that my RvD2 is still active and has not degraded?
Answer: The most definitive way to assess the integrity of your RvD2 is through analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique can separate and identify RvD2 and its degradation products, providing a quantitative measure of its concentration. For a functional assessment, you can perform a bioassay where RvD2 is known to have a potent effect, such as inhibiting neutrophil migration or stimulating macrophage phagocytosis, and compare the activity of your sample to a fresh, validated standard.
Data on this compound Stability
Comprehensive quantitative data on the stability of this compound under various pH, temperature, and light conditions are not extensively available in the peer-reviewed literature. However, based on product information and experimental observations, the following qualitative stability information can be summarized.
| Condition | Solvent/Medium | Stability Summary | Recommendations |
| Temperature | Ethanol | Stable for ≥ 1 year at -80°C.[1][2] | Store stock solutions at -80°C. Avoid storage at -20°C or higher for long periods. |
| Aqueous Buffer (e.g., PBS) | Unstable; short half-life. | Prepare fresh for immediate use and discard any unused solution.[1] | |
| Cell Culture Medium | Unstable; significant degradation within 48 hours.[3] | Add fresh RvD2 at appropriate intervals for longer experiments. | |
| pH | PBS (pH 7.2) | Limited solubility (~0.05 mg/ml) and stability.[1] | Prepare fresh and use immediately. The effect of a wide pH range on stability is not well-documented. |
| Solvent | Ethanol | Recommended for storage.[1] | Use ethanol for stock solutions. |
| DMSO, DMF | May cause isomerization and degradation.[1] | Avoid using these solvents for storage. | |
| Freeze-Thaw | Any Solvent | Susceptible to degradation.[1] | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Light | Any Solvent | Light-sensitive.[1] | Protect solutions from light using amber vials or foil. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Receipt and Storage: Upon receiving this compound (typically supplied in ethanol), immediately store it at -80°C.
-
Aliquoting the Stock Solution: To prevent degradation from multiple freeze-thaw cycles, it is recommended to prepare aliquots.
-
Briefly centrifuge the vial to ensure the entire solution is at the bottom.
-
Under a gentle stream of nitrogen or argon to minimize oxidation, aliquot the ethanol stock solution into smaller volumes in amber glass vials or polypropylene tubes.
-
Store the aliquots at -80°C.
-
-
Preparing an Aqueous Working Solution:
-
Retrieve a single aliquot from the -80°C freezer and allow it to warm to room temperature.
-
Under a gentle stream of nitrogen, evaporate the ethanol solvent.
-
Immediately add the desired aqueous buffer (e.g., PBS, cell culture medium) to the dried RvD2.
-
Gently vortex or sonicate to ensure complete dissolution. The solubility in PBS (pH 7.2) is approximately 0.05 mg/ml.[1]
-
Use the freshly prepared aqueous solution immediately in your experiment. Do not store aqueous solutions.
-
Protocol 2: Terminating Experimental Reactions Containing this compound for Analysis
To halt the enzymatic degradation of RvD2 in biological samples (e.g., cell culture supernatants, tissue homogenates) before analysis by methods like LC-MS/MS, follow this procedure:
-
Place the sample tubes on ice to slow down enzymatic activity.
-
Add two volumes of ice-cold methanol to the sample (e.g., for 100 µL of sample, add 200 µL of cold methanol).[4]
-
Vortex the mixture thoroughly to precipitate proteins and extract the lipid mediators.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the lipid mediators for subsequent solid-phase extraction and/or LC-MS/MS analysis.
-
Store the extracted samples at -80°C until analysis.
Visualizations
Caption: Major enzymatic and non-enzymatic degradation pathways for this compound.
Caption: Recommended experimental workflow for handling this compound to minimize degradation.
Caption: Simplified signaling pathway of this compound via the GPR18 receptor.
References
Technical Support Center: Optimizing Resolvin D2 Delivery for In Vivo Studies
Welcome to the technical support center for Resolvin D2 (RvD2). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing RvD2 in in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (RvD2) and what are its primary functions?
This compound (RvD2) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Its primary role is to actively orchestrate the resolution of inflammation, a process distinct from anti-inflammatory responses which primarily block the initiation of inflammation.[3] RvD2's functions include reducing excessive neutrophil infiltration, enhancing the clearance of apoptotic cells and microbes by macrophages (efferocytosis and phagocytosis), and counter-regulating the production of pro-inflammatory mediators.[3][4][5]
Q2: What are the main challenges associated with the in vivo delivery of RvD2?
The primary challenges in delivering RvD2 in vivo stem from its intrinsic properties as a polyunsaturated fatty acid. These include:
-
Chemical Instability: RvD2 is susceptible to rapid metabolic inactivation by enzymes in vivo, leading to a short half-life.[1]
-
Poor Physicochemical Properties: It has low aqueous solubility, is sensitive to light, and can degrade at room temperature, making formulation and administration challenging.[1]
-
Efflux Transporter Substrate: RvD2 may be actively transported out of cells by efflux pumps, potentially limiting its intracellular concentration and therapeutic efficacy.[1]
Q3: What are the common administration routes for RvD2 in animal models?
Several administration routes have been successfully used for RvD2 in preclinical studies, including:
-
Intranasal (i.n.) administration[8]
-
Oral gavage (less common for the active compound, more for precursors like DHA)[10]
The choice of administration route depends on the specific experimental model and the target tissue.
Q4: How should I prepare and store RvD2 for in vivo experiments?
RvD2 is typically supplied as a solution in ethanol and should be stored at -80°C to minimize degradation.[9] Immediately before use, the ethanol stock solution should be diluted to the final desired concentration using a sterile vehicle such as phosphate-buffered saline (PBS) or saline.[4][9] It is crucial to minimize the final ethanol concentration in the administered solution (e.g., to 0.1% or 2%) to avoid vehicle-induced effects.[4][9] Due to its light sensitivity, exposure to light should be minimized during preparation and administration.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected pro-resolving or anti-inflammatory effects of RvD2 in my in vivo model.
| Potential Cause | Troubleshooting Step |
| Inadequate Dosage | The effective dose of RvD2 is highly dependent on the animal model and the inflammatory stimulus. Review the literature for doses used in similar models. Consider performing a dose-response study to determine the optimal concentration for your specific application. |
| Improper Preparation/Storage | RvD2 is prone to degradation. Ensure it has been stored correctly at -80°C and protected from light. Prepare fresh dilutions immediately before each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |
| Suboptimal Administration Route | The route of administration can significantly impact the bioavailability of RvD2 at the target site. For localized inflammation, local administration (e.g., intrathecal for neuropathic pain) may be more effective than systemic routes.[7] |
| Timing of Administration | The therapeutic window for RvD2 can be narrow. The timing of administration relative to the inflammatory insult is critical. For example, in some models, RvD2 is administered shortly after the inflammatory challenge.[2][4] |
| Vehicle Effects | The vehicle used to dilute RvD2 (e.g., ethanol) can have its own biological effects. Ensure the final concentration of the vehicle is low and that a vehicle-only control group is included in your experimental design.[4] |
Problem 2: I am observing high variability in my results between animals treated with RvD2.
| Potential Cause | Troubleshooting Step |
| Inconsistent Administration | Ensure precise and consistent administration of the RvD2 solution. For injections, use appropriate techniques to minimize leakage and ensure the full dose is delivered to the intended site. |
| Metabolic Differences | Individual animal variations in metabolism can affect the half-life and efficacy of RvD2. Ensure that the animals used are of a consistent age, weight, and genetic background. |
| Formulation Issues | Due to its low aqueous solubility, RvD2 may not be uniformly dissolved in the vehicle, leading to inconsistent dosing.[1] Gentle vortexing of the diluted solution before administration may help. For persistent issues, consider alternative formulation strategies, such as encapsulation in nanovesicles, which have been shown to improve in vivo delivery.[1] |
Quantitative Data Summary
The following tables summarize typical dosages and effects of RvD2 observed in various in vivo models.
Table 1: Intraperitoneal (i.p.) Administration of RvD2
| Animal Model | Dosage | Key Findings | Reference |
| Mouse (Sepsis - CLP) | 1 µ g/mouse | Increased survival, reduced hypothermia, and enhanced bacterial clearance. | [4] |
| Mouse (Vascular Injury) | 100 ng/mouse (daily for 7 days) | Attenuated neointimal hyperplasia, reduced cell proliferation, and decreased neutrophil and macrophage recruitment. | [2][6] |
| Mouse (Atherosclerosis) | 100 ng/mouse (every other day for 4 weeks) | Prevented atheroprogression and promoted a pro-resolving macrophage phenotype. | [11][12] |
| Mouse (Abdominal Aortic Aneurysm) | 100 ng/kg (every third day) | Inhibited aneurysm formation and increased M2 macrophage polarization. | [13] |
Table 2: Other Administration Routes of RvD2
| Route | Animal Model | Dosage | Key Findings | Reference |
| Intranasal | Mouse (Allergic Asthma) | 100 ng/mouse | Reduced airway inflammation, decreased inflammatory cell infiltration, and attenuated airway hyperresponsiveness. | [8] |
| Intravenous | Mouse (Sepsis - 2-hit model) | 100 ng/mouse | Reduced blood and lung bacterial load. | [5] |
| Intravenous | Mouse (Neuropathic/Bone Cancer Pain) | 5 µ g/mouse | Ameliorated mechanical allodynia and heat hyperalgesia. | [7] |
| Intrathecal | Mouse (Inflammatory/Neuropathic Pain) | 0.01 - 1 ng/mouse | Prevented formalin-induced spontaneous pain and reversed adjuvant-induced inflammatory pain. | [14] |
| Intrathecal | Mouse (Chronic Pain-Induced Depression) | 10 ng/mouse | Ameliorated depression-like behavior. | [9] |
| Intraperitoneal | Rat (Cerebral Ischemia/Reperfusion) | 50 µg/kg | Reversed brain injury, reduced inflammation, and improved neurological function. | [10] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of RvD2 in a Mouse Model of Sepsis (Cecal Ligation and Puncture - CLP)
-
Preparation of RvD2 Solution:
-
Thaw the RvD2 stock solution (typically in ethanol) on ice, protected from light.
-
Dilute the stock solution with sterile, cold saline (0.9% NaCl) to achieve a final concentration of 1 µg of RvD2 in 500 µL. The final ethanol concentration should be kept low (e.g., 0.1%).[4]
-
Keep the diluted solution on ice and protected from light until injection.
-
-
Induction of Sepsis (CLP Model):
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve with a silk suture.
-
Puncture the cecum twice with a 20-gauge needle.[4]
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and suture the abdominal wall.
-
-
Administration of RvD2:
-
Immediately following the CLP procedure, administer 500 µL of the prepared RvD2 solution (or vehicle control) via intraperitoneal injection.[4]
-
-
Post-Operative Care and Monitoring:
-
Provide fluid resuscitation with subcutaneous injection of saline.
-
Administer appropriate analgesics.
-
Monitor animal survival, body temperature, and other relevant clinical signs over the desired time course (e.g., 120 hours).[4]
-
Protocol 2: Intranasal Administration of RvD2 in a Mouse Model of Allergic Asthma
-
Preparation of RvD2 Solution:
-
Dilute the RvD2 ethanol stock solution in sterile PBS to a final concentration of 100 ng in the desired administration volume (e.g., 20-50 µL).
-
Keep the solution on ice and protected from light.
-
-
Induction of Allergic Airway Inflammation (e.g., House Dust Mite Model):
-
Sensitize and challenge the mice with house dust mite (HDM) extract according to a previously established protocol. For example, intratracheal administration of HDM on days 0, 7, and 14.[8]
-
-
Administration of RvD2:
-
On days 15 and 16 post-initial sensitization, lightly anesthetize the mice.
-
Administer the prepared RvD2 solution (or vehicle control) intranasally in a small volume (e.g., 20-50 µL), allowing the mouse to inhale the liquid.[8]
-
-
Assessment of Airway Inflammation:
-
At selected time points after RvD2 administration (e.g., days 17, 19, and 21), assess airway inflammation by performing bronchoalveolar lavage (BAL) to quantify inflammatory cells (e.g., eosinophils), measuring serum IgE levels, and evaluating lung histology.[8]
-
Signaling Pathways and Experimental Workflows
Caption: RvD2 signaling cascade in macrophages.
Caption: Workflow for in vivo RvD2 efficacy testing.
References
- 1. Molecular Dynamics Simulations Provide Insight into the Loading Efficiency of Pro-Resolving Lipid Mediators Resolvin D1 and D2 in Cell Membrane-Derived Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic delivery of proresolving lipid mediators this compound and maresin 1 attenuates intimal hyperplasia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel this compound receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic delivery of proresolving lipid mediators this compound and maresin 1 attenuates intimal hyperplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Reduces Chronic Neuropathic Pain and Bone Cancer Pain via Spinal Inhibition of IL-17 Secretion, CXCL1 Release and Astrocyte Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound regulates type 2 inflammatory responses and promotes resolution of mouse allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates chronic pain–induced depression‐like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound protects against cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Resolving Lipid Mediators Maresin 1 and this compound Prevent Atheroprogression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D-series resolvins inhibit murine abdominal aortic aneurysm formation and increase M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound is a potent endogenous inhibitor for transient receptor potential subtype V1/A1, inflammatory pain, and spinal cord synaptic plasticity in mice: distinct roles of resolvin D1, D2, and E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing off-target effects of Resolvin D2 in experiments
Welcome to the technical support center for Resolvin D2 (RvD2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects and to offer troubleshooting support for experiments involving RvD2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). Its primary mechanism of action is through the activation of the G protein-coupled receptor 18 (GPR18), also known as the DRV2 receptor.[1][2][3][4] This interaction initiates downstream signaling cascades that ultimately lead to the resolution of inflammation.
Q2: What are the known downstream signaling pathways activated by RvD2-GPR18 interaction?
Activation of GPR18 by RvD2 triggers several key intracellular signaling pathways, including:
-
Cyclic AMP (cAMP) and Protein Kinase A (PKA): RvD2 has been shown to increase intracellular cAMP levels, leading to the activation of PKA.[4]
-
Phospholipase C (PLC): This pathway is also activated by RvD2, contributing to its diverse cellular effects.
-
Signal Transducer and Activator of Transcription 3 (STAT3): Phosphorylation of STAT3 is another important downstream event following RvD2-GPR18 engagement.[4]
-
ERK1/2 and CREB: RvD2 has been shown to enhance the phosphorylation of ERK1/2 and CREB.[4]
These pathways collectively contribute to the pro-resolving and anti-inflammatory effects of RvD2.
Q3: What are the potential "off-target" effects of this compound?
True "off-target" effects, in the sense of binding to unintended receptors with high affinity, are not well-documented for RvD2. However, researchers may encounter effects that are context-dependent or appear to be off-target. These can arise from:
-
Broad Expression of GPR18: The receptor for RvD2, GPR18, is expressed on a wide variety of cell types, including immune cells (neutrophils, macrophages, monocytes), endothelial cells, and vascular smooth muscle cells.[1][2] Therefore, systemic administration of RvD2 can have widespread effects.
-
Interaction with other Signaling Pathways: RvD2 can modulate other signaling pathways. For instance, it has been shown to inhibit the activity of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are involved in pain perception.[5]
-
Metabolic Instability: RvD2 has a relatively short half-life and can be metabolized into other compounds.[6][7] These metabolites may have their own biological activities.
Q4: What is the recommended vehicle for dissolving and administering this compound?
Ethanol is a commonly used solvent to dissolve this compound.[5][6] For in vivo experiments, it is crucial to dilute the ethanol stock in a sterile, aqueous buffer such as phosphate-buffered saline (PBS) to a final ethanol concentration that is well-tolerated by the experimental model.
Q5: What are the proper storage and handling conditions for this compound?
This compound is a lipid mediator and is susceptible to degradation. It should be stored at -80°C in a solution with a suitable solvent like ethanol. Repeated freeze-thaw cycles should be avoided. It is advisable to aliquot the stock solution into smaller volumes for single-use to maintain its stability and activity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No observable effect of RvD2 | RvD2 Degradation: Improper storage or handling may have led to the degradation of RvD2. | Ensure RvD2 is stored at -80°C and aliquoted to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Low GPR18 Expression: The target cells or tissue may have low or no expression of the GPR18 receptor. | Confirm GPR18 expression in your experimental model using techniques like RT-qPCR, Western blot, or immunohistochemistry. | |
| Suboptimal Concentration: The concentration of RvD2 used may be too low to elicit a response. | Perform a dose-response study to determine the optimal effective concentration for your specific experimental setup. | |
| Inconsistent or variable results | Vehicle Effects: The vehicle (e.g., ethanol) may be exerting its own biological effects. | Include a vehicle-only control group in all experiments to account for any effects of the solvent. |
| Cell Passage Number: The responsiveness of cultured cells to RvD2 may change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. | |
| Timing of Treatment: The timing of RvD2 administration relative to the inflammatory stimulus can be critical. | Optimize the timing of RvD2 treatment in your experimental model. In many cases, it is most effective when administered during the resolution phase of inflammation. | |
| Unexpected pro-inflammatory effects | Contamination: The RvD2 solution or cell culture may be contaminated with pro-inflammatory substances (e.g., endotoxin). | Use sterile techniques and endotoxin-free reagents. Test your RvD2 stock for endotoxin contamination. |
| Complex Biological Response: In some contexts, the initial response to RvD2 might involve transient pro-inflammatory signals before the pro-resolving effects dominate. | Perform a time-course experiment to characterize the full temporal response to RvD2. | |
| Discrepancy with published data | Different Experimental Models: Variations in cell lines, animal strains, or disease models can lead to different outcomes. | Carefully compare your experimental design with the published literature and consider potential model-specific differences. |
| Purity of RvD2: The purity of the RvD2 used can impact its activity. | Ensure you are using a high-purity preparation of RvD2 from a reputable supplier. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell Type | Assay | Effective Concentration | Reference |
| Human Macrophages | Phagocytosis Assay | 0.1 - 10 nM | [2] |
| Human Monocytes | Cytokine Production | 1 - 100 nM | [8] |
| THP-1 Monocytic Cells | TLR4 Expression | 1 - 100 nM | [8] |
| Conjunctival Goblet Cells | Mucin Secretion | 10⁻⁹ - 10⁻⁷ M | [9] |
| Primary Sensory Neurons | TRPV1 Inhibition | IC₅₀ = 0.1 nM | [5] |
| Primary Sensory Neurons | TRPA1 Inhibition | IC₅₀ = 2 nM | [5] |
Table 2: Effective Dosages of this compound in In Vivo Studies
| Animal Model | Route of Administration | Effective Dosage | Outcome | Reference |
| Mouse (Peritonitis) | Intraperitoneal | 100 ng/mouse | Reduced PMN infiltration | [2] |
| Mouse (Sepsis) | Intravenous | ~2.7 nmol/mouse | Increased survival | [4] |
| Mouse (Hind Limb Ischemia) | Intramuscular | Not specified | Enhanced revascularization | [10] |
| Rat (Periapical Periodontitis) | Intraplantar | 10 ng | Inhibited inflammatory pain | [5] |
| Mouse (DMD model) | Not specified | Not specified | Improved muscle function | [7] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Phagocytosis Assay
-
Cell Culture: Culture human monocyte-derived macrophages (MDMs) in appropriate media.
-
RvD2 Treatment: Treat MDMs with varying concentrations of RvD2 (e.g., 0.1, 1, 10 nM) or vehicle control for a specified time (e.g., 15 minutes).
-
Phagocytosis Induction: Add fluorescently labeled zymosan particles or opsonized bacteria to the cells.
-
Incubation: Incubate for a period to allow for phagocytosis (e.g., 1-2 hours).
-
Washing: Wash the cells to remove non-phagocytosed particles.
-
Quantification: Quantify phagocytosis using flow cytometry or fluorescence microscopy.
Protocol 2: In Vivo Mouse Model of Peritonitis
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Induction of Peritonitis: Induce peritonitis by intraperitoneal injection of an inflammatory stimulus (e.g., zymosan).
-
RvD2 Administration: Administer RvD2 (e.g., 100 ng/mouse) or vehicle control intraperitoneally at a specific time point post-inflammation induction (e.g., at the peak of inflammation).
-
Peritoneal Lavage: At a later time point (e.g., 4 hours post-RvD2), perform a peritoneal lavage with PBS.
-
Cell Analysis: Collect the peritoneal fluid and analyze the immune cell populations (e.g., neutrophils, macrophages) using flow cytometry.
-
Cytokine Analysis: Measure cytokine levels in the peritoneal fluid using ELISA or a multiplex assay.
Visualizations
Caption: A diagram illustrating the primary signaling pathways activated by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel this compound receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Resolvin D1 and this compound Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin-D2 targets myogenic cells and improves muscle regeneration in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D1 and D2 inhibit tumour growth and inflammation via modulating macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Enhances Postischemic Revascularization While Resolving Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioactivity of Synthetic Resolvin D2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with synthetic Resolvin D2 (RvD2). Our goal is to help you optimize your experimental design and improve the bioactivity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound is showing lower than expected bioactivity. What are the potential causes?
A1: Several factors can contribute to reduced bioactivity of synthetic RvD2:
-
Improper Storage and Handling: RvD2 is a lipid mediator that is sensitive to degradation. It should be stored at low temperatures (-20°C for powder, -80°C in solvent) and protected from direct sunlight.[1] Repeated freeze-thaw cycles should be avoided.
-
Solvent Choice and Preparation: The choice of solvent can impact the stability and delivery of RvD2. Ethanol and DMSO are commonly used. For in vivo experiments, a carrier solution such as 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS is often recommended.[1] It is crucial to ensure complete dissolution.
-
Concentration Optimization: The optimal concentration of RvD2 is highly dependent on the cell type and the specific assay. Effective concentrations can range from picomolar to nanomolar.[2][3][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Metabolic Inactivation: Natural resolvins can be rapidly metabolized and inactivated in vivo and in some in vitro systems.[5] Consider the metabolic capacity of your experimental model.
Q2: I am observing high variability in my results between experiments. How can I improve reproducibility?
A2: High variability can be addressed by:
-
Standardizing Preparation: Prepare fresh dilutions of RvD2 for each experiment from a concentrated stock solution to minimize degradation.
-
Consistent Cell Culture Conditions: Ensure that cell passage number, density, and culture conditions are consistent across experiments.
-
Vehicle Controls: Always include a vehicle control (the solvent used to dissolve RvD2) to account for any effects of the solvent on the cells.
-
Assay Timing: The kinetics of RvD2 action can be rapid. Standardize the incubation times for all treatments.
Q3: What is the best way to dissolve and handle synthetic this compound?
A3: For optimal results:
-
Storage: Store powdered synthetic RvD2 at -20°C for up to three years. Once in solvent, store at -80°C for up to one year.[1]
-
Dissolving: Dissolve RvD2 in a high-quality solvent like ethanol or DMSO to create a concentrated stock solution. For working solutions, dilute the stock in your assay buffer immediately before use. Sonication or gentle warming can aid dissolution.[1]
-
Avoid Contamination: Use sterile techniques and high-purity reagents to avoid contamination that could affect cellular responses.
Q4: Are there more stable analogs of this compound available?
A4: Yes, research is ongoing to develop more stable analogs of resolvins to prolong their bioactivity. For example, modifications to the chemical structure can make them resistant to metabolic inactivation.[6] It is advisable to consult recent literature or manufacturer information for the latest developments in stable resolvin analogs.
Troubleshooting Guides
Issue: Inconsistent results in macrophage phagocytosis assays.
| Potential Cause | Troubleshooting Step |
| Suboptimal RvD2 Concentration | Perform a dose-response experiment with RvD2 concentrations ranging from 0.1 nM to 100 nM to identify the optimal concentration for your specific macrophage type (e.g., primary cells vs. cell lines).[7] |
| Macrophage Activation State | The response to RvD2 can vary depending on the macrophage phenotype (M1 vs. M2). Characterize the activation state of your macrophages before and after treatment. |
| Timing of RvD2 Treatment | Optimize the pre-incubation time with RvD2 before adding the particles to be phagocytosed. A 15-minute pre-incubation is often effective.[3][7] |
| Particle Opsonization | Ensure consistent opsonization of the particles (e.g., bacteria, zymosan) as this can significantly impact phagocytosis rates. |
Issue: Low inhibition of neutrophil migration in transwell assays.
| Potential Cause | Troubleshooting Step |
| Incorrect RvD2 Concentration | Test a range of RvD2 concentrations. While higher concentrations might be expected to be more effective, some studies show that increasing the dose of RvD2 does not always result in further inhibition of neutrophil migration.[8] |
| Chemoattractant Concentration | The concentration of the chemoattractant (e.g., fMLP) may be too high, overpowering the inhibitory effect of RvD2. Titrate the chemoattractant to a concentration that induces submaximal migration. |
| Pre-incubation Time | A 15-minute pre-treatment of neutrophils with RvD2 before adding them to the transwell chamber is a good starting point.[8] This timing may need optimization. |
| Neutrophil Viability | Ensure that the isolation and handling procedures do not compromise neutrophil viability, which can affect their migratory capacity. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various Bioassays
| Cell Type | Assay | Effective RvD2 Concentration | Reference |
| Conjunctival Goblet Cells | Mucin Secretion | 10⁻¹¹–10⁻⁸ M | [2] |
| Macrophages (murine) | Phagocytosis of E. coli | 10 nM | [7] |
| dHL60 cells (neutrophil-like) | Inhibition of Migration | 500 nM | |
| Adipose Tissue Explants | Reduction of Cytokine Release | 10 nM | [5] |
| Neutrophils (human) | Phagocytosis of E. coli | 0.1, 1, 10 nM |
Table 2: Comparison of Bioactivity of D-Series Resolvins and Analogs
| Resolvin/Analog | Model System | Observed Effect | Reference |
| RvD1 & RvD2 | Monocyte-adipocyte interactions | Attenuation of monocyte adhesion and transadipose migration | [6] |
| 17R-RvD2 | Human Macrophages | Increased M2 marker expression and enhanced efferocytosis | [3] |
| AT-RvD2 (17R-epimer) | Murine lung inflammation | Reduced edema and neutrophil accumulation | [6] |
| 7-oxo-RvD2 | Adipose tissue | Retained RvD2-like actions on monocyte-adipocyte interactions | [5] |
Key Experimental Protocols
Macrophage Phagocytosis Assay
Objective: To quantify the effect of synthetic RvD2 on the phagocytic capacity of macrophages.
Materials:
-
Macrophage cell culture (e.g., primary bone marrow-derived macrophages or a cell line like RAW 264.7)
-
Synthetic this compound
-
Fluorescently labeled particles (e.g., BacLight Green-labeled E. coli, zymosan-FITC)
-
Assay medium (e.g., RPMI-1640 with 0.4% BSA)
-
Multi-well imaging plates or chamber slides
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Plate macrophages in multi-well imaging plates or chamber slides and allow them to adhere overnight.
-
RvD2 Preparation: Prepare a stock solution of synthetic RvD2 in ethanol or DMSO. Immediately before use, dilute the stock solution to the desired final concentrations in the assay medium.
-
RvD2 Treatment: Remove the culture medium from the cells and replace it with the assay medium containing different concentrations of RvD2 or a vehicle control. Incubate for 15 minutes at 37°C.[7]
-
Initiation of Phagocytosis: Add the fluorescently labeled particles to the wells at a specific particle-to-cell ratio (e.g., 50:1 for E. coli).[3]
-
Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for phagocytosis.
-
Washing: Gently wash the cells with cold PBS to remove non-ingested particles.
-
Quantification:
-
Microscopy: Acquire images using a fluorescence microscope and quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Plate Reader: Measure the total fluorescence intensity per well using a fluorescence plate reader.
-
Neutrophil Migration (Chemotaxis) Assay
Objective: To assess the inhibitory effect of synthetic RvD2 on neutrophil migration towards a chemoattractant.
Materials:
-
Isolated primary neutrophils or a neutrophil-like cell line (e.g., dHL60)
-
Synthetic this compound
-
Chemoattractant (e.g., fMLP, IL-8)
-
Transwell inserts with appropriate pore size (e.g., 8 µm for dHL60 cells)[8]
-
24-well plates
-
Assay medium (e.g., RPMI-1640)
-
Hemocytometer or automated cell counter
Procedure:
-
Preparation of Chemoattractant: Add the chemoattractant solution (e.g., 100 nM fMLP) to the lower chamber of the 24-well plate.[8]
-
Cell Preparation and Treatment: Resuspend neutrophils in the assay medium. Pre-treat the cells with different concentrations of synthetic RvD2 or a vehicle control for 15 minutes at 37°C.[8]
-
Loading the Transwell: Place the Transwell inserts into the wells containing the chemoattractant. Add the pre-treated neutrophil suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate for a specific duration (e.g., 2 hours) at 37°C to allow for cell migration.[8]
-
Cell Counting: Carefully remove the Transwell inserts. Collect the medium from the lower chamber, which now contains the migrated cells.
-
Quantification: Count the number of migrated cells using a hemocytometer or an automated cell counter.
Signaling Pathways and Experimental Workflows
Caption: RvD2 signaling pathway in macrophages enhancing phagocytosis.[7]
Caption: Experimental workflow for macrophage phagocytosis assay.
References
- 1. This compound | RvD2 | Highly potent TRPV1 inhibitor | TargetMol [targetmol.com]
- 2. This compound elevates cAMP to increase intracellular [Ca2+] and stimulate secretion from conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates type 2 inflammatory responses and promotes resolution of mouse allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin D1 and this compound Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [cora.ucc.ie]
- 7. Novel this compound receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Purity of Commercially Available Resolvin D2
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on verifying and maintaining the purity of commercially available Resolvin D2 (RvD2). Given the potent and stereospecific bioactivity of this specialized pro-resolving mediator, ensuring its chemical integrity is paramount for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercial suppliers typically offer this compound with a purity of ≥95%.[1] Some vendors may provide higher purity grades, such as >98% or even 99.9%.[2][3] It is crucial to check the certificate of analysis (CoA) provided by the supplier for the specific lot you have purchased.
Q2: How is the purity of this compound determined by manufacturers?
A2: The purity of synthetic this compound is generally assessed using a combination of analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] These methods allow for the separation and identification of RvD2 from potential isomers and degradation products.
Q3: What are the common impurities or degradation products that can be found in a this compound preparation?
A3: this compound is a sensitive lipid molecule susceptible to oxidation and isomerization. Common impurities may include stereoisomers (such as the aspirin-triggered epimer, AT-RvD2), oxidized metabolites (e.g., 7-oxo-RvD2), and other related lipid mediators derived from the same biosynthetic pathway.[4][5] Improper storage or handling can lead to the formation of these byproducts.
Q4: What are the recommended storage conditions for this compound to maintain its purity?
A4: To ensure stability, this compound should be stored at -80°C in a solution, typically ethanol.[1][6] It is advisable to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles. The stability is generally guaranteed for at least one year under these conditions.[1]
Q5: My this compound is not showing the expected biological activity. Could purity be the issue?
A5: Yes, a lack of biological activity is a strong indicator of potential purity issues. This compound's effects are highly stereospecific, meaning even minor changes to its structure can lead to a significant loss of function.[7] If you suspect your RvD2 has degraded, it is recommended to verify its purity using the analytical methods described below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results between different batches of RvD2 | - Lot-to-lot variability in purity.- Degradation of an older batch. | - Always request and compare the Certificate of Analysis for each batch.- Perform an in-house purity check on both batches using HPLC or LC-MS/MS.- If possible, perform a bioassay to compare the potency of the batches. |
| Complete loss of RvD2 bioactivity in an established assay | - Degradation of the RvD2 stock solution due to improper storage or handling (e.g., repeated freeze-thaw cycles, exposure to air/light).- Incorrect solvent or buffer used for dilution, leading to instability. | - Verify the storage conditions of your stock solution.- Prepare fresh dilutions from a new, unopened aliquot for your experiment.- Confirm the purity of your stock solution using analytical methods. |
| Unexpected off-target effects observed in experiments | - Presence of impurities with their own biological activities. | - Analyze the RvD2 sample for the presence of common lipid mediator contaminants using LC-MS/MS.- Purchase a higher purity grade of RvD2 from a reputable supplier. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol outlines a general method for assessing the purity of a this compound sample using High-Performance Liquid Chromatography with UV detection.
Materials:
-
This compound sample
-
HPLC-grade ethanol
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Methodology:
-
Sample Preparation:
-
Carefully dissolve the this compound sample in HPLC-grade ethanol to a known concentration (e.g., 1 mg/mL).
-
Further dilute the sample with the initial mobile phase composition to a suitable concentration for injection (e.g., 10 µg/mL).
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 30% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: this compound has characteristic UV absorbance maxima at 289, 302, and 317 nm.[1] Set the detector to monitor one of these wavelengths.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram. The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
-
Protocol 2: Confirmation of this compound Identity by LC-MS/MS
This protocol provides a method for confirming the identity of this compound and detecting potential impurities using Liquid Chromatography-Tandem Mass Spectrometry.
Materials:
-
This compound sample
-
LC-MS/MS grade solvents (water, methanol, acetonitrile)
-
Formic acid
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase LC column
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ng/mL) in a suitable solvent such as methanol.
-
-
LC Conditions:
-
Use a gradient elution similar to the HPLC method, optimized for the specific LC-MS/MS system.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative ion electrospray (ESI-)
-
Precursor Ion: The molecular weight of this compound is 376.49 g/mol .[2] Target the [M-H]⁻ ion at m/z 375.2.
-
Collision Energy: Optimize the collision energy to obtain characteristic fragment ions.
-
Multiple Reaction Monitoring (MRM): Monitor for specific transitions of RvD2 and other related lipid mediators.
-
-
Analysis:
-
The identity of this compound is confirmed by matching the retention time and the fragmentation pattern to a certified reference standard.[8]
-
Visual Guides
Caption: Workflow for verifying the purity of commercially available this compound.
Caption: Simplified signaling pathway of this compound in promoting the resolution of inflammation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D1 and this compound Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [cora.ucc.ie]
- 6. This compound elevates cAMP to increase intracellular [Ca2+] and stimulate secretion from conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of this compound receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Resolvin D2 vs. Maresin 1: A Comparative Guide to Pro-Resolving Mediators
In the landscape of inflammatory resolution, Resolvin D2 (RvD2) and Maresin 1 (MaR1) have emerged as potent specialized pro-resolving mediators (SPMs) with significant therapeutic potential. Both derived from the omega-3 fatty acid docosahexaenoic acid (DHA), these molecules play crucial roles in actively turning off inflammation and promoting tissue repair. This guide provides a detailed comparison of their efficacy, underpinned by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these powerful endogenous molecules.
Comparative Efficacy: Inflammation Resolution and Tissue Repair
Both RvD2 and MaR1 exhibit potent anti-inflammatory and pro-resolving actions across a range of preclinical models. Their efficacy often varies depending on the specific inflammatory context and the model system used.
Anti-inflammatory and Pro-resolving Actions
RvD2 and MaR1 have been shown to be highly effective in limiting neutrophil infiltration, a key event in acute inflammation.[1][2] They also enhance the clearance of apoptotic neutrophils by macrophages (efferocytosis), a critical step in the transition from inflammation to resolution.[2][3]
In a murine model of zymosan-induced peritonitis, both RvD2 and MaR1, administered at a dose of 50 ng per mouse, significantly reduced the maximum polymorphonuclear (PMN) cell infiltration and shortened the resolution interval.[1] Specifically, RvD2 reduced the maximal PMN count by approximately 40% and shortened the resolution interval by 74%.[1] MaR1 also demonstrated a significant reduction in PMN infiltration and shortened the resolution time.[1]
Furthermore, both mediators have been shown to suppress the production of pro-inflammatory cytokines. In LPS-stimulated primary human monocytes, both RvD2 and MaR1 effectively suppressed the release of TNF-α, IL-1β, and IL-8, while simultaneously augmenting the production of the anti-inflammatory cytokine IL-10.[3]
Tissue Repair and Regeneration
Beyond their roles in resolving inflammation, both RvD2 and MaR1 actively promote tissue repair and regeneration. MaR1, in particular, has demonstrated potent regenerative capabilities. In a planarian model of tissue regeneration, MaR1 accelerated the rate of head reappearance after surgical removal.[2][4] It has also been shown to promote wound healing and socket bone regeneration in a tooth extraction model.[5]
A comparative study in a murine model of atherosclerosis demonstrated that both RvD2 and MaR1 could prevent the progression of atherosclerotic plaques.[6][7][8][9] They achieved this by reducing the necrotic core size, increasing the fibrous cap thickness, and promoting a shift in macrophage phenotype from pro-inflammatory to reparative.[6][7][8][9]
Quantitative Data Summary
| Parameter | This compound (RvD2) | Maresin 1 (MaR1) | Reference Model | Source |
| Inhibition of PMN Infiltration | ~40% reduction in Cmax | Significant reduction | Zymosan-induced peritonitis (mouse) | [1] |
| Shortening of Resolution Interval (Ri) | Shortened by 74% | Shortened by 76% | Zymosan-induced peritonitis (mouse) | [1] |
| Cytokine Modulation (LPS-stimulated human monocytes) | ↓ TNF-α, IL-1β, IL-8; ↑ IL-10 | ↓ TNF-α, IL-1β, IL-8; ↑ IL-10 | In vitro | [3] |
| Atherosclerosis Prevention | Halted expansion of necrotic core, increased fibrous cap thickness | Halted expansion of necrotic core, increased fibrous cap thickness | Apoe-/- mice on high-fat diet | [7][8][9] |
| Tissue Regeneration | Promotes post-ischemic revascularization | Accelerates planarian regeneration, promotes wound and bone healing | Mouse model of ischemia; Planaria; Tooth extraction model | [10],[2][4][5] |
| Pain Resolution | Potent inhibitor of inflammatory pain | Reduces neuropathic and inflammatory pain | Mouse models of pain | [11],[2] |
Signaling Pathways
This compound and Maresin 1 exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells, leading to the activation of downstream signaling cascades that orchestrate the resolution of inflammation.
This compound Signaling
The primary receptor for RvD2 is GPR18, also known as DRV2.[12][13] Activation of GPR18 by RvD2 initiates several downstream signaling pathways. In human macrophages, this interaction stimulates phagocytosis and bacterial clearance.[14] The signaling cascade involves the activation of protein kinase A (PKA) and STAT3.[14] In conjunctival goblet cells, RvD2, through GPR18, activates both adenylate cyclase, leading to increased cAMP and PKA activation, and phospholipase C (PLC), resulting in an increase in intracellular calcium.[15] Furthermore, RvD2 has been shown to dampen TLR4 signaling by decreasing its expression, partly through the induction of miR-146a.[16]
Caption: Simplified signaling pathway of this compound.
Maresin 1 Signaling
Maresin 1 has been shown to signal through the leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6).[17] In vascular smooth muscle cells, MaR1 signaling through LGR6 involves the Ca²⁺/calmodulin-dependent protein kinase II pathway.[18] MaR1 also activates phospholipase C (PLC) and D, leading to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3).[18] In human monocytes, both RvD2 and MaR1 can induce the phosphorylation of GSK3β, leading to an anti-inflammatory state.[3] Additionally, MaR1 has been found to be a ligand for the retinoic acid-related orphan receptor α (RORα), which can lead to the activation of the IGF-1/PI3K/Akt pathway, inducing physiological cardiomyocyte hypertrophy.[19]
Caption: Key signaling pathways activated by Maresin 1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Zymosan-Induced Peritonitis in Mice
This is a widely used model to study acute inflammation and its resolution.
-
Animal Model: Typically, male FVB or C57BL/6 mice, 8-12 weeks old, are used.
-
Induction of Peritonitis: Mice are injected intraperitoneally (i.p.) with zymosan A (from Saccharomyces cerevisiae) at a concentration of 1 mg/ml in sterile saline.
-
Treatment: this compound or Maresin 1 (e.g., 50 ng/mouse) or vehicle (e.g., sterile saline) is administered i.p. at a specified time point, often concurrently with or shortly after the zymosan injection.
-
Sample Collection: At various time points (e.g., 4, 12, 24, 48 hours) post-injection, mice are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS) containing EDTA.
-
Cell Analysis: The peritoneal lavage fluid is collected, and the total number of leukocytes is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa or by flow cytometry using specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
Data Analysis: The resolution indices, including the maximal neutrophil infiltration (Ψmax) and the resolution interval (Ri), are calculated. Ψmax is the highest number of neutrophils in the exudate, and Ri is the time it takes for the neutrophil count to drop to 50% of Ψmax.
In Vitro Macrophage Phagocytosis Assay
This assay measures the ability of macrophages to engulf apoptotic cells, a key process in inflammation resolution.
-
Cell Culture: Human or murine macrophages (e.g., primary peritoneal macrophages or a cell line like J774A.1) are cultured in appropriate media.
-
Induction of Apoptosis in Neutrophils: Human or murine neutrophils are isolated and induced to undergo apoptosis, for example, by UV irradiation or by aging in culture. Apoptosis is confirmed by methods such as Annexin V/propidium iodide staining and flow cytometry.
-
Phagocytosis Assay: Apoptotic neutrophils are labeled with a fluorescent dye (e.g., CFSE or pHrodo) and then co-cultured with macrophages in the presence or absence of this compound or Maresin 1 at various concentrations (e.g., 1-100 nM).
-
Quantification: After a specific incubation period (e.g., 1-2 hours), non-ingested neutrophils are washed away. The percentage of macrophages that have engulfed apoptotic neutrophils (phagocytic index) and the number of apoptotic neutrophils per macrophage are determined by fluorescence microscopy or flow cytometry.
Caption: Comparative experimental workflows for in vivo and in vitro assays.
Conclusion
This compound and Maresin 1 are both potent specialized pro-resolving mediators with significant therapeutic potential in a wide range of inflammatory diseases. While they share common mechanisms of action, such as inhibiting neutrophil infiltration and promoting efferocytosis, they also exhibit distinct signaling pathways and may have preferential efficacy in certain contexts. The choice between these mediators for therapeutic development will likely depend on the specific disease indication, the desired cellular targets, and the temporal dynamics of the inflammatory response. Further head-to-head comparative studies in various disease models are warranted to fully elucidate their respective therapeutic advantages.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolvin D1, this compound and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maresin 1 Promotes Wound Healing and Socket Bone Regeneration for Alveolar Ridge Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resolving Lipid Mediators Maresin 1 and this compound Prevent Atheroprogression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 11. This compound is a potent endogenous inhibitor for transient receptor potential subtype V1/A1, inflammatory pain, and spinal cord synaptic plasticity in mice: distinct roles of resolvin D1, D2, and E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Novel this compound receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound elevates cAMP to increase intracellular [Ca2+] and stimulate secretion from conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound decreases TLR4 expression to mediate resolution in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
Resolvin D2 vs. Resolvin E1: A Comparative Guide to their Anti-Inflammatory Properties
In the intricate landscape of inflammation resolution, specialized pro-resolving mediators (SPMs) have emerged as key players, orchestrating the return to tissue homeostasis. Among these, Resolvin D2 (RvD2) and Resolvin E1 (RvE1) have garnered significant attention for their potent anti-inflammatory and pro-resolving activities. This guide provides a detailed comparison of their anti-inflammatory properties, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these powerful molecules.
Quantitative Comparison of Bioactivities
The following tables summarize the quantitative data on the anti-inflammatory and pro-resolving effects of this compound and Resolvin E1 from various experimental models.
| Parameter | This compound | Resolvin E1 | Model System | Reference |
| Inhibition of Neutrophil Migration | ||||
| In vitro (dHL60 cells) | ~70% inhibition at 500 nM | ~50% inhibition at 500 nM; ~80% inhibition at 2000 nM | Transwell migration assay with fMLP as chemoattractant | [1] |
| In vivo (murine peritonitis) | Reduces neutrophil infiltration | Reduces neutrophil infiltration | Zymosan-induced peritonitis | [2] |
| Stimulation of Phagocytosis | ||||
| In vitro (human macrophages) | Enhances phagocytosis of E. coli | Enhances phagocytosis of zymosan A | Fluorescent microscopy/flow cytometry | [3][4] |
| Modulation of Cytokine Production | ||||
| TNF-α | ↓ in murine AAA model | ↓ in LPS-stimulated murine macrophages and human RA synovial explants | Murine abdominal aortic aneurysm (AAA); LPS-stimulated macrophages; Human rheumatoid arthritis (RA) synovial explants | [5][6][7] |
| IL-6 | No significant effect in murine AAA model | ↓ in LPS-stimulated murine cardiac tissue and human RA synovial explants | Murine abdominal aortic aneurysm (AAA); LPS-induced cardiac injury; Human rheumatoid arthritis (RA) synovial explants | [5][6][7] |
| IL-1β | ↓ in murine AAA model | ↓ in LPS-stimulated murine cardiac tissue and human RA synovial explants | Murine abdominal aortic aneurysm (AAA); LPS-induced cardiac injury; Human rheumatoid arthritis (RA) synovial explants | [5][6][7] |
| IL-10 (anti-inflammatory) | ↑ in LPS-stimulated human monocytes | No significant effect in human RA synovial explants | LPS-stimulated primary human monocytes; Human rheumatoid arthritis (RA) synovial explants | [7][8] |
| Pain Resolution | ||||
| Inhibition of TRPV1 | IC₅₀ = 0.1 nM | IC₅₀ = 1 nM | Primary sensory neurons | [9] |
| Inhibition of TRPA1 | IC₅₀ = 2 nM | No significant inhibition | Primary sensory neurons | [9] |
Signaling Pathways
This compound and Resolvin E1 exert their effects through distinct G protein-coupled receptors (GPCRs) and downstream signaling cascades.
This compound Signaling Pathway
RvD2 primarily signals through the GPR18 receptor, also known as DRV2.[10][11] This interaction initiates a cascade of intracellular events that collectively contribute to its pro-resolving functions. Key downstream effects include the enhancement of macrophage phagocytosis and the modulation of cytokine production.[10][12] The signaling pathway involves the activation of protein kinase A (PKA) and STAT3, which are crucial for the enhanced clearance of bacteria and cellular debris.[13] Furthermore, RvD2 has been shown to increase the phosphorylation of CREB and ERK1/2.[13]
Resolvin E1 Signaling Pathway
Resolvin E1 exhibits a more complex receptor interaction profile, engaging with two primary receptors: ChemR23 (also known as ERV1) and BLT1, the leukotriene B4 receptor.[14][15][16]
-
Via ChemR23: Binding of RvE1 to ChemR23 on macrophages and other immune cells triggers downstream signaling through Akt and ERK pathways.[4][16] This leads to enhanced phagocytosis of apoptotic cells and bacteria, a hallmark of inflammation resolution. The activation of the PI3K/Akt/mTOR pathway is a key component of this pro-phagocytic signaling.[4] Furthermore, RvE1-ChemR23 interaction can attenuate NF-κB activation, a critical transcription factor for pro-inflammatory gene expression.[17]
-
Via BLT1: RvE1 acts as a partial agonist/antagonist at the BLT1 receptor, thereby dampening the pro-inflammatory signals mediated by the potent chemoattractant leukotriene B4 (LTB4).[14][18] This interaction contributes to the reduction of neutrophil infiltration at sites of inflammation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Neutrophil Chemotaxis Assay (Transwell Migration)
This assay quantifies the ability of neutrophils to migrate towards a chemoattractant, and the inhibitory effect of resolvins on this process.[1][19]
-
Cell Preparation: Differentiated human-like neutrophils (e.g., dHL-60 cells) or primary human neutrophils are suspended in a serum-free medium.
-
Assay Setup: A Transwell insert with a polycarbonate membrane (e.g., 5 µm pores) is placed in a 24-well plate.
-
Chemoattractant and Resolvin Addition: The lower chamber is filled with medium containing a chemoattractant (e.g., f-Met-Leu-Phe [fMLP] or Interleukin-8). The neutrophil suspension, pre-incubated with either vehicle or varying concentrations of this compound or E1, is added to the upper chamber.
-
Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for a period that allows for significant migration (e.g., 1-2 hours).
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or a cell counter, or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence with a plate reader.
-
Data Analysis: The percentage of inhibition of migration is calculated by comparing the number of migrated cells in the presence of resolvins to the number of migrated cells in the vehicle control.
Macrophage Phagocytosis Assay
This assay measures the capacity of macrophages to engulf particles, a key pro-resolving function enhanced by resolvins.[3][20]
-
Cell Culture: Human or murine macrophages (e.g., primary peritoneal macrophages or a cell line like RAW 264.7) are cultured in appropriate medium in a multi-well plate, often on glass coverslips.
-
Resolvin Treatment: The macrophages are treated with either vehicle or the desired concentration of this compound or E1 for a specified time (e.g., 15-60 minutes).
-
Addition of Phagocytic Targets: Fluorescently labeled particles, such as zymosan A bioparticles, E. coli, or apoptotic cells, are added to the macrophage cultures.
-
Incubation: The cells are incubated for a period to allow for phagocytosis to occur (e.g., 30-90 minutes).
-
Washing: Non-engulfed particles are removed by washing the cells with cold PBS.
-
Quantification: The extent of phagocytosis can be quantified by:
-
Fluorescence Microscopy: Visualizing the cells under a fluorescence microscope and counting the number of ingested particles per macrophage or the percentage of phagocytosing macrophages.
-
Flow Cytometry: Detaching the cells and analyzing the fluorescence intensity of the cell population.
-
-
Data Analysis: The phagocytic index (e.g., average number of particles per macrophage) or the percentage of phagocytic cells is calculated and compared between vehicle- and resolvin-treated groups.
Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the concentration of specific cytokines in cell culture supernatants or biological fluids.
-
Sample Collection: Supernatants from cell cultures (e.g., macrophages or neutrophils) treated with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of this compound or E1 are collected.
-
ELISA Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α, anti-IL-6) and incubated overnight.
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., BSA in PBS).
-
Sample and Standard Incubation: The collected samples and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for a different epitope on the cytokine is added to the wells and incubated.
-
Enzyme Conjugate and Substrate Addition: The plate is washed again, and an enzyme-linked avidin (e.g., streptavidin-horseradish peroxidase) is added, followed by a substrate solution that produces a colorimetric change.
-
Measurement and Analysis: The absorbance is measured using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Conclusion
This compound and Resolvin E1 are both potent lipid mediators that actively promote the resolution of inflammation. While they share the common goals of reducing neutrophil infiltration, enhancing macrophage phagocytosis, and modulating cytokine production, they achieve these through distinct receptor interactions and signaling pathways. RvD2 appears to exert its effects primarily through the GPR18 receptor, while RvE1 has a dual-receptor mechanism involving both ChemR23 and BLT1.
The choice between utilizing RvD2 or RvE1 in a research or therapeutic context may depend on the specific inflammatory milieu and the desired cellular targets. For instance, in conditions where LTB4-driven neutrophil recruitment is a major pathological feature, the BLT1-antagonizing activity of RvE1 may be particularly beneficial. Conversely, the potent activation of macrophage phagocytosis via the GPR18 pathway by RvD2 could be advantageous in settings where efficient clearance of apoptotic cells and debris is paramount. Further head-to-head comparative studies in various disease models will be crucial to fully elucidate the differential therapeutic potential of these fascinating pro-resolving molecules.
References
- 1. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin E1, resolvin D1 and this compound inhibit constriction of rat thoracic aorta and human pulmonary artery induced by the thromboxane mimetic U46619 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-series resolvins inhibit murine abdominal aortic aneurysm formation and increase M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-inflammatory Mediator Resolvin E1 Protects Mice Against Lipopolysaccharide-Induced Heart Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic Resolvin E1 (RvE1) Treatment Does Not Ameliorate the Severity of Collagen-Induced Arthritis (CIA) in Mice: A Randomized, Prospective, and Controlled Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D1, this compound and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Novel this compound receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RvE1 Uses the LTB4 Receptor BLT1 to Increase [Ca2+]i and Stimulate Mucin Secretion in Cultured Rat and Human Conjunctival Goblet Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Resolvin E1-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. criver.com [criver.com]
- 20. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Head-to-Head Comparison of Resolvin D1, D2, and E1 on Neutrophil Migration: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the pro-resolving lipid mediators Resolvin D1 (RvD1), Resolvin D2 (RvD2), and Resolvin E1 (RvE1) on their capacity to modulate neutrophil migration. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Resolvins, a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, are pivotal in the resolution of inflammation. A key aspect of their function is the regulation of neutrophil trafficking to sites of inflammation. Understanding the comparative efficacy and mechanisms of action of different resolvin species is crucial for the development of novel therapeutic strategies for inflammatory diseases. This guide directly compares the effects of RvD1, RvD2, and RvE1 on neutrophil migration, supported by experimental findings.
Quantitative Comparison of Resolvin Efficacy on Neutrophil Migration
The following table summarizes the in vitro efficacy of RvD1, RvD2, and RvE1 in inhibiting neutrophil migration towards a chemoattractant. The data is derived from a study by Menon et al. (2018), which provides a direct head-to-head comparison.[1]
| Resolvin | Concentration | Mean Inhibition of Neutrophil Migration (%) | Key Findings |
| Resolvin D1 (RvD1) | 500 nM | ~30-40% | Increasing the concentration to 2000 nM did not result in further significant inhibition of neutrophil migration.[1] |
| 2000 nM | ~30-40% | ||
| This compound (RvD2) | 500 nM | ~70% | Showed high potency at a lower concentration.[1] At 2000 nM, the inhibitory effect was not significantly different from RvE1.[1] |
| 2000 nM | ~75% | ||
| Resolvin E1 (RvE1) | 500 nM | ~50% | Demonstrated a dose-dependent inhibition of neutrophil migration.[1] At 2000 nM, it was the most effective of the three resolvins tested.[1] |
| 2000 nM | ~80% |
Experimental Protocols
The following is a detailed methodology for a key in vitro experiment used to quantify the effects of resolvins on neutrophil migration.
In Vitro Neutrophil Chemotaxis Assay (Transwell)
This protocol is adapted from Menon et al. (2018).[1]
Objective: To assess the ability of Resolvins D1, D2, and E1 to inhibit the migration of neutrophils towards a chemoattractant gradient in vitro.
Materials:
-
Differentiated human-like neutrophils (e.g., dHL-60 cells)
-
Resolvin D1, this compound, Resolvin E1 (stock solutions in ethanol)
-
RPMI medium
-
N-formyl-methionine-leucine-phenylalanine (fMLP) (chemoattractant)
-
24-well plates with 8 µm pore size Transwell® inserts
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Microplate reader
Procedure:
-
Cell Preparation: Differentiated HL-60 cells are cultured and maintained in RPMI medium. Prior to the assay, cells are harvested, washed, and resuspended in fresh RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Resolvin Pre-treatment: Aliquots of the cell suspension are treated with RvD1, RvD2, or RvE1 at final concentrations of 500 nM and 2000 nM. A vehicle control (e.g., 0.1% ethanol in RPMI) is also prepared. The cells are incubated with the resolvins or vehicle for 15 minutes at 37°C.
-
Assay Setup: 600 µl of 100 nM fMLP in RPMI medium is added to the lower chamber of the 24-well plate.
-
Transwell Insertion: The Transwell® inserts are placed into the wells containing the fMLP solution.
-
Cell Seeding: 100 µl of the pre-treated cell suspension (containing resolvins or vehicle) is added to the upper chamber of each Transwell® insert.
-
Incubation: The plate is incubated for 4 hours at 37°C in a 5% CO2 incubator to allow for neutrophil migration.
-
Quantification of Migration: After incubation, the Transwell® inserts are removed. The number of cells that have migrated to the lower chamber is quantified. This can be done by collecting the cells from the lower chamber and counting them using a hemocytometer or an automated cell counter. Alternatively, a fluorescent dye that binds to DNA (e.g., CyQuant) can be added to the lower chamber, and the fluorescence can be measured using a microplate reader, which is proportional to the number of migrated cells.
-
Data Analysis: The number of migrated cells in the resolvin-treated groups is compared to the number of migrated cells in the vehicle control group. The percentage of inhibition of migration is calculated as follows: % Inhibition = [1 - (Number of migrated cells with resolvin / Number of migrated cells with vehicle)] x 100
Signaling Pathways and Mechanisms of Action
The inhibitory effects of RvD1, RvD2, and RvE1 on neutrophil migration are mediated by their interaction with specific G-protein coupled receptors (GPCRs) on the neutrophil surface. The activation of these receptors triggers intracellular signaling cascades that ultimately lead to a reduction in chemotaxis.
Resolvin D1 (RvD1) Signaling
RvD1 exerts its pro-resolving functions in neutrophils through two identified GPCRs: ALX/FPR2 and GPR32 .[2][3][4][5] The engagement of these receptors by RvD1 is sensitive to pertussis toxin, indicating the involvement of Gi/o proteins.[3] This interaction leads to a decrease in actin polymerization, a critical process for cell motility.[3] The signaling through ALX/FPR2 can also involve the activation of the JNK-caspase-3 pathway, which can promote neutrophil apoptosis.[6]
This compound (RvD2) Signaling
The primary receptor for RvD2 on neutrophils is the GPCR GPR18 .[7] The downstream signaling cascade following RvD2 binding to GPR18 in neutrophils is an area of active investigation. However, studies in other myeloid cells suggest that the RvD2-GPR18 interaction can lead to the phosphorylation of CREB, ERK1/2, and STAT3, which are involved in regulating inflammatory responses and phagocytosis.[1]
Resolvin E1 (RvE1) Signaling
RvE1 interacts with two distinct GPCRs on neutrophils: BLT1 and ChemR23 (also known as ERV1) .[5][8] Its action on BLT1 is particularly noteworthy as it acts as a partial agonist, thereby antagonizing the potent pro-inflammatory signaling of leukotriene B4 (LTB4), a major neutrophil chemoattractant.[3] This competitive inhibition dampens LTB4-induced NF-κB activation and subsequent migration.[3] Through ChemR23, RvE1 can trigger the activation of ERK and Akt signaling pathways, which are known to regulate a variety of cellular processes, including cell survival and migration.[8]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro neutrophil migration assay described in the experimental protocols section.
Conclusion
This guide provides a comparative analysis of Resolvin D1, D2, and E1 on neutrophil migration, highlighting their distinct potencies and mechanisms of action. In vitro evidence suggests that at higher concentrations, RvE1 is the most potent inhibitor of neutrophil migration, exhibiting a clear dose-dependent effect. RvD2 demonstrates significant efficacy at lower concentrations. RvD1, while effective, appears to have a ceiling effect at the concentrations tested.
The differential effects of these resolvins are rooted in their interactions with specific neutrophil receptors and the subsequent activation of distinct intracellular signaling pathways. A deeper understanding of these pathways will be instrumental in the targeted development of resolvin-based therapeutics for a range of inflammatory conditions. The provided experimental protocol and workflows serve as a practical resource for researchers aiming to investigate the effects of these and other pro-resolving mediators on neutrophil function.
References
- 1. Novel this compound receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
Differential Signaling Pathways of Resolvin D2 and Other Specialized Pro-Resolving Mediators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential signaling pathways of Resolvin D2 (RvD2) and other key specialized pro-resolving mediators (SPMs), including Lipoxin A4 (LXA4), Maresin 1 (MaR1), and Protectin D1 (PD1). SPMs are a class of endogenous lipid mediators that actively orchestrate the resolution of inflammation, a process once thought to be passive.[1][2][3] Understanding their distinct signaling mechanisms is crucial for the development of novel therapeutics targeting a wide range of inflammatory diseases.
Comparative Overview of SPM Signaling
While all SPMs share the common goal of promoting resolution, they achieve this through distinct receptor-mediated signaling cascades. This guide will dissect these differences, providing a clear overview of their unique and overlapping pathways.
Table 1: Quantitative Comparison of SPM Receptor Affinity and Potency
The following table summarizes the key quantitative parameters for the interaction of RvD2 and other SPMs with their primary receptors. These values are critical for understanding the potency and specificity of these mediators.
| Mediator | Primary Receptor(s) | Ligand | Cell Type/System | Kd (nM) | EC50 (nM) | Reference(s) |
| This compound (RvD2) | GPR18 (DRV2) | 3H-RvD2 | Recombinant human GPR18 | ~10 | - | [4] |
| GPR18 | RvD2 | CHO cells expressing human GPR18 | - | ~0.0002 | [4][5] | |
| GPR18 | 17R-RvD2 | Human Macrophages | - | ~100 | [6] | |
| Lipoxin A4 (LXA4) | ALX/FPR2 | 3H-LXA4 | Human neutrophils | ~0.5 | - | [7] |
| ALX/FPR2 | 3H-LXA4 | CHO cells expressing human ALX/FPR2 | ~1.7 | - | [7] | |
| ALX/FPR2 | LXA4 | Human neutrophils | - | ~400-500 | [8] | |
| Maresin 1 (MaR1) | LGR6 | 3H-MaR1 | HEK293 cells overexpressing LGR6 | ~1.1 | - | [1] |
| LGR6 | MaR1 | Human phagocytes | - | 0.01-10 | [1] | |
| Resolvin D1 (RvD1) | GPR32, ALX/FPR2 | RvD1 | Human phagocytes | - | - |
Detailed Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways initiated by RvD2 and other SPMs upon binding to their cognate G protein-coupled receptors (GPCRs).
This compound (RvD2) Signaling Pathway
RvD2 primarily signals through the G protein-coupled receptor 18 (GPR18), also known as DRV2.[4][9] This interaction initiates a cascade of intracellular events that are crucial for its pro-resolving functions.
Caption: this compound (RvD2) signaling cascade via GPR18.
RvD2 binding to GPR18 can lead to the activation of Gαs, stimulating adenylate cyclase to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[8][9] PKA can then phosphorylate transcription factors like CREB. Additionally, GPR18 activation can lead to increased intracellular calcium concentrations ([Ca2+]i) and phosphorylation of ERK1/2 and STAT3, ultimately enhancing phagocytosis and reducing the production of pro-inflammatory cytokines.[8][9]
Lipoxin A4 (LXA4) Signaling Pathway
Lipoxin A4 (LXA4) exerts its pro-resolving effects primarily through the G protein-coupled receptor ALX/FPR2.[10][11]
Caption: Lipoxin A4 (LXA4) signaling cascade via ALX/FPR2.
Activation of ALX/FPR2 by LXA4 is often coupled to Gαi, leading to the activation of Phospholipase C (PLC) and subsequent activation of Protein Kinase C (PKC) and the ERK1/2 pathway.[10] LXA4 can also activate the PI3K/Akt pathway, which contributes to the inhibition of the pro-inflammatory transcription factor NF-κB.[11] These signaling events collectively inhibit neutrophil infiltration and promote macrophage-mediated clearance of apoptotic cells.
Maresin 1 (MaR1) Signaling Pathway
Maresin 1 (MaR1) signals through the leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6).[1][12]
Caption: Maresin 1 (MaR1) signaling cascade via LGR6.
MaR1 binding to LGR6 can activate Gαs, leading to cAMP production and PKA activation.[13] LGR6 activation also stimulates PLC, resulting in an increase in intracellular calcium, which can activate CaMKII.[14] A key downstream effect of MaR1-LGR6 signaling is the activation of the Nrf2 antioxidant pathway, which contributes to the suppression of inflammation.[14]
Protectin D1 (PD1) / Neuroprotectin D1 (NPD1) Signaling Pathway
Protectin D1 (PD1), also known as Neuroprotectin D1 (NPD1) in the nervous system, is thought to signal through GPR32, although this is an area of ongoing research.
Caption: Protectin D1 (PD1) signaling cascade via GPR32.
Current evidence suggests that PD1, through GPR32, activates the PI3K/Akt signaling pathway.[15][16] This leads to the inhibition of pro-inflammatory transcription factors like NF-κB and the suppression of apoptotic pathways, thereby promoting cell survival and resolution of inflammation.
Experimental Protocols and Workflows
Reproducible and well-documented experimental protocols are fundamental to advancing research in SPM signaling. This section provides detailed methodologies for key experiments cited in this guide.
Workflow for Radioligand Binding Assay to Determine Kd
This workflow outlines the steps for a saturation binding assay to determine the equilibrium dissociation constant (Kd) of an SPM for its receptor.
Caption: Workflow for a radioligand saturation binding assay.
Detailed Protocol: A detailed protocol for a GPCR radioligand binding assay can be found in publications such as those by Flanagan (2016) and through resources from companies like Multispan, Inc.[17] The general steps involve preparing membranes from cells overexpressing the target receptor, incubating these membranes with varying concentrations of a radiolabeled SPM, separating bound from free ligand by rapid filtration, and then quantifying the bound radioactivity.[18] Non-specific binding is determined in parallel incubations containing an excess of unlabeled SPM.
Workflow for Intracellular cAMP Measurement
This workflow illustrates the steps for measuring changes in intracellular cAMP levels in response to SPM stimulation using an ELISA-based assay.
Caption: Workflow for an ELISA-based intracellular cAMP assay.
Detailed Protocol: Commercially available cAMP ELISA kits from companies like Abcam and Cloud-Clone provide detailed, step-by-step protocols.[11][19] Generally, cells are cultured in a multi-well plate, pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, and then stimulated with the SPM.[2] Following stimulation, cells are lysed, and the lysate is used in a competitive ELISA where the amount of signal is inversely proportional to the amount of cAMP in the sample.[20]
Workflow for Intracellular Calcium Mobilization Assay
This workflow outlines the procedure for measuring changes in intracellular calcium concentration using a fluorescent dye like Fluo-4 AM or Fura-2 AM.
Caption: Workflow for an intracellular calcium mobilization assay.
Detailed Protocol: Protocols for intracellular calcium assays are available from suppliers of fluorescent dyes like Abcam and Sigma-Aldrich.[5][12] The general procedure involves plating cells, loading them with a calcium-sensitive dye that is initially non-fluorescent, and then measuring the increase in fluorescence upon stimulation with an SPM, which indicates a rise in intracellular calcium.[6][7][8][10][21][22][23] Plate readers with injectors are ideal for this type of assay as they allow for the simultaneous addition of the agonist and measurement of the fluorescent signal.
Workflow for Western Blotting of Phosphorylated Signaling Proteins
This workflow details the steps for detecting the phosphorylation of key signaling proteins like ERK and Akt in response to SPM treatment.
Caption: Workflow for Western blotting of phosphorylated proteins.
Detailed Protocol: Detailed protocols for Western blotting of phosphorylated proteins can be found from antibody suppliers like Abcam and in methodology papers.[1][4][9][13][14][15][24][25][26][27][28][29] Key steps include cell lysis in buffers containing phosphatase inhibitors to preserve the phosphorylation state of proteins, separation of proteins by gel electrophoresis, transfer to a membrane, and detection using specific antibodies against the phosphorylated form of the target protein.[1][24] The membrane is then often stripped and re-probed with an antibody for the total protein to serve as a loading control.[1]
Conclusion
This compound and other specialized pro-resolving mediators represent a paradigm shift in our understanding of inflammation. Their distinct signaling pathways offer a multitude of targets for therapeutic intervention. This guide provides a foundational comparison of these pathways, supported by quantitative data and detailed experimental protocols, to aid researchers in the design and execution of their studies in this exciting and rapidly evolving field. Further investigation into the nuances of these signaling networks will undoubtedly pave the way for the next generation of pro-resolving therapeutics.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - Publications of the IAS Fellows [repository.ias.ac.in]
- 5. content.abcam.com [content.abcam.com]
- 6. hellobio.com [hellobio.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hellobio.com [hellobio.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. abcam.com [abcam.com]
- 13. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]
- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. content.abcam.com [content.abcam.com]
- 20. s3.amazonaws.com [s3.amazonaws.com]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 23. abcam.cn [abcam.cn]
- 24. 3.4. Western Blotting and Detection [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 27. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubcompare.ai [pubcompare.ai]
- 29. researchgate.net [researchgate.net]
Unveiling the Potency of Synthetic Resolvin D2 in Taming Inflammation: A Comparative In Vivo Analysis
For researchers and drug development professionals at the forefront of inflammation resolution, synthetic Resolvin D2 (RvD2) has emerged as a potent therapeutic candidate. This guide provides an objective comparison of its in vivo pro-resolving activities against other specialized pro-resolving mediators (SPMs), supported by experimental data and detailed protocols. The evidence underscores the significant potential of RvD2 in orchestrating the timely resolution of inflammation.
This compound, a member of the D-series resolvins derived from docosahexaenoic acid (DHA), actively promotes the resolution of inflammation.[1] Its multifaceted actions include limiting excessive neutrophil infiltration, enhancing macrophage phagocytosis of apoptotic cells and microbes, and downregulating the production of pro-inflammatory cytokines.[2][3] These actions collectively contribute to restoring tissue homeostasis. This guide delves into the in vivo efficacy of synthetic RvD2, offering a comparative perspective against other key players in the resolution cascade.
Comparative Efficacy of this compound in Preclinical Models
The pro-resolving capacity of synthetic RvD2 has been validated across a spectrum of in vivo inflammatory models. The following tables summarize key quantitative data from comparative studies, highlighting the performance of RvD2 against other SPMs.
| Model | Mediator | Dose | Outcome | Result | Reference |
| Murine Excisional Wound Healing | Vehicle Control | - | Time to Wound Closure | 28.6 ± 1.5 days | [4] |
| RvD1 | - | Time to Wound Closure | 24.4 ± 2.2 days | [4] | |
| RvD2 | - | Time to Wound Closure | 22.8 ± 1.8 days | [4] | |
| RvE1 | - | Time to Wound Closure | 19.4 ± 1.5 days | [4] | |
| Murine Zymosan-Induced Peritonitis | Vehicle Control | - | Neutrophil Infiltration (PMN x 10⁶/mouse) | ~12 | [5] |
| AT-RvD2 | 100 ng | Neutrophil Infiltration (PMN x 10⁶/mouse) | ~6 (significant reduction) | [5] | |
| Murine Atheroprogression (Apoe-/- mice) | Vehicle Control | - | Necrotic Core Area (%) | Increased over time | [6] |
| RvD2 & MaR1 | - | Necrotic Core Area (%) | Halted expansion | [6] | |
| Vehicle Control | - | Fibrous Cap Thickness (µm) | Decreased over time | [6] | |
| RvD2 & MaR1 | - | Fibrous Cap Thickness (µm) | Increased | [6] |
Table 1: Comparative in vivo efficacy of this compound and other specialized pro-resolving mediators in various inflammatory models.
| Model | Mediator | Dose | Outcome | Result | Reference |
| Murine Cecal Ligation and Puncture (CLP) Sepsis | Vehicle Control | - | Plasma IL-6 (pg/mL) | Elevated | [3] |
| RvD2 | - | Plasma IL-6 (pg/mL) | Drastically reduced | [3] | |
| Vehicle Control | - | Plasma TNF-α (pg/mL) | Elevated | [3] | |
| RvD2 | - | Plasma TNF-α (pg/mL) | Drastically reduced | [3] | |
| Human Monocytes (LPS-stimulated) | Vehicle Control | - | TNF-α release | - | [2] |
| RvD1, RvD2, MaR1 | - | TNF-α release | Suppressed | [2] | |
| Vehicle Control | - | IL-10 release | - | [2] | |
| RvD1, RvD2, MaR1 | - | IL-10 release | Augmented | [2] |
Table 2: Effect of this compound on inflammatory cytokine production in vivo and ex vivo.
Key Experimental Protocols
To provide a comprehensive understanding of the presented data, detailed methodologies for key in vivo experiments are outlined below.
Murine Zymosan-Induced Peritonitis
This model is widely used to study acute inflammation and its resolution.[7]
-
Induction of Peritonitis: Male FVB mice are administered an intraperitoneal (i.p.) injection of zymosan A (1 mg/mL in sterile saline).[8]
-
Treatment: Synthetic RvD2 or other test compounds are administered, typically via intravenous (i.v.) or i.p. injection, at a specified time point before or after the zymosan challenge.[8]
-
Peritoneal Lavage: At a predetermined time point (e.g., 4, 12, or 24 hours) post-zymosan injection, mice are euthanized, and the peritoneal cavity is lavaged with sterile saline.[9]
-
Cellular Analysis: The collected peritoneal lavage fluid is centrifuged to pellet the cells. The cell pellet is then resuspended, and total leukocyte counts are determined using a hemocytometer. Differential cell counts (neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with Diff-Quik.[8][9]
-
Mediator Analysis: The supernatant from the peritoneal lavage can be used to measure the levels of cytokines and other inflammatory mediators by ELISA or other immunoassays.[9]
Murine Cecal Ligation and Puncture (CLP)-Induced Sepsis
The CLP model mimics the complex inflammatory response of clinical sepsis.
-
Surgical Procedure: Mice are anesthetized, and a midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once or twice with a needle of a specific gauge. A small amount of fecal matter is extruded to induce peritonitis. The cecum is repositioned, and the abdominal incision is closed.
-
Treatment: RvD2 or vehicle is administered at various time points post-CLP, for instance, as late as 48 hours after the initial surgery, to assess its therapeutic potential.[10]
-
Outcome Measures:
-
Survival: Mice are monitored for survival over a period of several days.
-
Bacterial Load: Blood, peritoneal lavage fluid, and lung lavage fluid can be collected to determine bacterial counts.[10]
-
Cytokine Levels: Plasma and peritoneal fluid are analyzed for pro- and anti-inflammatory cytokine levels.[3]
-
Cellular Infiltration: Immune cell populations in the spleen and other organs are analyzed by flow cytometry.[10]
-
Visualizing the Mechanisms of Action
To illustrate the molecular pathways and experimental designs, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: Zymosan-induced peritonitis workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Resolvin D1, this compound and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [cora.ucc.ie]
- 6. ahajournals.org [ahajournals.org]
- 7. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Frontiers | this compound induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection [frontiersin.org]
A Comparative Guide to the Binding Specificity of Resolvin D2 for the GPR18 Receptor
Introduction: Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in orchestrating the resolution of inflammation, host defense, and tissue repair[1][2][3]. Its biological functions are primarily mediated through interaction with a specific cell surface receptor. Extensive research has identified the G protein-coupled receptor 18 (GPR18), also known as DRV2, as the principal receptor for RvD2[4][5]. This guide provides a detailed comparison of RvD2's binding and activation specificity for GPR18 relative to other potential receptors, supported by quantitative data and experimental methodologies for researchers in drug discovery and inflammation biology.
Quantitative Comparison of Receptor Activation
The specificity of a ligand for its receptor is a critical determinant of its biological action and therapeutic potential. The interaction between RvD2 and GPR18 has been characterized by high potency and selectivity. In a β-arrestin–based ligand-receptor interaction screening system, RvD2 demonstrated potent, dose-dependent activation of human GPR18 with a half-maximal effective concentration (EC₅₀) in the picomolar range. In contrast, other D-series resolvins, such as RvD1 and RvD3, failed to activate GPR18 at similar concentrations, highlighting the structural specificity of the interaction[1].
| Ligand | Receptor | Assay Type | Result (EC₅₀) | Specificity Note | Reference |
| This compound (RvD2) | Human GPR18 | β-arrestin Recruitment | ~2.0 x 10⁻¹³ M | Highly potent activation. | [1][6] |
| Resolvin D1 (RvD1) | Human GPR18 | β-arrestin Recruitment | No activation observed | Did not activate GPR18 at concentrations from 10⁻¹⁴ to 10⁻⁸ M. | [1][5] |
| Resolvin D3 (RvD3) | Human GPR18 | β-arrestin Recruitment | No activation observed | Did not activate GPR18 at concentrations from 10⁻¹⁴ to 10⁻⁸ M. | [1][5] |
| This compound (RvD2) | Human GPR26 | β-arrestin Recruitment | No activation observed | Did not increase chemiluminescence signal. | [1] |
| This compound (RvD2) | Human GPR30 | β-arrestin Recruitment | No activation observed | Did not increase chemiluminescence signal. | [1] |
Direct Binding Affinity and Competition
Direct binding assays using radiolabeled RvD2 have further solidified the specific interaction with GPR18. Studies with tritiated RvD2 ([¹⁰,¹¹-³H]-RvD2) demonstrated direct and specific binding to recombinant human GPR18 expressed in Chinese hamster ovary (CHO) cells[1][6]. Scatchard analysis of this binding revealed a dissociation constant (K_d) consistent with the bioactive concentration range of RvD2[1].
Competition binding assays are crucial for determining specificity. In these experiments, other SPMs, including RvD1, RvD3, maresin 1 (MaR1), and protectin D1 (PD1), did not significantly compete with [³H]-RvD2 for binding to GPR18, indicating a highly selective binding pocket[5]. Interestingly, N-arachidonoyl glycine (NAGly), previously identified as a GPR18 agonist, did compete with RvD2, suggesting a shared binding site or allosteric interaction[5][6].
| Assay | Receptor System | Result (K_d) | Competing Ligands (IC₅₀) | Non-Competing Ligands | Reference |
| Radioligand Binding | CHO cells expressing human GPR18 | ~10 nM | RvD2-ME (~100 nM), NAGly (~100 nM) | RvD1, RvD3, MaR1, PD1 | [1][5] |
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments are provided below.
Receptor Activation Assay (β-Arrestin Recruitment)
This assay quantifies the interaction between an activated GPCR and the protein β-arrestin, providing a measure of receptor activation.
-
Principle: The PathHunter β-arrestin enzyme fragment complementation (EFC) technology is used. The GPCR of interest (e.g., GPR18) is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA). Upon ligand binding and receptor activation, β-arrestin is recruited to the GPCR, forcing the complementation of the two enzyme fragments. This creates a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol Outline:
-
Cell Culture: Use Chinese hamster ovary (CHO) cells stably co-expressing the ProLink-tagged human GPR18 and the EA-tagged β-arrestin.
-
Ligand Preparation: Prepare serial dilutions of RvD2 (e.g., from 10⁻¹³ M to 10⁻⁸ M) in an appropriate assay buffer. Include vehicle controls and other resolvins (RvD1, RvD3) as negative controls.
-
Assay Procedure:
-
Plate the engineered CHO cells in a 96-well microplate.
-
Add the prepared ligand dilutions to the respective wells.
-
Incubate the plate for 90 minutes at 37°C.
-
Add the PathHunter detection reagent mixture and incubate for 60 minutes in the dark at room temperature.
-
-
Data Acquisition: Measure chemiluminescence using a plate reader.
-
Analysis: Normalize the relative light units (RLU) to the vehicle control. Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression.
-
Radioligand Competition Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor and can be used to determine binding affinity (K_d) and specificity.
-
Principle: A fixed concentration of radiolabeled ligand ([³H]-RvD2) is incubated with cells expressing the target receptor (GPR18). The displacement of the radioligand by increasing concentrations of an unlabeled competitor ligand is measured.
-
Protocol Outline:
-
Radioligand: Synthesize [¹⁰,¹¹-³H]-RvD2 methyl ester ([³H]-RvD2-ME) via catalytic hydrogenation of a synthetic precursor[1].
-
Cell Preparation: Use CHO cells stably overexpressing human GPR18 (CHO-GPR18) and wild-type CHO cells (CHO-WT) as a negative control.
-
Assay Procedure:
-
Incubate CHO-GPR18 cells (~0.5 x 10⁶ cells/tube) with a fixed concentration of [³H]-RvD2-ME (e.g., 3 nM).
-
For competition assays, add increasing concentrations of unlabeled competitor ligands (e.g., RvD2, RvD1, NAGly) to the incubation mixture.
-
Incubate for 60 minutes at 4°C to reach binding equilibrium and minimize internalization.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Acquisition: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis:
-
Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.
-
For Scatchard analysis, plot the ratio of bound/free radioligand against the bound radioligand to determine the K_d.
-
For competition curves, plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀.
-
-
Visualizing Experimental Design and Signaling
Diagrams created using DOT language help clarify complex workflows and pathways.
Caption: Workflow for determining RvD2 receptor binding and functional specificity.
Caption: Key signaling events following RvD2 binding to the GPR18 receptor.
Conclusion
References
- 1. rupress.org [rupress.org]
- 2. This compound–G-Protein Coupled Receptor 18 Enhances Bone Marrow Function and Limits Steatosis and Hepatic Collagen Accumulation in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and its receptor GPR18 in cardiovascular and metabolic diseases: A promising biomarker and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel this compound receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gpr18 agonist dampens inflammation, enhances myogenesis, and restores muscle function in models of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Resolvin D2
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper handling and disposal of Resolvin D2 (RvD2), a potent bioactive lipid mediator. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively using RvD2 in experimental settings.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] When supplied in an ethanol solution, it is also considered a highly flammable liquid and vapor.[2][3] Therefore, meticulous disposal practices are imperative.
Immediate Safety and Handling Protocols
Prior to handling, users must review the complete Safety Data Sheet (SDS) for this compound.[3] Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of RvD2, especially when in volatile organic solvents, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[1]
Key Hazard Information:
| Hazard Class | GHS Classification | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | [1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
| Flammability (in Ethanol) | Flammable Liquid Category 2 (Highly flammable liquid and vapor) | [2] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | [2] |
**Step-by-Step Disposal Procedure for this compound Waste
This protocol addresses the disposal of small quantities of RvD2 waste typically generated in a research laboratory setting.
1. Segregation of Waste:
-
All materials that have come into direct contact with this compound must be segregated as hazardous chemical waste. This includes:
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect all contaminated solid items (e.g., pipette tips, tubes, gloves) in a designated, leak-proof hazardous waste container lined with a chemically resistant bag.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the primary hazards (e.g., "Toxic," "Flammable Liquid" if in solvent).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions, diluted samples, and experimental media, in a dedicated, sealed, and chemically compatible (glass or polyethylene) waste container.
-
If the RvD2 is in an organic solvent like ethanol, the waste container must be labeled as "Hazardous Waste: Flammable Liquid, Toxic" and should specify "this compound in Ethanol."
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
3. Final Disposal:
-
All collected this compound waste must be disposed of through an approved hazardous waste disposal facility.[1]
-
Contact your institution's EHS or Safety Officer to arrange for the pickup and disposal of the labeled waste containers.
-
Do not pour any solution containing this compound down the drain. This is critical to prevent the release of this aquatically toxic substance into the environment.[1]
4. Decontamination of Reusable Labware:
-
Reusable glass or chemically resistant labware should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol) to solubilize the lipid.
-
The solvent rinseate must be collected as hazardous liquid waste.
-
After the initial solvent rinse, labware can be washed according to standard laboratory procedures.
**Experimental Workflow and Waste Generation
The following diagram illustrates a typical experimental workflow using this compound and highlights the points at which waste is generated.
Caption: Experimental workflow for this compound highlighting waste generation points.
This procedural guidance is designed to ensure the safe handling and disposal of this compound in a laboratory setting. Always consult your institution's specific safety protocols and Environmental Health and Safety department for any additional requirements.
References
Safe Handling and Disposal of Resolvin D2: A Procedural Guide
Resolvin D2 (RvD2) is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA) that plays a crucial role in the resolution of inflammation.[1][2] As a potent bioactive lipid, its proper handling is paramount to ensure researcher safety, maintain compound integrity, and prevent environmental contamination. This guide provides essential safety protocols, operational procedures, and disposal plans for laboratory personnel.
Hazard Identification and Safety Summary
According to available Safety Data Sheets (SDS), this compound presents several hazards that necessitate careful handling. The compound itself is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and is very toxic to aquatic life with long-lasting effects (Acute and Chronic aquatic toxicity, Category 1).[3]
Furthermore, this compound is frequently supplied as a solution in ethanol.[4] This introduces additional hazards, as ethanol is a highly flammable liquid that can cause serious eye irritation.[5] Therefore, all procedures must account for both the hazards of the solute and the solvent.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The required equipment varies based on the form of the compound being handled.
| Scenario | Required PPE | Rationale |
| Handling Stock Solutions (in Ethanol) | • Chemical-resistant gloves (Nitrile or Neoprene)• Safety glasses with side shields or goggles• Flame-retardant lab coat | Protects against skin/eye contact with RvD2 and ethanol.[5] Prevents eye irritation from splashes.[5] Protects against flammable solvent. |
| Handling Neat Compound (Powder/Oil) | • Chemical-resistant gloves• Safety goggles• Lab coat• Use in a chemical fume hood or ventilated enclosure | Prevents skin/eye contact and inhalation of dust or aerosols.[3] |
| Weighing Powder | • Chemical-resistant gloves• Safety goggles• Lab coat• Work within a chemical fume hood or balance enclosure | Minimizes risk of inhaling fine particulates.[3] |
| Solvent Evaporation/Exchange | • Chemical-resistant gloves• Safety goggles• Flame-retardant lab coat• Perform in a chemical fume hood | Protects from solvent vapors and potential splashes. Ensures proper ventilation for nitrogen gas stream.[3][4] |
Operational Plan for Safe Handling
A systematic workflow is critical for safety and for preserving the stability of this compound. The compound is sensitive to light and can degrade under repeated freeze-thaw cycles.[4]
-
Upon receipt, inspect the container for damage.
-
Store the compound immediately under the recommended conditions: -80°C for solutions in solvent and -20°C for powder.[3][4][6]
-
Keep the container tightly sealed and protected from light.[3][4]
-
Thawing: Move the stock vial from the -80°C freezer to a dry ice bucket to equilibrate before opening. Avoid repeated freeze-thaw cycles.[4]
-
Aliquoting: Once thawed, create single-use aliquots to minimize degradation of the main stock.
-
Solvent Exchange: If an organic solvent-free solution is required:
-
Dilution: Further dilutions into aqueous buffers or isotonic saline should be made just prior to the experiment.[4] Ensure the final concentration of any residual organic solvent is insignificant to avoid physiological effects.[4]
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation.[3]
-
Avoid all contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
If working with solutions in ethanol, keep them away from ignition sources like heat, sparks, and open flames.[5] Use only non-sparking tools.[5]
References
- 1. This compound is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|810668-37-2|MSDS [dcchemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
